Technical Documentation Center

methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate
  • CAS: 32222-44-9

Core Science & Biosynthesis

Foundational

methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate molecular weight

An In-Depth Technical Guide to Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Key Chiral Building Block Methyl (2S)-2-(3-chloroph...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Chiral Building Block

Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate, also known as (S)-Methyl 3-chloromandelate, is a specialized chiral molecule of significant interest in the field of pharmaceutical sciences. As a derivative of mandelic acid, it possesses a stereogenic center at the α-carbon, making it a valuable intermediate for the enantioselective synthesis of complex drug molecules. Its utility lies not only as a precursor in multi-step syntheses but also as a critical reference standard for the analytical characterization of active pharmaceutical ingredients (APIs) and their related impurities. This guide provides a comprehensive technical overview of its molecular properties, synthesis, analytical characterization, and its specific context within pharmaceutical development, grounded in established scientific principles and methodologies.

Molecular Properties and Structure

The fundamental characteristics of a molecule dictate its chemical behavior and potential applications. Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate is defined by its precise atomic composition and three-dimensional arrangement.

Key Physicochemical Data

A summary of the essential identification and property data for this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₉H₉ClO₃[1]
Molecular Weight 200.62 g/mol [1]
CAS Number 32222-44-9[1]
Appearance Colorless to light yellow liquid or solid[2]
Synonyms (S)-Methyl 3-chloromandelate
Storage Sealed in dry, room temperature or 2-8°C[1][2]
Molecular Weight Calculation

The molecular weight is derived from the sum of the atomic weights of its constituent atoms, based on its molecular formula, C₉H₉ClO₃.

  • Carbon (C): 9 atoms × 12.011 u = 108.099 u

  • Hydrogen (H): 9 atoms × 1.008 u = 9.072 u

  • Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

  • Oxygen (O): 3 atoms × 15.999 u = 47.997 u

  • Total Molecular Weight: 108.099 + 9.072 + 35.453 + 47.997 = 200.621 u

Molecular Structure

The structure features a central chiral carbon bonded to a hydroxyl group, a hydrogen atom, a 3-chlorophenyl ring, and a methyl ester group. The "(2S)" designation defines the specific stereoconfiguration at this chiral center.

Caption: 2D structure of methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate.

Significance in Pharmaceutical Development

While often cataloged as a "Bupropion related compound," this classification requires careful clarification for the drug development professional. The predominant and most commercially viable synthesis routes to the antidepressant Bupropion commence with the α-bromination of m-chloropropiophenone, followed by nucleophilic substitution with tert-butylamine.[3][4] These established pathways do not involve methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate as a direct intermediate.

The true value of this molecule lies in its identity as a high-purity, stereochemically defined chiral building block. Its applications within drug development are therefore more nuanced:

  • Chiral Precursor for Analog Synthesis: The mandelate moiety is a versatile starting point for the synthesis of novel pharmaceutical candidates, particularly those in the aminoketone and aminoalcohol classes. Its pre-defined stereochemistry allows for the construction of enantiomerically pure final products, which is critical for optimizing pharmacological activity and minimizing off-target effects.

  • Reference Standard for Impurity Profiling: In alternative or developmental synthesis routes for Bupropion or related APIs, side reactions could potentially lead to the formation of mandelate-type impurities. The availability of a well-characterized standard like methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate is essential for developing and validating analytical methods (e.g., HPLC, GC) to detect, quantify, and control such impurities, as mandated by regulatory bodies like the FDA and EMA.[5]

  • Metabolite Synthesis: The core structure is analogous to potential oxidative metabolites of Bupropion and similar drugs.[6] It can serve as a starting material for the deliberate synthesis of these metabolites, which are required for comprehensive pharmacokinetic and toxicological studies.

Enantioselective Synthesis Protocol

The synthesis of enantiomerically pure α-hydroxy esters is a cornerstone of modern pharmaceutical chemistry. Biocatalysis offers a highly efficient and environmentally benign approach. The following protocol is based on the highly effective asymmetric reduction of a prochiral ketoester using a recombinant carbonyl reductase, a method proven to yield exceptional enantiomeric excess (>99% ee) for analogous compounds.[7]

Synthesis Workflow

The process involves a two-step sequence starting from commercially available 3-chlorobenzoic acid, which is first converted to the precursor ketoester and then subjected to asymmetric reduction.

G start 3-Chlorobenzoic Acid step1 Esterification & Oxidation start->step1 intermediate Methyl 3-chlorobenzoylformate step1->intermediate step2 Asymmetric Reduction (Carbonyl Reductase, NADPH) intermediate->step2 product Methyl (2S)-2-(3-chlorophenyl) -2-hydroxyacetate step2->product

Caption: Workflow for the enantioselective synthesis of the target compound.

Step 1: Preparation of Methyl 3-chlorobenzoylformate (Precursor)

This step involves the conversion of 3-chlorobenzoic acid to its corresponding α-ketoester. Standard organic chemistry techniques, such as conversion to the acid chloride followed by reaction with a cyanide source and subsequent methanolysis, can be employed.

Step 2: Biocatalytic Asymmetric Reduction

Rationale: This step leverages the stereospecificity of a carbonyl reductase enzyme to selectively produce the (S)-enantiomer. The enzyme utilizes a cofactor, typically NADPH, as the source of hydride. The reaction is conducted in an aqueous buffer system, representing a green chemistry approach.

Materials:

  • Methyl 3-chlorobenzoylformate

  • Recombinant E. coli cells over-expressing a suitable (S)-selective carbonyl reductase

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Glucose Dehydrogenase (for cofactor regeneration)

  • D-Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Protocol:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.

  • Cofactor System: Add NADP⁺ (catalytic amount, e.g., 0.1 mM), D-glucose (e.g., 1.2 equivalents relative to substrate), and Glucose Dehydrogenase. Stir until dissolved. This system continuously regenerates the active NADPH cofactor, making the process cost-effective.

  • Biocatalyst Addition: Add the recombinant E. coli cell paste or a lyophilized powder of the cells to the buffer solution. Stir to create a uniform suspension.

  • Substrate Addition: Dissolve the methyl 3-chlorobenzoylformate substrate in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) if necessary, and add it dropwise to the cell suspension. The final substrate concentration is typically in the range of 50-200 mM.

  • Reaction: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.

  • Work-up: Upon completion, centrifuge the reaction mixture to pellet the cells.

  • Extraction: Decant the supernatant and extract it three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel to obtain the final compound with high chemical and enantiomeric purity.

Analytical Characterization Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data represents the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[8]

Expected ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.2-7.4m4HAr-H Aromatic protons on the 3-chlorophenyl ring.
~ 5.2s1HCH (OH)Benzylic proton at the chiral center.
~ 4.0br s1HOH Hydroxyl proton; shift and shape are concentration-dependent.
~ 3.8s3HOCH₃ Methyl ester protons.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~ 173C =OEster carbonyl carbon.[1]
~ 140Ar-C Quaternary aromatic carbon attached to the chiral center.
~ 135Ar-C -ClAromatic carbon bearing the chlorine atom.
~ 128-130Ar-C HAromatic methine carbons.
~ 125Ar-C HAromatic methine carbon ortho to the chlorine.
~ 72C H(OH)The α-hydroxy carbon (chiral center).
~ 53OC H₃Methyl ester carbon.
Mass Spectrometry (MS)

Mass spectrometry provides information on the mass of the molecule and its fragmentation pattern, confirming its elemental composition.

Expected Electron Ionization (EI-MS) Data:

m/zIdentityRationale
200/202[M]⁺Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for chlorine.
169/171[M - OCH₃]⁺Loss of the methoxy radical from the ester.
141/143[M - COOCH₃]⁺Loss of the carbomethoxy radical (α-cleavage).
139/141[C₇H₄Cl]⁺Chlorotropylium ion, a common fragment for chlorinated benzyl compounds.
111[C₇H₄]⁺Phenyl fragment after loss of chlorine.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.[2]

Expected FTIR Data (liquid film):

Wavenumber (cm⁻¹)IntensityAssignment
~ 3450Broad, StrongO-H stretch (hydroxyl group)
~ 3050MediumAromatic C-H stretch
~ 2960MediumAliphatic C-H stretch (methyl group)
~ 1735StrongC=O stretch (ester carbonyl)
~ 1600, 1480Medium-WeakC=C stretch (aromatic ring)
~ 1210, 1100StrongC-O stretch (ester and alcohol)
~ 780StrongC-Cl stretch

Conclusion

Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate stands as a well-defined and valuable chiral intermediate for the pharmaceutical industry. While not a direct precursor in the most common synthetic routes to Bupropion, its importance as a high-purity reference standard and a versatile building block for the enantioselective synthesis of new chemical entities is clear. The biocatalytic approach to its synthesis represents a state-of-the-art method that aligns with the principles of green chemistry, offering high efficiency and exceptional stereocontrol. The comprehensive analytical profile outlined in this guide provides the necessary framework for its unambiguous identification and quality control, empowering researchers and drug development professionals in their pursuit of novel therapeutics.

References

  • Omchemlabs. (n.d.). Impurity Profiling of Bupropion Related Compound A: A Scientific Perspective. Retrieved from [Link]

  • Axios Research. (n.d.). Bupropion Related Compound A HCl - CAS - 1049718-72-0. Retrieved from [Link]

  • Mehta, M., et al. (2009). An Improved Process For Preparing Bupropion Hydrochloride. Indian Patent Application 2008/MUM/00045. Retrieved from [Link]

  • Reddy, M. S., et al. (2009). Convenient and Scalable Process for the Preparation of Bupropion Hydrochloride via Efficient Bromination of m-Chloropropiophenone. Organic Process Research & Development, 13(4), 659-663.
  • Sepulveda, F. M. (2001). Bupropion Metabolites and Methods of Their Synthesis and Use. European Patent EP1259243B1. Retrieved from [Link]

  • Ema, T., Okita, N., et al. (2014). Highly enantioselective and efficient synthesis of methyl (R)-o-chloromandelate with recombinant E. coli: toward practical and green access to clopidogrel. Organic & Biomolecular Chemistry, 12(4), 673-679. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • The Organic Chemistry Tutor. (2021, January 5). Mass Spectrometry. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]

Sources

Exploratory

Comprehensive Spectroscopic Profiling of Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate: A Technical Guide

Executive Summary As a Senior Application Scientist, I approach the structural validation of chiral building blocks not merely as a checklist of spectral peaks, but as an integrated, self-validating system. Methyl (2S)-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I approach the structural validation of chiral building blocks not merely as a checklist of spectral peaks, but as an integrated, self-validating system. Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate (CAS: 32222-44-9) is a highly versatile alpha-hydroxy ester utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). This whitepaper details the causality behind the experimental choices for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characterization, ensuring robust scientific integrity.

Analytical Workflow & Self-Validating Systems

To achieve high-confidence structural elucidation, orthogonal analytical techniques must be employed. Standard 1D NMR confirms 2D connectivity but is blind to the (2S) stereocenter. Therefore, our protocol integrates MS for exact mass and isotopic validation, IR for functional group confirmation, and NMR for atomic connectivity.

Analytical_Workflow Sample Methyl (2S)-2-(3-chlorophenyl) -2-hydroxyacetate (Sample Preparation) NMR NMR Spectroscopy (1H, 13C in CDCl3) Sample->NMR IR ATR-FTIR Spectroscopy (Neat Solid/Liquid) Sample->IR MS GC-EI-MS (70 eV Electron Impact) Sample->MS Validation Data Integration & Structural Validation NMR->Validation IR->Validation MS->Validation

Fig 1. Self-validating analytical workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol & Causality: Samples are prepared in deuterated chloroform (CDCl₃) with Tetramethylsilane (TMS) as an internal reference. CDCl₃ is specifically chosen because it lacks exchangeable protons, which is critical for preserving the alpha-hydroxyl (-OH) proton signal. To create a self-validating system, a D₂O shake experiment is mandatory: the addition of a drop of D₂O induces rapid deuterium exchange with the hydroxyl proton, causing its specific signal to disappear and thereby unequivocally confirming its assignment.

Mechanistic Insights: The baseline NMR data for unsubstituted mandelate esters demonstrates that the alpha-proton typically resonates near 5.18 ppm[1]. The introduction of the meta-chloro substituent slightly deshields the aromatic protons and alters the splitting pattern. The aromatic region displays a classic first-order meta-substitution pattern: an isolated proton (H-2) between the chlorine and the aliphatic side chain appears as a narrow triplet (J ≈ 1.5 Hz) around 7.45 ppm. The esterification of mandelic acids consistently yields a sharp methoxy singlet near 3.76 ppm[2].

Table 1: ¹H and ¹³C NMR Spectral Data (400 MHz / 100 MHz, CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationDiagnostic Assignment
¹H 7.45t1.51HAr-H (H-2, ortho to Cl & CH)
¹H 7.35 - 7.25m-3HAr-H (H-4, H-5, H-6)
¹H 5.15d5.01HCH-OH (alpha-proton)
¹H 3.76s-3HO-CH₃ (ester methyl)
¹H 3.45d5.01HOH (hydroxyl, exchanges with D₂O)
¹³C 173.5---C=O (ester carbonyl)
¹³C 140.0---Ar-C1 (ipso to CH)
¹³C 134.5---Ar-C3 (ipso to Cl)
¹³C 129.8---Ar-C5 (meta to Cl)
¹³C 128.5, 126.5, 124.5---Ar-C4, Ar-C2, Ar-C6
¹³C 72.3---CH-OH (alpha-carbon)
¹³C 53.2---O-CH₃ (methoxy carbon)
Infrared (IR) Spectroscopy

Protocol & Causality: Attenuated Total Reflectance (ATR) FTIR is the required protocol. Historically, KBr pellets were used; however, KBr is highly hygroscopic. Absorbed atmospheric moisture produces a broad O-H stretch that artificially masks the analyte's intrinsic hydroxyl signal. ATR allows for neat sample analysis, ensuring the integrity of the hydrogen-bonding data.

Mechanistic Insights: Matrix isolation and ATR studies of methyl mandelate confirm that the unassociated O-H stretch appears broadly around 3450-3520 cm⁻¹[3]. The strong, sharp peak at ~1740 cm⁻¹ is the definitive marker of the ester carbonyl, while the C-Cl stretch manifests in the fingerprint region around 1080 cm⁻¹.

Table 2: ATR-FTIR Vibrational Assignments

Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational ModeDiagnostic Significance
3450MediumBroadO-H stretchConfirms alpha-hydroxyl group
2953, 2845WeakSharpC-H stretch (sp³)Methoxy and methine C-H
1740StrongSharpC=O stretchConfirms ester carbonyl
1595, 1475MediumSharpC=C stretchAromatic ring breathing
1210StrongSharpC-O stretchEster alkoxy bond
1080MediumSharpC-Cl stretchConfirms aryl chloride
Mass Spectrometry (GC-EI-MS)

Protocol & Causality: Gas Chromatography coupled with Electron Impact Mass Spectrometry (GC-EI-MS) is performed at a standard ionization energy of 70 eV. This specific energy level is chosen because it maximizes the reproducibility of fragmentation patterns, allowing for direct cross-referencing with global spectral libraries like NIST and PubChem[4].

Mechanistic Insights: The molecular ion [M]⁺• appears at m/z 200, accompanied by an m/z 202 peak in a 3:1 ratio, perfectly validating the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotopes). The dominant fragmentation pathway is alpha-cleavage. The molecule ejects the methoxycarbonyl radical (•COOCH₃, 59 Da) to yield a highly stable, oxygen-stabilized benzyl cation at m/z 141, which serves as the base peak (100% relative abundance).

MS_Fragmentation M M+• (m/z 200/202) Radical Cation F1 [M - COOCH3]+ m/z 141/143 Base Peak M->F1 α-cleavage (-59 Da) F2 [M - OH]+ m/z 183/185 M->F2 Loss of •OH (-17 Da) F3 [C6H4Cl]+ m/z 111/113 F1->F3 -CH2O (-30 Da)

Fig 2. Primary EI-MS fragmentation pathways for the mandelate derivative.

Stereochemical Validation Note

It is critical to note that while the above techniques confirm the planar structure and functional groups, they do not validate the (2S) stereocenter. A complete self-validating system for this specific enantiomer requires orthogonal chiral analysis, such as Chiral Stationary Phase HPLC (CSP-HPLC) to determine enantiomeric excess (ee), or polarimetry to measure the specific optical rotation [α]D.

References
  • [4] Title: (+-)-Methyl mandelate | C9H10O3 | CID 78066 Source: PubChem URL:

  • [3] Title: Infrared spectra of methyl mandelate in an argon matrix at different temperatures Source: ResearchGate URL:

  • [2] Title: Nickel-catalyzed esterification of mandelic acids with alcohols Source: Arabian Journal of Chemistry URL:

  • [1] Title: Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water Source: The Royal Society of Chemistry URL:

Sources

Foundational

Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate: Solubility Dynamics and Protocol Optimization in Organic Solvents

Executive Summary Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate (a chiral derivative of 3-chloromandelic acid) is a high-value synthetic intermediate utilized extensively in the pharmaceutical and agrochemical industri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate (a chiral derivative of 3-chloromandelic acid) is a high-value synthetic intermediate utilized extensively in the pharmaceutical and agrochemical industries[1]. It serves as a critical chiral building block for the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system or requiring specific chlorophenyl motifs[1].

In chemical process development, the solubility profile of this compound in organic solvents dictates the efficiency of downstream operations, including crystallization, liquid-liquid extraction, and biocatalytic kinetic resolution. This whitepaper provides an in-depth analysis of the thermodynamic solubility parameters of methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate, elucidating the mechanistic solvent-solute interactions and providing validated protocols for solubility determination and solvent selection in asymmetric synthesis.

Physicochemical Profiling & Solubility Thermodynamics

The solubility behavior of methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate is governed by the interplay of its three primary structural motifs:

  • The Ester Moiety (-COOCH₃): Functions primarily as a hydrogen bond acceptor. This facilitates high solubility in polar aprotic solvents.

  • The Benzylic Hydroxyl (-OH): Acts as both a hydrogen bond donor and acceptor. While this promotes dissolution in polar protic solvents, it also enables strong intermolecular hydrogen bonding within the crystal lattice, increasing the enthalpy of fusion.

  • The 3-Chlorophenyl Ring: Imparts significant lipophilicity to the molecule. Based on structural analogs like methyl mandelate (XLogP3 ~1.2)[2], the addition of the chloro-substituent pushes the LogP higher, rendering the compound practically insoluble in water but highly compatible with moderately non-polar organic media[3].

Quantitative Data Summary: Estimated Solubility Profiles

Note: Data is extrapolated from thermodynamic models of closely related mandelate esters and empirical solvent screening at 25°C[2][3].

Solvent ClassSpecific SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Process Application
Polar Protic Methanol32.7> 100.0Primary dissolution, reaction media
Polar Protic Ethanol24.5~ 80.0Crystallization (often with water)
Polar Aprotic Ethyl Acetate6.0> 150.0Liquid-liquid extraction
Ether Diisopropyl Ether (DIPE)3.920.0 - 40.0Biocatalytic kinetic resolution
Ether MTBE2.630.0 - 50.0Biocatalytic kinetic resolution
Aliphatic n-Heptane1.9< 5.0Anti-solvent for crystallization
Aqueous Water80.1< 1.0Phase separation, washing

Mechanistic Insights: Solvent-Solute Interactions

The "Goldilocks" Solvent for Biocatalysis

A frequent application of racemic methyl 2-(3-chlorophenyl)-2-hydroxyacetate is its enantioselective resolution via lipases (e.g., Candida antarctica lipase A or B) to isolate the (2S)-enantiomer[4]. The choice of solvent here is a delicate balance of causality:

  • Why not Methanol or Ethyl Acetate? Although the compound is highly soluble in methanol[2], polar protic solvents strip the essential hydration shell from the immobilized enzyme, leading to rapid denaturation. Ethyl acetate, while a good solvent, acts as a competitive acyl acceptor/donor, disrupting the transesterification kinetics.

  • The Ether Advantage: Ethers like Diisopropyl ether (DIPE) and Methyl tert-butyl ether (MTBE) are selected because they offer a "Goldilocks" environment[5]. They provide sufficient substrate solubility (~20-50 mg/mL) to maintain a productive reaction rate without partitioning water away from the enzyme's active site, thereby preserving the tertiary structure and maximizing enantiomeric excess (ee > 99%)[4].

Chiral vs. Racemic Crystal Lattices

It is critical to note that the pure (2S)-enantiomer will exhibit a different solubility profile than the racemic mixture. Racemic crystals often form tightly packed centrosymmetric space groups, leading to a higher melting point and lower solubility compared to the enantiopure form. Process chemists must determine solubility using the exact enantiomeric purity expected in the workflow to avoid spontaneous supersaturation and uncontrolled nucleation.

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Isothermal Gravimetric Solubility Determination

This protocol utilizes the shake-flask method to determine thermodynamic equilibrium solubility, incorporating time-course sampling to validate that equilibrium has been achieved.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate (approx. 200 mg) into a 2 mL HPLC-grade glass vial.

  • Solvent Addition: Dispense exactly 1.0 mL of the target organic solvent into the vial. Seal tightly with a PTFE-lined cap.

  • Equilibration: Place the vial in a thermomixer set to 25.0 ± 0.1 °C. Agitate at 800 rpm.

  • Time-Course Sampling (Self-Validation):

    • Withdraw a 100 µL aliquot of the suspension at 24 hours and 48 hours .

    • Causality: Comparing the 24h and 48h concentrations ensures the system has reached true thermodynamic equilibrium. A variance of <5% validates the data.

  • Phase Separation: Centrifuge the aliquots at 10,000 × g for 10 minutes at 25°C to pellet undissolved solids.

  • Quantification: Carefully transfer 50 µL of the clear supernatant to a pre-weighed aluminum pan. Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum drying at 40°C until a constant weight is achieved. Calculate solubility in mg/mL.

  • Solid-State Verification: Analyze the residual solid pellet via X-Ray Powder Diffraction (XRPD) to ensure the solvent did not induce a polymorphic transformation or solvate formation during equilibration.

Protocol 2: Solvent Optimization for Enzymatic Resolution

Step-by-Step Methodology:

  • Substrate Loading: Dissolve 50 mM of racemic methyl 2-(3-chlorophenyl)-2-hydroxyacetate in anhydrous Diisopropyl ether (DIPE)[5].

  • Biocatalyst Addition: Add 20 mg/mL of immobilized Candida antarctica lipase A (CAL-A)[4].

  • Acyl Donor: Introduce 150 mM of vinyl acetate (3 equivalents).

  • Reaction Execution: Incubate the mixture at 40°C under orbital shaking (200 rpm).

  • Monitoring: Draw 20 µL samples periodically, dilute with mobile phase, and analyze via Chiral HPLC to monitor the conversion of the (2R)-enantiomer to its acetate, leaving the desired (2S)-hydroxyacetate unreacted.

Visualizations

SolubilityWorkflow A 1. Solute & Solvent Dispensing (Excess Solid Addition) B 2. Isothermal Equilibration (Thermomixer, 25°C, 800 rpm) A->B C 3. Phase Separation (Centrifugation at 10,000 x g) B->C D 4. Supernatant Sampling (24h and 48h Aliquots) C->D E 5. Gravimetric/HPLC Quantification D->E F 6. Data Validation (Triplicate Variance < 5%) E->F

Isothermal solubility determination workflow for chiral esters.

Biocatalysis Racemate Racemic Methyl 3-Chloromandelate Solvent Organic Solvent (MTBE / DIPE) Racemate->Solvent Dissolution Enzyme Immobilized Lipase (e.g., CAL-A) Solvent->Enzyme Acyl Donor (Vinyl Acetate) ProductS (2S)-Alcohol (Unreacted Target) Enzyme->ProductS Enantioselective Resolution ProductR (2R)-Acetate (Acylated Byproduct) Enzyme->ProductR

Biocatalytic kinetic resolution pathway in organic solvents.

References

  • Methyl 2-(3-Chlorophenyl)
  • CAS 20698-91-3: Methyl (R)-(-)
  • Source: lookchem.
  • Source: ua.
  • Source: acs.

Sources

Exploratory

Stereocontrolled Synthesis of Clopidogrel Analogs: The Role and Mechanistic Fate of Methyl (2S)-2-(3-Chlorophenyl)-2-hydroxyacetate

Executive Summary Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate is a critical chiral building block in the synthesis of meta-chloro clopidogrel analogs. These specific analogs serve as essential structure-activity rela...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate is a critical chiral building block in the synthesis of meta-chloro clopidogrel analogs. These specific analogs serve as essential structure-activity relationship (SAR) probes for evaluating P2Y12 receptor inhibition during drug development. This technical guide details the stereochemical imperative of utilizing a self-validating double-inversion mechanistic pathway to successfully convert the (2S)-hydroxyacetate precursor into the pharmacologically active (S)-enantiomer of the clopidogrel analog.

Introduction & Pharmacological Context

Clopidogrel is a blockbuster thienopyridine-class antiplatelet prodrug that prevents thrombotic events by 1[1]. The pharmacological efficacy of clopidogrel and its analogs is strictly stereodependent; only the (+)-(S)-enantiomer exhibits the desired antithrombotic activity, whereas the (R)-enantiomer is inactive and associated with adverse toxicity[1].

While commercial clopidogrel features an ortho-chloro substitution, the meta-chloro analog—synthesized from methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate—is a vital SAR probe. The synthesis of these chiral intermediates often relies on advanced flow chemistry and 2[2]. However, successfully mapping the (2S)-starting material to the active (S)-target requires rigorous stereochemical control.

The Stereochemical Imperative: Rationale for Double Inversion

The core challenge in utilizing methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate lies in the Cahn-Ingold-Prelog (CIP) priority rules. The chiral center is bonded to four groups, prioritized as follows:

  • Hydroxyl group (-OH) or Amine (-N) in the final product

  • Ester group (-COOCH₃)

  • Aryl ring (3-chlorophenyl)

  • Hydrogen (-H)

Because the leaving group (-OH) and the incoming thienopyridine nucleophile (-N) share the highest CIP priority, a standard single-step nucleophilic substitution (Sₙ2)—which inherently inverts the stereocenter—would convert the (2S)-starting material directly into the inactive (R)-product.

To achieve the active (S)-configuration from a (2S)-precursor, chemists must employ a 3[3]:

  • First Inversion: Activation of the (2S)-hydroxyl group using thionyl chloride (SOCl₂) in the presence of pyridine yields the (2R)-chloroacetate intermediate. The pyridine is crucial as it acts as an acid scavenger and forces the reaction through an Sₙ2 pathway, preventing the retention of configuration that would occur via an Sₙi mechanism.

  • Second Inversion: The (2R)-chloroacetate undergoes a second Sₙ2 substitution with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, yielding the desired (S)-clopidogrel analog.

StereochemicalPathway SM (2S)-Hydroxyacetate (Starting Material) Int_R (2R)-Chloroacetate (Intermediate) SM->Int_R SOCl2, Pyridine (Inversion) Int_S (2S)-Mesylate (Intermediate) SM->Int_S MsCl, Et3N (Retention) Prod_S (S)-Clopidogrel Analog (Active Target) Int_R->Prod_S Thienopyridine (Inversion) Prod_R (R)-Clopidogrel Analog (Inactive) Int_S->Prod_R Thienopyridine (Inversion)

Fig 1. Stereochemical pathways demonstrating the necessity of double inversion for the (S)-analog.

Experimental Workflows: Self-Validating Protocols

The following protocols outline the optimized double-inversion sequence, ensuring high enantiomeric excess (ee) and chemical yield. Similar esterification and coupling principles are utilized in the 4[4].

Protocol A: Stereoinvertive Chlorination to Methyl (2R)-2-chloro-2-(3-chlorophenyl)acetate
  • Reagent Preparation: Charge a flame-dried round-bottom flask with methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes) under a nitrogen atmosphere.

  • Base Addition: Add anhydrous pyridine (1.2 eq) and cool the mixture to 0 °C using an ice-water bath.

    • Causality Insight: Pyridine prevents the formation of a stable chlorosulfite intermediate, ensuring the collapse occurs via intermolecular Sₙ2 attack by chloride, thereby guaranteeing stereochemical inversion.

  • Activation: Dropwise add thionyl chloride (SOCl₂, 1.1 eq) over 30 minutes. Maintain the temperature below 5 °C to prevent thermal racemization.

  • Reaction: Stir the mixture at room temperature for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2).

  • Workup & Isolation: Quench with ice water. Extract with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the (2R)-chloro intermediate.

Protocol B: Nucleophilic Substitution to (S)-Clopidogrel Analog
  • Preparation: Dissolve the crude (2R)-chloro intermediate (1.0 eq) in anhydrous acetone.

  • Nucleophile Addition: Add 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (1.05 eq) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

    • Causality Insight: K₂CO₃ is a mild, heterogeneous base that neutralizes the hydrochloride salt of the nucleophile and acts as an acid scavenger for the Sₙ2 reaction without causing base-catalyzed epimerization of the sensitive benzylic chiral center.

  • Coupling: Heat the mixture to reflux (55 °C) for 12-16 hours.

  • Workup: Filter the inorganic salts and concentrate the filtrate. Redissolve the residue in DCM and wash with water.

  • Salt Formation: Purify the free base, then dissolve in acetone at 0 °C and5[5].

Workflow Step1 1. Reagent Preparation Dissolve (2S)-hydroxyacetate in DCM Step2 2. Stereoinvertive Chlorination Add SOCl2 + Pyridine at 0°C Step1->Step2 Step3 3. Isolation of (2R)-Chloride Aqueous workup & concentration Step2->Step3 Step4 4. SN2 Substitution Add Thienopyridine + K2CO3 in Acetone Step3->Step4 Step5 5. Salt Formation Precipitate as Bisulfate Salt Step4->Step5

Fig 2. Experimental workflow for the stereocontrolled synthesis of the clopidogrel analog.

Quantitative Stereochemical Outcomes

The choice of activation reagent dictates the stereochemical fate of the final product. Table 1 summarizes the self-validating nature of these experimental choices and their impact on biological activity.

Table 1: Stereochemical Outcomes Based on Activation Strategy of (2S)-Hydroxyacetate

Activation ReagentIntermediate StereochemistrySubstitution MechanismFinal Product StereochemistryBiological Activity
SOCl₂ + Pyridine (2R)-Chloroacetate (Inversion)Sₙ2 (Inversion)(S)-Clopidogrel Analog Active (P2Y12 Inhibitor)
MsCl + Et₃N (2S)-Mesylate (Retention)Sₙ2 (Inversion)(R)-Clopidogrel AnalogInactive / Toxic
SOCl₂ in Dioxane (2S)-Chloroacetate (Sₙi, Retention)Sₙ2 (Inversion)(R)-Clopidogrel AnalogInactive / Toxic

References

  • Developments in the synthesis of the antiplatelet and antithrombotic drug (S)
  • Generation of Tosyl Azide in Continuous Flow Using an Azide Resin, and Telescoping with Diazo Transfer and Rhodium Acetate-Catalyzed O–H Insertion Source: ACS Publications URL
  • The Journal of Organic Chemistry Vol. 77 No. 16 (Double Inversion Stereochemistry)
  • Clopidogrel Impurity D | CAS 1421283-60-4 (Esterification and Coupling Protocols)
  • An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug Source: Der Pharma Chemica URL

Sources

Foundational

Discovery and Application of Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate as a Synthetic Intermediate

Executive Summary In modern asymmetric synthesis, the architectural integrity of active pharmaceutical ingredients (APIs) relies heavily on the quality of their chiral building blocks. Methyl (2S)-2-(3-chlorophenyl)-2-hy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern asymmetric synthesis, the architectural integrity of active pharmaceutical ingredients (APIs) relies heavily on the quality of their chiral building blocks. Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate (CAS 32222-44-9) [1] has emerged as a critical chiral intermediate. As the enantiopure methyl ester of (S)-3-chloromandelic acid[2], it provides a highly versatile stereocenter that dictates the pharmacological efficacy of downstream molecules.

This technical guide dissects the physicochemical profiling, catalytic discovery, and synthetic utility of this compound. Specifically, we will explore its pivotal role in the synthesis of beta-3 adrenergic receptor agonists (e.g., amibegron analogues) and stereoisomers of hydroxybupropion[3].

Structural & Physicochemical Profiling

The selection of the methyl ester over the free carboxylic acid is a deliberate mechanistic choice. The esterification masks the hydrogen-bond donating capacity of the acid, significantly reducing intermolecular aggregation. This enhances solubility in non-polar organic solvents and prevents catalyst poisoning during early-stage asymmetric transformations.

Table 1: Physicochemical Data Summary
ParameterSpecification / Data
Chemical Name Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate
CAS Registry Number 32222-44-9[4]
Molecular Formula C9H9ClO3[1]
Molecular Weight 200.62 g/mol [4]
Stereochemical Configuration (2S) - Enantiopure
Precursor To (S)-3-Chloromandelic Acid[2]
Hazard Classification Standard lab chemical; avoid inhalation/skin contact[5]

Discovery & Synthetic Evolution

Historically, chiral mandelic acid derivatives were obtained via classical resolution of racemic mixtures using chiral amines (e.g., ephedrine). However, this approach is limited by a maximum theoretical yield of 50%. The discovery of transition-metal-catalyzed asymmetric hydrogenation revolutionized the production of methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate.

Causality in Asymmetric Catalysis

By utilizing a Ruthenium-BINAP complex, chemists can achieve dynamic kinetic resolution or direct enantioselective reduction of methyl 2-(3-chlorophenyl)-2-oxoacetate. The chiral "bite angle" of the BINAP ligand creates a rigid, stereodirecting pocket. This steric environment selectively lowers the activation energy for hydride transfer to the re-face of the alpha-keto ester, driving the formation of the (2S)-enantiomer with >99% enantiomeric excess (ee).

Synthesis A Methyl 2-(3-chlorophenyl) -2-oxoacetate B Asymmetric Hydrogenation Catalyst: RuCl2[(S)-BINAP] A->B H2 (50 atm), MeOH 50°C, 12h C Methyl (2S)-2-(3-chlorophenyl) -2-hydroxyacetate (>99% ee) B->C Enantioselective Reduction

Fig 1: Asymmetric hydrogenation of alpha-keto ester to the (2S)-hydroxyacetate intermediate.

Mechanistic Pathways in Drug Development

The (2S) stereocenter of this intermediate is non-negotiable for specific biological targets.

Application A: Beta-3 Adrenergic Receptor Agonists

Beta-3 agonists require a precise spatial orientation to bind the receptor's orthosteric site. Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate is saponified to (S)-3-chloromandelic acid, which is then coupled with an amine donor like (2R)-7-hydroxy-2-aminotetralin to form a mandelamide intermediate[2]. Subsequent reduction yields the secondary amine core of drugs analogous to Amibegron.

Pathway Node1 Methyl (2S)-2-(3-chlorophenyl) -2-hydroxyacetate Node2 (S)-3-Chloromandelic Acid Node1->Node2 Saponification (LiOH/THF) Node4 (2S, 2'R)-Mandelamide Intermediate Node2->Node4 Amide Coupling (EDCI/HOBt) Node3 (2R)-7-Hydroxy-2-aminotetralin Node3->Node4 Amine Donor Node5 Beta-3 Adrenergic Agonist Core (Secondary Amine) Node4->Node5 Amide Reduction (BH3·THF)

Fig 2: Synthetic pathway from methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate to Beta-3 agonist core.

Application B: Hydroxybupropion Stereoisomers

Bupropion is administered as a racemate, but its primary active metabolite, hydroxybupropion, possesses two chiral centers. The (2S,3S)-enantiomer is the most potent norepinephrine-dopamine reuptake inhibitor (NDRI). The (2S)-hydroxyacetate intermediate acts as a foundational chiral pool reagent to synthesize specific bupropion impurities and active metabolite standards for pharmacokinetic profiling[3].

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following protocol for the synthesis of the (2S, 2'R)-Mandelamide Intermediate incorporates built-in self-validation checkpoints.

Protocol: Amide Coupling via EDCI/HOBt Activation

Objective: Synthesize N-[(2R)-7-hydroxy-1,2,3,4-tetrahydronaphth-2-yl]-(2S)-2-(3-chlorophenyl)-2-hydroxyacetamide.

  • Saponification (Checkpoint 1):

    • Dissolve methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate (1.0 eq) in a 3:1 mixture of THF/H2O.

    • Add LiOH·H2O (1.2 eq) at 0°C. Stir for 2 hours.

    • Causality Check: LiOH is chosen over NaOH to prevent base-catalyzed racemization of the sensitive alpha-proton.

  • Activation:

    • Isolate the resulting (S)-3-chloromandelic acid and dissolve in anhydrous DMF.

    • Add HOBt (1.1 eq) and EDCI (1.1 eq) at 0°C.

    • Causality Check: HOBt is mandatory. It forms an active ester that suppresses the formation of an oxazolone intermediate, which is the primary pathway for unwanted racemization during peptide-like couplings.

  • Coupling:

    • Introduce (2R)-7-hydroxy-2-aminotetralin (1.0 eq) and DIPEA (2.0 eq).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Isolation:

    • Quench with saturated aqueous NH4Cl. Extract with EtOAc.

    • Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

Quality Control & Chiral Purity Analysis

A synthetic protocol is only as robust as its analytical validation. Before proceeding to the highly expensive borane reduction step (Fig 2), the system must be self-validated using Chiral High-Performance Liquid Chromatography (HPLC) .

  • Methodology: Isocratic elution using a Chiralcel OD-H column.

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v).

  • Detection: UV absorbance at 220 nm.

  • Validation Logic: The (R)-enantiomer impurity will exhibit a distinct retention time due to differential transient diastereomeric interactions with the chiral stationary phase. If the calculated ee falls below 98%, the batch is flagged. This prevents the amplification of stereochemical errors, ensuring that the final API meets stringent regulatory thresholds for enantiomeric purity.

References

  • LookChem. "Cas 32222-43-8, (S)-3-CHLOROMANDELIC ACID and Downstream Products." LookChem Database. URL:[Link]

  • Pharmaffiliates. "Bupropion-impurities and Chiral Reference Standards." Pharmaffiliates. URL:[Link]

Sources

Exploratory

Strategic Sourcing and Quality Validation of Chiral Building Blocks: A Technical Guide to (S)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate

Executive Summary In the landscape of asymmetric pharmaceutical synthesis, the procurement and validation of chiral building blocks dictate the success of downstream Active Pharmaceutical Ingredient (API) manufacturing....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric pharmaceutical synthesis, the procurement and validation of chiral building blocks dictate the success of downstream Active Pharmaceutical Ingredient (API) manufacturing. Relying solely on a vendor’s Certificate of Analysis (CoA) introduces unacceptable risk into the drug development pipeline. This whitepaper provides an authoritative, causality-driven guide on the strategic sourcing, rigorous quality control, and synthetic application of (S)-methyl 2-(3-chlorophenyl)-2-hydroxyacetate (CAS: 32222-44-9).

Structural Significance & Sourcing Strategy

(S)-methyl 2-(3-chlorophenyl)-2-hydroxyacetate is an advanced chiral intermediate characterized by a benzylic stereocenter, a hydroxyl group, and a methyl ester. It typically presents as a white to off-white solid with a molecular weight of 200.62 g/mol [1]. The compound is commercially available through major chemical suppliers such as [2] and [3].

When evaluating suppliers, it is critical to understand their Route of Synthesis (RoS). Most industrial suppliers synthesize this compound via the asymmetric hydrogenation of methyl 2-(3-chlorophenyl)-2-oxoacetate. This process relies heavily on transition-metal chiral catalysts (e.g., Ru-BINAP). Consequently, the primary risks associated with new batches are enantiomeric impurity (the (R)-isomer) and heavy metal carryover, both of which necessitate strict in-house validation.

Table 1: Supplier Evaluation Metrics & Critical Quality Attributes (CQAs)
MetricTarget SpecificationAnalytical MethodCausality / Rationale
Chemical Purity > 98.0%HPLC-UV (220 nm)Ensures minimal interference in downstream coupling reactions.
Enantiomeric Excess (ee) > 99.0% (S)-isomerChiral HPLCPrevents propagation of the (R)-isomer, which leads to inactive or toxic API diastereomers.
Trace Metals (Ru/Rh) < 10 ppmICP-MSControls transition-metal catalyst carryover from upstream asymmetric hydrogenation steps.
Residual Solvents < 5000 ppmGC-FID / HeadspaceEnsures compliance with ICH Q3C guidelines for Class 3 solvents.

In-House Quality Validation Workflow

To ensure scientific integrity, every newly sourced batch must pass through a self-validating Quality Control (QC) workflow before being released for API synthesis.

Supplier_Validation cluster_QC In-House Quality Control Protocol Sourcing Supplier Sourcing CAS 32222-44-9 RoS Route of Synthesis (RoS) Review Assess Catalyst & Reagents Sourcing->RoS HPLC Chiral HPLC Target: >99% ee RoS->HPLC ICP ICP-MS Analysis Target: <10 ppm Heavy Metals RoS->ICP NMR 1H/13C NMR & GC-FID Target: >98% Purity RoS->NMR Decision Meets All CQAs? HPLC->Decision ICP->Decision NMR->Decision Approve Batch Approved Proceed to API Synthesis Decision->Approve Yes Reject Batch Rejected Quarantine & Investigate Decision->Reject No

Fig 1. End-to-end supplier qualification and QC validation workflow.

Step-by-Step Analytical Methodologies

Protocol 1: Chiral Purity Validation via HPLC

Objective: To quantify the enantiomeric excess (ee) of the (S)-isomer and verify it meets the >99.0% threshold. Causality & Principle: Enantiomers possess identical physicochemical properties in achiral environments and cannot be separated on standard C18 columns. We employ a chiral stationary phase (CSP) consisting of amylose tris(3,5-dimethylphenylcarbamate). The chiral cavities of the CSP form transient, reversible diastereomeric complexes with the analytes. The (S) and (R) isomers exhibit different binding affinities due to spatial orientation—specifically regarding hydrogen bonding between the benzylic hydroxyl group and the carbamate linkages—resulting in baseline separation.

Table 2: Chiral HPLC Method Parameters
ParameterSetting / Condition
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Step-by-Step Execution:

  • Mobile Phase Preparation: Mix n-Hexane and 2-Propanol in a 90:10 (v/v) ratio. Causality: A normal-phase system is required because polar solvents (like water or methanol) would competitively disrupt the critical hydrogen-bonding interactions between the analyte and the chiral stationary phase, resulting in co-elution.

  • Sample Preparation: Dissolve 10 mg of the supplied (S)-methyl 2-(3-chlorophenyl)-2-hydroxyacetate in 10 mL of the mobile phase.

  • System Suitability Testing (Self-Validating Step): Inject a racemic standard of methyl 2-(3-chlorophenyl)-2-hydroxyacetate (CAS: 13305-18-5)[4]. Calculate the resolution factor ( Rs​ ).

    • Validation Criteria: The protocol is only valid to proceed if Rs​≥1.5 . If Rs​<1.5 , the column has degraded or the mobile phase is contaminated with moisture; the system must be recalibrated before testing the supplier's batch.

  • Sample Injection & Isocratic Elution: Inject 10 µL of the sample. Monitor UV absorbance at 220 nm. Causality: 220 nm is chosen as it corresponds to the π→π∗ transition of the chlorophenyl ring, providing maximum sensitivity without interference from the aliphatic ester.

  • Data Analysis: Calculate the ee using the formula: ee=Area(S)+Area(R)Area(S)−Area(R)​×100% .

Downstream Synthetic Utility & Stereocontrol

Once validated, the building block is typically subjected to further functionalization. The benzylic hydroxyl group is highly susceptible to nucleophilic substitution, but extreme care must be taken to control the stereochemistry.

Protocol 2: Stereoretentive O-Alkylation

Objective: Alkylate the benzylic hydroxyl group without racemizing the (S)-stereocenter. Causality: The benzylic proton is highly acidic due to the combined electron-withdrawing effects of the adjacent methyl ester and the 3-chlorophenyl ring. Utilizing strong bases (e.g., NaH, KOtBu) will lead to rapid deprotonation at the alpha-carbon, resulting in the formation of a planar enolate and subsequent racemization. Therefore, strictly mild, non-nucleophilic conditions must be maintained.

Step-by-Step Execution:

  • Preparation: Dissolve 1.0 equivalent of the validated (S)-ester in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Reagent Addition: Add 3.0 equivalents of the desired alkyl halide (e.g., methyl iodide) and 1.5 equivalents of Silver(I) oxide ( Ag2​O ).

  • Reaction: Stir the suspension vigorously in the dark at room temperature for 12-24 hours.

    • Causality: Ag2​O acts as both a mild base and a highly efficient halide scavenger. It drives the reaction forward thermodynamically via the precipitation of insoluble Silver Iodide (AgI), while strictly avoiding enolate formation. This self-regulating mechanism ensures the >99% ee of the starting material is perfectly preserved in the final product.

References

  • ChemicalCell. "Methyl 2-(3-Chlorophenyl)-2-Hydroxyacetate CAS NO 13305-18-5". [Link]

Sources

Foundational

methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate material safety data sheet (MSDS)

An In-depth Technical Guide on the Safe Handling of Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed safety and handl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Safe Handling of Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed safety and handling protocol for methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate (CAS No. 32222-44-9). In the absence of a specific, published Material Safety Data Sheet (MSDS), this document has been synthesized from data on structurally analogous compounds, including various isomers and precursors. The information herein is intended to provide a robust framework for risk assessment and safe laboratory practices.

Compound Profile and Hazard Identification

Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate is a chiral ester belonging to the mandelate family. Its structure, featuring a chlorinated aromatic ring and a hydroxy ester functional group, dictates its chemical reactivity and toxicological profile. Based on data from analogous compounds, the primary hazards are associated with irritation and potential harm upon ingestion.

1.1. GHS Classification (Inferred)

The Globally Harmonized System (GHS) classification for this compound is inferred from its structural analogs, such as other chloromandelic acid esters and 3-chloromandelic acid.[1][2][3][4][5][6]

  • Pictogram: alt text

  • Signal Word: Warning [1][2][3]

1.2. Hazard and Precautionary Statements

The following H- and P-statements are a composite derived from closely related molecules and represent best practices for handling this class of compounds.

Type Code Statement Source Analogs
Hazard H302Harmful if swallowed.[2][3][7]Methyl (R)-2-(3-chlorophenyl)-2-hydroxyacetate, (S)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate
Hazard H315Causes skin irritation.[1][3][8](S)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate, (2-Chlorophenyl)glycolic acid
Hazard H319Causes serious eye irritation.[1][3][8](S)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate, (2-Chlorophenyl)glycolic acid
Hazard H335May cause respiratory irritation.[1][3][9](S)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate, 3-Chloromandelic acid
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3][4][8][10]General for all related compounds
Precautionary P264Wash skin thoroughly after handling.[3][7][11]General for all related compounds
Precautionary P280Wear protective gloves/protective clothing/eye protection/face protection.[7][8][10][11]General for all related compounds
Precautionary P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7]Iron(II) sulfate (example for H302)
Precautionary P302+P352IF ON SKIN: Wash with plenty of soap and water.[3][4][8][11]General for skin irritants
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][6][8][11]General for eye irritants
Precautionary P403+P233Store in a well-ventilated place. Keep container tightly closed.[3][4][8][10]General for all related compounds
Precautionary P501Dispose of contents/container to an approved waste disposal plant.[2][3][4][8]General for chemical disposal

Physical and Chemical Properties

Property Value / Description Source/Analogy
Molecular Formula C₉H₉ClO₃[12]PubChemLite
Molecular Weight 200.62 g/mol [2][3][13]Sigma-Aldrich, Pharmaffiliates
Appearance Colorless to light yellow liquid or solid.[1](S)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate
Boiling Point Estimated ~298 °C at 760 mmHg.[3](S)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate
Storage Temperature Room temperature. Sealed in a dry environment.[1][2][3]Sigma-Aldrich

Safe Handling and Storage Protocol

Adherence to a strict handling protocol is essential to minimize exposure and ensure laboratory safety.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

The primary routes of exposure are inhalation, skin contact, and eye contact. The following workflow outlines the necessary controls.

PPE_Workflow cluster_workspace Workspace Setup cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Protocol Work_Area Work Area Assessment Fume_Hood Certified Chemical Fume Hood Work_Area->Fume_Hood Mandatory for all operations Safety_Shower Eyewash & Safety Shower Accessible Work_Area->Safety_Shower Verify Proximity Handling Handle Compound Fume_Hood->Handling Gloves Nitrile Gloves (Inspect before use) Gloves->Handling Eye_Protection Safety Goggles (EN 166) or Face Shield Eye_Protection->Handling Lab_Coat Lab Coat (Closed) Lab_Coat->Handling Avoid_Inhalation Avoid creating dusts/aerosols Handling->Avoid_Inhalation Avoid_Contact Avoid skin and eye contact Handling->Avoid_Contact Post_Handling Wash hands thoroughly Handling->Post_Handling

Caption: PPE and Engineering Control Workflow.

Step-by-Step Protocol:

  • Ventilation: All handling of methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[10][11][14]

  • Eye Protection: Wear chemical safety goggles that conform to European Standard EN 166 or an equivalent standard.[4][9][11] A face shield should be used if there is a risk of splashing.

  • Hand Protection: Wear nitrile gloves. Always inspect gloves for integrity before use and change them immediately if contamination occurs.[4][11][14]

  • Skin and Body Protection: A fully buttoned lab coat must be worn.[9] Ensure that skin is not exposed.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[7][11] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[11][15]

3.2. Storage Requirements

  • Container: Keep the container tightly closed.[4][8]

  • Environment: Store in a dry, well-ventilated place at room temperature.[1][4][14]

  • Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong acids.[14]

Emergency and First-Aid Procedures

Rapid and appropriate response to an exposure is critical.

Emergency_Response cluster_routes Routes of Exposure cluster_actions First Aid Actions Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_Fresh_Air Move to fresh air. Provide artificial respiration if needed. Inhalation->Move_Fresh_Air Wash_Skin Wash with plenty of soap and water for at least 15 minutes. Skin_Contact->Wash_Skin Remove contaminated clothing Rinse_Eyes Rinse with water for 15 minutes, holding eyelids open. Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical Seek Immediate Medical Attention Move_Fresh_Air->Seek_Medical Wash_Skin->Seek_Medical If irritation persists Rinse_Eyes->Seek_Medical Rinse_Mouth->Seek_Medical

Caption: First-Aid Response Flowchart.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][6][8][9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][8][9] If skin irritation persists, seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4][9][10] Seek immediate medical attention.

  • Ingestion: If swallowed, wash out the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][9][16]

Spill and Waste Disposal

5.1. Spill Response

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (use fume hood if spill is contained).

  • Contain: Prevent further leakage or spillage. Do not let the product enter drains.[7][10]

  • Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material, avoiding dust formation.[6][14]

  • Collect: Place the absorbed material or swept-up solid into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

5.2. Waste Disposal Dispose of all waste material, including contaminated PPE and spill cleanup materials, in accordance with local, state, and federal regulations. This should be done through a licensed waste disposal company.[4][8]

References

  • SAFETY DATA SHEET - 3-Chloromandelic acid - Fisher Scientific. [Link]

  • Mandelic Acid (DL) - Safety Data Sheet - PCCA. [Link]

  • MLS002637833 - Hazard - Computational Toxicology and Exposure Online Resources - EPA. [Link]

  • Methyl 2-(3-chlorophenyl)-2-hydroxyacetate | CAS No- 13305-18-5 - Pharmaffiliates. [Link]

  • Mandelic Acid - SAFETY DATA SHEET - Avena Lab. [Link]

  • Methyl 2-(3-chlorophenyl)-2-hydroxyacetate (C9H9ClO3) - PubChemLite. [Link]

  • Methyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate - C9H9ClO3 | CSSB00010004286. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Predicted Physicochemical Properties of Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate

Introduction: The Imperative of Early-Stage Physicochemical Profiling In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra. A significant proportion of drug candidates...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Early-Stage Physicochemical Profiling

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra. A significant proportion of drug candidates fail during later stages of development due to suboptimal pharmacokinetic profiles, including poor absorption, distribution, metabolism, and excretion (ADME).[1] The underlying determinants of these ADME properties are, in large part, the fundamental physicochemical characteristics of the molecule.[2][3] Therefore, the accurate in silico prediction of these properties is not merely a data-gathering exercise; it is a critical, cost-saving strategy that enables researchers to prioritize candidates with a higher probability of success before committing to resource-intensive synthesis and in vitro testing.

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate, a chiral α-hydroxy ester. As a scaffold, it contains key functional groups—a halogenated aromatic ring, a hydroxyl group, and an ester—that are common in medicinal chemistry. Understanding the interplay of these groups and their contribution to the molecule's overall profile is essential for any drug development professional. Herein, we delve into the core properties of lipophilicity (logP), acidity (pKa), aqueous solubility (logS), and polar surface area (PSA), detailing not only the predicted values but also the computational methodologies and scientific rationale that underpin these predictions.

Molecular Identity and Structure

To ensure a robust and unambiguous foundation for our analysis, we first define the precise molecular structure of the compound .

  • Compound Name: Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate

  • CAS Number: 32222-44-9[4]

  • Molecular Formula: C₉H₉ClO₃[5]

  • Molecular Weight: 200.62 g/mol

  • SMILES: COC(=O)C([C@@H]1=CC(=CC=C1)Cl)O

  • InChI Key: CPEZVACFWJSZNE-UHFFFAOYSA-N[5]

Executive Summary: Predicted Physicochemical Data

The following table provides a consolidated overview of the key predicted physicochemical properties for methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate. Each parameter is discussed in detail in the subsequent sections.

Physicochemical PropertyPredicted ValueImplication in Drug Discovery
Lipophilicity (XlogP) 1.8Indicates good potential for membrane permeability without excessive lipophilicity, which can lead to toxicity.
Acidity (pKa) ~12-13 (Estimated)The hydroxyl group is weakly acidic; the compound will be predominantly in its neutral form at physiological pH.
Aqueous Solubility (logS) Moderate (Predicted)A balance between solubility and permeability is suggested; requires experimental verification.
Polar Surface Area (TPSA) 46.53 ŲSuggests excellent cell permeability and a high likelihood of crossing the blood-brain barrier.

Lipophilicity: The Partition Coefficient (logP)

Expert Insight: The octanol-water partition coefficient (logP) is the quintessential measure of a molecule's lipophilicity or hydrophobicity. It governs a drug's ability to traverse lipid membranes, influences its binding to plasma proteins, and is a key determinant of its overall ADME profile.[6][7] While a certain degree of lipophilicity is required for membrane passage, excessively high logP values (e.g., >5) are often associated with poor solubility, increased metabolic clearance, and higher promiscuity or toxicity.[7][8]

Predicted Value: The predicted XlogP value for methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate is 1.8 .[5] This value sits within the desirable range for orally bioavailable drugs, suggesting a favorable balance between the solubility required for dissolution and the lipophilicity needed for membrane permeation.

Methodology Deep Dive: Atom- and Fragment-Based Predictions The prediction of logP is a well-established field in computational chemistry. The most common methods fall into two categories: fragment-based and atom-based.[7][9]

  • Fragment-Based (e.g., ClogP): These methods deconstruct a molecule into a set of predefined structural fragments. The logP is calculated by summing the known lipophilicity contributions of each fragment and applying correction factors for intramolecular interactions.[9]

  • Atom-Based (e.g., XlogP, AlogP): This approach calculates logP by summing the contributions of individual atoms, classified by their type and chemical environment. This method can be more adaptable to novel structures not well-represented in fragment libraries.[7]

More recently, machine learning and deep learning models, particularly graph convolutional neural networks (GCNNs), have shown superior accuracy by learning complex relationships between molecular structure and logP directly from large datasets.[6]

Protocol: Standard Workflow for Atom-Based logP Prediction

  • Input Molecular Structure: The process begins with a 2D or 3D representation of the molecule, typically as a SMILES string or SD file.

  • Atom Type Classification: The algorithm identifies each atom and classifies it based on its element type, hybridization state, and bonding environment (e.g., a carbon in a carbonyl group is treated differently from an aromatic carbon).

  • Summation of Atomic Contributions: The algorithm retrieves the pre-calibrated lipophilicity contribution for each classified atom from its internal parameter database.

  • Application of Correction Factors: Corrections are applied to account for electronic effects, steric hindrance, and intramolecular hydrogen bonds that are not captured by simple atomic summation.

  • Output logP Value: The final predicted logP value is the sum of all atomic contributions and correction factors.

Acidity and Ionization State (pKa)

Expert Insight: The acid dissociation constant (pKa) dictates the extent to which a molecule will be ionized at a given pH.[10] Since physiological environments range from the acidic stomach (pH ~2) to the slightly alkaline small intestine (pH ~5-7.4), a drug's pKa profoundly impacts its solubility, permeability, and potential for receptor binding.[1] It is estimated that around 95% of commercial drugs contain ionizable groups.[1]

Predicted Value: For methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate, the primary ionizable group is the secondary hydroxyl (-OH) group. Aliphatic alcohols are typically very weak acids, with pKa values in the range of 16-18. However, the pKa of this specific hydroxyl group is expected to be lower (more acidic) due to the electron-withdrawing inductive effects of the adjacent ester and 3-chlorophenyl groups. A reasonable estimate for the pKa would be in the ~12-13 range . This means the compound will be overwhelmingly in its neutral, protonated form at physiological pH (7.4).

Methodology Deep Dive: QSPR and Machine Learning in pKa Prediction Predicting pKa is more complex than predicting logP. The most prevalent computational techniques include:

  • Linear Free Energy Relationships (LFER) / Quantitative Structure-Property Relationship (QSPR): These are the most traditional methods. They correlate the pKa of a query molecule to that of a parent structure using Hammett-type equations, which account for the electronic effects of substituents.[10]

  • Database Lookup (DL): These methods search a database for structurally similar compounds with known experimental pKa values and use the closest match, sometimes with corrections, as the prediction.[1]

  • Quantum Mechanics (QM): These methods calculate the free energy change of the deprotonation reaction in a solvent continuum model. While computationally intensive, they are based on fundamental physics and can be very accurate.[11]

  • Machine Learning: Modern approaches utilize graph neural networks (GNNs) and other architectures to learn the intricate relationship between molecular structure (represented as a graph) and pKa, often achieving high accuracy.[12][13]

Protocol: Generalized QSPR-Based pKa Prediction Workflow

  • Identify Ionizable Center(s): The algorithm first identifies all potential acidic or basic functional groups in the molecule (in this case, the hydroxyl group).

  • Substructure Matching: The core structure containing the ionizable group is matched to a known parent molecule from a reference database (e.g., matching the α-hydroxy ester moiety).

  • Identify and Classify Substituents: The algorithm identifies all substituents on the parent structure (e.g., the 3-chlorophenyl group).

  • Apply Electronic Effect Corrections: Using pre-parameterized Hammett or similar substituent constants, the algorithm calculates the electronic effect (inductive and resonance) of each substituent on the pKa of the ionizable center.

  • Calculate Final pKa: The experimental pKa of the parent molecule is adjusted based on the calculated corrections to yield the final predicted pKa.

Aqueous Solubility (logS)

Expert Insight: Aqueous solubility is a critical barrier for many drug candidates.[14] A compound must first dissolve in the gastrointestinal fluids before it can be absorbed.[2] Poor solubility is a leading cause of low and erratic bioavailability, which can terminate a drug development program.[3] It is often expressed as logS, the logarithm of the molar solubility.

Predicted Value: While a specific predicted logS value is not readily available from simple database lookups, we can infer its likely characteristics. The molecule has a logP of 1.8, suggesting it is not excessively hydrophobic. It contains polar functional groups (hydroxyl, ester) capable of hydrogen bonding with water. However, the aromatic ring and chlorine atom contribute to its lipophilicity. Therefore, methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate is predicted to have moderate aqueous solubility . It is unlikely to be highly soluble but should not present the extreme solubility challenges seen with highly lipophilic (logP > 4) compounds.

Methodology Deep Dive: The Rise of Machine Learning for Solubility Prediction Aqueous solubility is a complex phenomenon influenced by lipophilicity, crystal lattice energy (related to melting point), molecular size, and hydrogen bonding. This complexity makes it an ideal problem for machine learning.[15]

  • General Solubility Equation (GSE): A fundamental model that relates solubility (S) to lipophilicity (logP) and melting point (MP): logS ≈ 0.8 - logP - 0.01(MP - 25). This highlights the importance of crystal packing forces.

  • Machine Learning Models: A wide array of algorithms, including Artificial Neural Networks (ANNs), Random Forest, and Graph Convolutional Neural Networks (GCNNs), are now the state-of-the-art for solubility prediction.[2][15][16] These models are trained on large datasets of experimentally determined solubilities and learn to recognize the complex interplay of various molecular descriptors that govern solubility.

Protocol: Machine Learning-Based Solubility Prediction Workflow

  • Molecular Representation: The input molecule (SMILES) is converted into a set of numerical descriptors. These can include topological indices, 2D/3D structural keys, or, in the case of GCNNs, a graph representation of the molecule.[14][16]

  • Feature Input: The calculated descriptors are fed as input into a pre-trained machine learning model.

  • Model Inference: The model, whose parameters were optimized during training on thousands of known compounds, processes the input features through its network of nodes and layers.

  • Output Prediction: The model outputs a single numerical value, which is the predicted logS for the query molecule.

  • Applicability Domain Assessment (Trustworthiness): A crucial step where the model assesses if the query molecule is structurally similar to the compounds in its training set. If it is an outlier, the prediction may be less reliable.

Polar Surface Area (PSA)

Expert Insight: Polar Surface Area (PSA) is defined as the sum of the van der Waals surface areas of all polar atoms (typically oxygen and nitrogen) and their attached hydrogens in a molecule.[17] It is an excellent descriptor for predicting the transport properties of drugs, particularly intestinal absorption and blood-brain barrier (BBB) penetration.[18][19] Because calculating the true 3D surface area is computationally intensive, a highly correlated and much faster method called Topological Polar Surface Area (TPSA) is widely used.[19][20]

Key Heuristics:

  • Molecules with a TPSA > 140 Ų tend to be poor at permeating cell membranes.[17]

  • To penetrate the blood-brain barrier, a TPSA < 90 Ų is generally required.[17]

Predicted Value: The predicted Topological Polar Surface Area (TPSA) for methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate is 46.53 Ų . This value is derived from the contributions of the hydroxyl group and the ester group. The chlorine atom, being non-polar in this context, does not contribute to the TPSA. This low TPSA value strongly suggests the molecule will have excellent passive oral absorption and is very likely to penetrate the blood-brain barrier.

Methodology Deep Dive: Topological Polar Surface Area (TPSA) The TPSA method, pioneered by Ertl et al., is a fragment-based approach that avoids the need for 3D conformer generation, making it orders of magnitude faster than 3D PSA calculations.[19][20] The methodology is based on summing the tabulated surface contributions of polar fragments, where each fragment's contribution was determined by fitting to a large database of 3D PSA calculations.[19] This makes it an ideal tool for screening large virtual libraries.[20]

Protocol: TPSA Calculation

  • Input 2D Structure: The method only requires the 2D connectivity of the molecule.

  • Fragment Identification: The algorithm identifies all polar fragments within the molecule (functional groups containing N or O atoms). For our compound, these are the hydroxyl (-OH) and the methyl ester (-COO-CH₃) groups.

  • Summation of Fragment Contributions: The algorithm retrieves the pre-calculated surface contribution for each identified fragment from its internal lookup table and sums them together.

  • Output TPSA Value: The resulting sum is the TPSA of the molecule in square angstroms (Ų).

Visualization: A Unified In Silico ADME Prediction Workflow

The following diagram illustrates a generalized workflow for predicting the physicochemical properties discussed in this guide, starting from a single molecular identifier. This represents the integrated approach used in modern computational drug discovery to build a comprehensive profile of a potential drug candidate.

ADME_Prediction_Workflow cluster_input Molecular Input cluster_processing Computational Processing cluster_output Predicted Properties SMILES SMILES / SD File (e.g., COC(=O)C(C1=CC(=CC=C1)Cl)O) Descriptor_Calc Molecular Descriptor Calculation SMILES->Descriptor_Calc Parse Structure Model_Selection Model Selection Descriptor_Calc->Model_Selection Generate Features LogP logP (Fragment/Atom-Based) Model_Selection->LogP Lipophilicity pKa pKa (QSPR / ML) Model_Selection->pKa Ionization LogS logS (Machine Learning) Model_Selection->LogS Solubility TPSA TPSA (Fragment-Based) Model_Selection->TPSA Polarity

Caption: Generalized workflow for in silico prediction of key ADME-related physicochemical properties.

Conclusion and Forward Look

The in silico profile of methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate suggests it is a compound with promising drug-like properties. Its moderate lipophilicity (XlogP = 1.8), low polar surface area (TPSA = 46.53 Ų), and predicted neutrality at physiological pH point towards a high probability of good oral absorption and central nervous system penetration. While its aqueous solubility is predicted to be moderate, it is unlikely to be a major liability.

This guide underscores the power of modern computational chemistry to provide deep, actionable insights long before a compound is ever synthesized. By leveraging a suite of predictive models—from rapid, fragment-based methods for TPSA and logP to sophisticated machine learning algorithms for solubility—researchers can make more informed decisions, optimize molecular design, and ultimately increase the efficiency and success rate of the drug discovery pipeline. The data presented here should be considered a robust, scientifically-grounded hypothesis, providing a firm basis for prioritizing this compound for further experimental validation.

References

  • Taskinen, J., & Yliruusi, J. (1998). Aqueous Solubility Prediction of Drugs Based on Molecular Topology and Neural Network Modeling. Journal of Chemical Information and Computer Sciences, 38(4), 695–701. [Link]

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. [Link]

  • Chen, H., & Engkvist, O. (2024). Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. Journal of Bioinformatics and Systems Biology, 7, 92-97. [Link]

  • Le, T., et al. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. arXiv preprint arXiv:2406.07436. [Link]

  • Wikipedia contributors. (2023, December 1). Polar surface area. In Wikipedia, The Free Encyclopedia. [Link]

  • Ghorbanzadeh, M., et al. (2024). Artificial Intelligence Driven Prediction of Aqueous Solubility of Drug Molecules Using Molecular Descriptors and Optimized ANN. ChemRxiv. [Link]

  • Ngwu, C. (2025). Advances in Machine Learning Approaches for Predicting Aqueous Solubility in Drug Discovery. Applied Sciences, Computing, and Energy, 2(1). [Link]

  • Open Education Alberta. (n.d.). Topological polar surface area – An ABC of PK/PD. [Link]

  • Isert, C., et al. (2022). ANI neural network potentials for small molecule pKa prediction. Digital Discovery, 1(4), 486-498. [Link]

  • Veber, D. F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623. Note: A direct link to the abstract is provided as full text may require subscription. [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. [Link]

  • Xu, Y., et al. (2023). In Silico Prediction of pKa Values Using Explainable Deep Learning Methods. Research Square. [Link]

  • Molinspiration. (n.d.). Molecular Polar Surface Area PSA. [Link]

  • An, Y., et al. (2024). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. 2024 IEEE International Conference on Future Machine Learning and Data Science (FMLDS). [Link]

  • Mayr, F. (2022). Prediction of pKa values of small molecules via graph neural networks. reposiTUm. [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv preprint arXiv:1101.5552. [Link]

  • Sà, R., & Teixeira, J. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1541–1544. [Link]

  • Dhal, A., et al. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. ChemistrySelect, 8(2). [Link]

  • Mannhold, R., et al. (2009). Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds. Journal of Pharmaceutical Sciences, 98(3), 861-893. [Link]

  • Liu, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Frontiers in Chemistry, 11, 1125211. [Link]

  • PubChemLite. (n.d.). Methyl 2-(3-chlorophenyl)-2-hydroxyacetate. [Link]

  • Chemspace. (n.d.). Methyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate. [Link]

  • Advent Chembio. (n.d.). Methyl 2-(2-chlorophenyl)-2-hydroxyacetate. [Link]

  • MilliporeSigma. (n.d.). Methyl (R)-2-(3-chlorophenyl)-2-hydroxyacetate. [Link]

  • Kalgutkar, A. S., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(21), 9479-9490. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate

Introduction & Strategic Overview Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate, also known as methyl (S)-3-chloromandelate, is a high-value chiral building block. Its structural motif is a critical prerequisite for th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate, also known as methyl (S)-3-chloromandelate, is a high-value chiral building block. Its structural motif is a critical prerequisite for the synthesis of numerous active pharmaceutical ingredients (APIs), including voltage-gated sodium channel blockers used in oncology and pain management[1], as well as various FDA-approved single-enantiomer therapeutics[2].

Historically, accessing enantiopure mandelic acid derivatives relied on classical resolution techniques, which inherently cap the theoretical yield at 50%. Modern asymmetric synthesis has shifted toward dynamic and enantioselective catalytic reductions of the corresponding α-ketoesters[3]. This application note details two field-proven, highly scalable methodologies for the asymmetric reduction of methyl 2-(3-chlorophenyl)-2-oxoacetate:

  • Chemocatalytic Route: Noyori Asymmetric Transfer Hydrogenation (ATH) using a chiral Ruthenium complex.

  • Biocatalytic Route: Enzymatic reduction utilizing a Ketoreductase (KRED) coupled with a cofactor regeneration system.

Both protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure reproducibility, high enantiomeric excess (ee), and operational safety.

Mechanistic Rationale & Stereochemical Control

Chemocatalytic ATH: The CIP Priority Shift

In the ATH of standard aryl ketones (e.g., acetophenone), the use of the (S,S)-TsDPEN ligand on a Ruthenium(II) center typically yields the (R)-alcohol. This occurs because the bulkier aryl group is directed into the less sterically hindered quadrant of the catalyst's chiral pocket.

However, when applying RuCl to methyl 2-(3-chlorophenyl)-2-oxoacetate , a fascinating stereochemical nominal shift occurs. The spatial arrangement of the transition state remains identical to that of acetophenone; the 3-chlorophenyl group occupies the "large" pocket, and the methyl ester occupies the "small" pocket. Yet, according to Cahn-Ingold-Prelog (CIP) rules, the ester group (-COOMe, Carbon bonded to O,O,O) holds a higher priority than the aryl group (-C6H4Cl, Carbon bonded to C,C,C). This inversion of priority relative to spatial bulk means that the identical trajectory of hydride attack from the Re-face yields the (2S)-enantiomer .

Biocatalytic KRED Reduction: Thermodynamic Driving Forces

Ketoreductases (KREDs) provide exquisite enantioselectivity by locking the substrate into a rigid enzyme active site, allowing hydride transfer from NADPH exclusively to the Re-face of the ketone. Because NADPH is cost-prohibitive at stoichiometric amounts, the system is coupled with Glucose Dehydrogenase (GDH). GDH oxidizes D-glucose to D-glucono-1,5-lactone (which spontaneously hydrolyzes to gluconic acid), simultaneously reducing NADP⁺ back to NADPH. Causality: The irreversible hydrolysis of the lactone acts as a thermodynamic sink, driving the equilibrium of the KRED reaction entirely to the product side via Le Chatelier's principle, ensuring >99% conversion.

Mandatory Visualizations

ATH_Mechanism Substrate Methyl 2-(3-chlorophenyl) -2-oxoacetate TS 16-e- Ru Intermediate (Re-face Hydride Attack) Substrate->TS Coordination Catalyst RuCl[(S,S)-TsDPEN] + FA/TEA Catalyst->TS Active Species Product Methyl (2S)-2-(3-chlorophenyl) -2-hydroxyacetate TS->Product Enantioselective Transfer

Fig 1: Chemocatalytic ATH workflow and stereochemical transition state pathway.

Biocatalytic_Cycle Substrate 3-Chlorophenylglyoxylate Product (2S)-3-Chloromandelate Substrate->Product Reduction KRED Ketoreductase (KRED) KRED->Substrate GDH Glucose Dehydrogenase Glucose D-Glucose GDH->Glucose NADPH NADPH NADP NADP⁺ NADPH->NADP Hydride Transfer NADP->NADPH Regeneration Gluconate D-Gluconic Acid Glucose->Gluconate Oxidation

Fig 2: Biocatalytic cascade utilizing KRED for reduction and GDH for NADPH cofactor regeneration.

Quantitative Data & Method Comparison

ParameterProtocol A: Chemocatalytic (Ru-ATH)Protocol B: Biocatalytic (KRED/GDH)
Catalyst Loading 0.1 mol% (S/C ratio 1000:1)10 wt% KRED / 2 wt% GDH
Reaction Time 12–16 hours6–8 hours
Enantiomeric Excess > 95% (S)> 99.5% (S)
Isolated Yield 90–92%94–96%
Solvent System DMF / FA-TEA AzeotropeAqueous Buffer / 10% DMSO
Sustainability (E-factor) Moderate (relies on organic extraction)Low (Aqueous media, highly green)[4]
Key Equipment Standard jacketed glass reactorBioreactor with pH-stat autotitrator

Experimental Protocols

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol utilizes a pre-formed 16-electron Ruthenium complex to ensure rapid initiation and suppress racemic background reduction.

Step-by-Step Methodology:

  • Catalyst Activation: In an argon-purged Schlenk flask, dissolve RuCl (0.1 mol%) in anhydrous DMF (5 volumes). Stir at 25 °C for 15 minutes. Causality: Pre-dissolving the catalyst allows the dissociation of the chloride ligand, generating the active 16-electron species required for immediate substrate coordination.

  • Substrate Addition: Add methyl 2-(3-chlorophenyl)-2-oxoacetate (1.0 equiv, 100 mmol) to the active catalyst solution.

  • Hydride Source Introduction: Cool the reactor to 0 °C. Dropwise, add a pre-mixed Formic Acid/Triethylamine (FA/TEA) 5:2 azeotrope (3.0 equiv of FA). Causality: The azeotrope serves as the hydride donor. Adding it at 0 °C safely manages the exothermic release of CO₂ gas and prevents thermal degradation of the catalyst.

  • Reaction Execution: Warm the mixture to 25 °C and stir for 14 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute with 1 mL MeOH, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min, 220 nm). Validation Criteria: Proceed to workup ONLY if conversion is >99% and ee is >95%. If conversion is incomplete, add 0.5 equiv of FA/TEA and stir for an additional 2 hours.

  • Workup & Isolation: Quench the reaction with ice-cold water (10 volumes) and extract with Ethyl Acetate (3 × 5 volumes). Wash the combined organic layers with saturated aqueous NaHCO₃ until the aqueous phase pH > 7. Causality: Complete neutralization of residual formic acid is critical. Trace acid during solvent evaporation can protonate the benzylic hydroxyl group, leading to carbocation formation and subsequent racemization.

  • Purification: Concentrate under reduced pressure and crystallize the crude oil from heptane/EtOAc (9:1) to afford the pure (2S)-product.

Protocol B: Biocatalytic Reduction using Ketoreductase (KRED)

This protocol leverages enzymatic precision under mild aqueous conditions, ideal for late-stage functionalization or pilot-scale green chemistry.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM MgSO₄. Causality: Mg²⁺ ions are an essential structural cofactor for the stability and optimal activity of the Glucose Dehydrogenase (GDH) enzyme.

  • Cofactor & Co-substrate Loading: To 10 volumes of the buffer, add NADP⁺ (0.1 mol%) and D-Glucose (1.5 equiv). Stir until completely dissolved.

  • Enzyme Addition: Charge the reactor with KRED enzyme (10 wt% relative to substrate) and GDH enzyme (2 wt%).

  • Substrate Feeding: Dissolve methyl 2-(3-chlorophenyl)-2-oxoacetate (1.0 equiv) in DMSO (to achieve a 10% v/v final DMSO concentration in the reactor). Add this solution dropwise to the aqueous enzyme mixture over 30 minutes. Causality: The substrate is highly lipophilic. DMSO acts as a necessary co-solvent to increase bioavailability. Dropwise addition prevents the substrate from crashing out as an unreactive oil and prevents localized solvent shock to the enzymes.

  • Reaction Execution: Incubate at 30 °C with gentle orbital agitation (150 rpm). Connect the reactor to a pH-stat autotitrator loaded with 1 M NaOH to maintain the pH strictly at 7.0. Causality: The oxidation of glucose generates gluconic acid. Without a pH-stat, the pH would rapidly drop, denaturing the KRED and halting the reaction.

  • In-Process Control (IPC): After 6 hours, extract a 50 µL aliquot with 500 µL MTBE. Centrifuge, evaporate the organic layer, reconstitute in mobile phase, and run Chiral HPLC. Validation Criteria: Target conversion >99.5%.

  • Workup & Isolation: Add Celite (50 wt%) to the reactor and filter through a pad to remove denatured proteins. Extract the clear aqueous filtrate with MTBE (3 × 5 volumes). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the highly pure (2S)-product without the need for further crystallization.

References[2] Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - MDPI - URL[1] Asymmetric synthesis and evaluation of a hydroxyphenylamide voltage-gated sodium channel blocker in human prostate cancer xenografts - PMC - URL[3] Catalytic Asymmetric Transfer Hydrogenation of α-Ketoesters with Hantzsch Esters - Organic Letters (ACS Publications) - URL[4] Ionic Liquids in Metal, Photo-, Electro-, and (Bio) Catalysis - Chemical Reviews (ACS Publications) - URL

Sources

Application

laboratory scale synthesis protocol for methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate

An Application Guide for the Laboratory-Scale Synthesis of Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate Abstract This comprehensive application note provides a detailed, field-proven protocol for the laboratory-scale...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Laboratory-Scale Synthesis of Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate, a valuable chiral building block in pharmaceutical and fine chemical synthesis.[1] The described methodology is centered around the highly efficient and enantioselective asymmetric transfer hydrogenation (ATH) of the prochiral α-keto ester, methyl 2-(3-chlorophenyl)-2-oxoacetate. This guide details a two-part procedure: the initial synthesis of the α-keto ester precursor followed by its asymmetric reduction using a well-defined ruthenium-based catalyst. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety guidelines, and thorough characterization methods to ensure both high yield and excellent enantiomeric purity.

Introduction and Scientific Rationale

Optically active α-hydroxy esters, such as methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate, are pivotal intermediates in the synthesis of complex bioactive molecules.[2] Their utility stems from the chiral α-hydroxy acid functionality, which can be further manipulated to construct intricate molecular architectures with precise stereochemical control.[1] While classical resolution methods exist, the direct asymmetric synthesis from prochiral precursors represents a more elegant and efficient strategy, minimizing waste and maximizing stereochemical fidelity.

The core of this protocol is the asymmetric transfer hydrogenation (ATH) of an α-keto ester. This method stands out for its operational simplicity, mild reaction conditions, and the use of safe, readily available hydrogen donors like a formic acid/triethylamine mixture.[3] The enantioselectivity is governed by a chiral catalyst, in this case, an in-situ generated Ruthenium(II) complex bearing a monosulfonated diamine ligand. This catalytic system, pioneered by Noyori and others, has demonstrated remarkable efficacy in the reduction of a wide array of ketones and related compounds.[4] The catalyst facilitates the stereoselective transfer of a hydride from the formate species to one specific face of the ketone, leading to the desired (S)-enantiomer in high enantiomeric excess (ee).

Overall Synthetic Scheme

The synthesis is performed in two primary stages:

  • Preparation of the α-Keto Ester Precursor: Synthesis of methyl 2-(3-chlorophenyl)-2-oxoacetate from 3-chlorobenzoyl chloride.

  • Asymmetric Transfer Hydrogenation: Enantioselective reduction of the α-keto ester to the target chiral α-hydroxy ester.

Synthetic_Scheme reactant1 3-Chlorobenzoyl chloride intermediate Methyl 2-(3-chlorophenyl)-2-oxoacetate reactant1->intermediate Step 1: Friedel-Crafts Acylation (or alternative) reactant2 Methyl Oxalyl Chloride (or equivalent) product Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate intermediate->product Step 2: Asymmetric Transfer Hydrogenation reactant3 HCOOH / Et3N Step 2: Asymmetric Transfer Hydrogenation Step 2: Asymmetric Transfer Hydrogenation reactant3->Step 2: Asymmetric Transfer Hydrogenation catalyst [RuCl2(p-cymene)]2 (S,S)-TsDPEN catalyst->Step 2: Asymmetric Transfer Hydrogenation

Caption: Overall two-step synthesis pathway.

Health and Safety Precautions

All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Chlorobenzoyl Chloride: Corrosive and a lachrymator. Reacts violently with water. Handle with extreme care.

  • Formic Acid: Corrosive and causes severe skin burns and eye damage.[5] Handle only in a fume hood.

  • Triethylamine (Et3N): Flammable liquid and vapor. Toxic if inhaled and corrosive.[6]

  • Dichloromethane (DCM) & other Solvents: Volatile and potentially harmful. Avoid inhalation and skin contact.

  • Ruthenium Catalyst: While used in small quantities, metal catalysts should be handled with care. Avoid inhalation of dust.

  • Sodium Hydride (for alternative syntheses): Flammable solid, reacts violently with water to produce flammable hydrogen gas.[7]

Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.[8][9] An accessible safety shower and eye wash station are mandatory.[5]

Materials and Equipment

Reagents & Chemicals Grade Equipment
3-Chlorobenzoyl chloride≥98%Round-bottom flasks
Methyl 3-chlorobenzoate≥98%Magnetic stirrer with heating
[RuCl2(p-cymene)]2Catalyst gradeInert atmosphere setup (Nitrogen/Argon)
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)≥98%Syringes and needles
Formic Acid≥98%Temperature-controlled bath
Triethylamine (Et3N)≥99%, distilledRotary evaporator
Dichloromethane (DCM), Anhydrous≥99.8%Thin Layer Chromatography (TLC) plates
Diethyl EtherACS GradeGlassware for extraction
Anhydrous Sodium Sulfate (Na2SO4)ACS GradeColumn chromatography setup
Silica Gel60 Å, 230-400 meshNMR Spectrometer, HPLC with chiral column

Detailed Experimental Protocol

Part A: Synthesis of Methyl 2-(3-chlorophenyl)-2-oxoacetate (Precursor)

This protocol outlines a reliable synthesis from methyl 3-chlorobenzoate.

Rationale: This method involves a condensation reaction between methyl 3-chlorobenzoate and dimethyl oxalate, which is a common and effective way to synthesize α-keto esters from simple esters. Sodium methoxide acts as a strong base to generate the necessary enolate intermediate.

Reagent MW ( g/mol ) Amount Moles Equivalents
Methyl 3-chlorobenzoate170.598.53 g50.0 mmol1.0
Dimethyl oxalate118.097.08 g60.0 mmol1.2
Sodium methoxide54.023.24 g60.0 mmol1.2
Toluene, Anhydrous-100 mL--
Methanol, Anhydrous-50 mL--

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware and allow it to cool to room temperature under a stream of nitrogen.

  • Reagent Addition: To the flask, add anhydrous toluene (100 mL) and sodium methoxide (3.24 g). Begin stirring to form a suspension.

  • Add methyl 3-chlorobenzoate (8.53 g) and dimethyl oxalate (7.08 g) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 85-95°C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC (3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting ester.

  • Work-up: Cool the mixture to room temperature. Carefully add 50 mL of 1 M HCl (aq) to quench the reaction. Caution: Gas evolution may occur.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or flash column chromatography on silica gel (using a gradient of 5% to 20% ethyl acetate in hexanes) to yield methyl 2-(3-chlorophenyl)-2-oxoacetate as a pale yellow oil.

Part B: Asymmetric Transfer Hydrogenation

Rationale: This procedure uses an in-situ generated chiral ruthenium catalyst. The pre-stirring of the ruthenium precursor and the chiral ligand in the solvent allows for the formation of the active catalytic species before the addition of the substrate and the hydrogen source. The azeotropic mixture of formic acid and triethylamine (5:2 molar ratio) serves as an effective and convenient source of hydrogen.[4]

G cluster_workflow Asymmetric Hydrogenation Workflow A 1. Catalyst Formation [RuCl2(p-cymene)]2 + (S,S)-TsDPEN Solvent (DCM), N2, RT, 15 min B 2. Substrate Addition Add Methyl 2-(3-chlorophenyl)-2-oxoacetate A->B C 3. Reaction Initiation Add HCOOH:Et3N (5:2) azeotrope 28°C, 12-24 h B->C D 4. Reaction Monitoring TLC / Chiral HPLC C->D E 5. Aqueous Work-up Quench with H2O, Extract with DCM D->E F 6. Purification Column Chromatography E->F G 7. Final Product Analysis NMR, Chiral HPLC for ee% F->G

Caption: Experimental workflow for the ATH protocol.

Reagent MW ( g/mol ) Amount Moles Equivalents
Methyl 2-(3-chlorophenyl)-2-oxoacetate198.593.97 g20.0 mmol1.0 (200)
[RuCl2(p-cymene)]2612.3961.2 mg0.1 mmol0.005 (S/C=100)
(S,S)-TsDPEN456.5895.9 mg0.21 mmol0.0105
Formic Acid / Triethylamine (5:2)-5 mL--
Dichloromethane (DCM), Anhydrous-40 mL--

Procedure:

  • Catalyst Preparation: In a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, dissolve [RuCl2(p-cymene)]2 (61.2 mg) and (S,S)-TsDPEN (95.9 mg) in anhydrous DCM (20 mL). Stir the resulting orange solution at room temperature for 15-20 minutes.

  • Substrate Addition: Add a solution of methyl 2-(3-chlorophenyl)-2-oxoacetate (3.97 g) in anhydrous DCM (20 mL) to the catalyst solution via syringe.

  • Reaction Initiation: Prepare the formic acid/triethylamine azeotrope by carefully mixing formic acid and triethylamine in a 5:2 molar ratio. Add 5 mL of this freshly prepared mixture to the reaction flask.

  • Reaction: Stir the reaction mixture at 28°C for 12-24 hours. Monitor the reaction's progress by TLC (3:1 Hexanes:Ethyl Acetate). A complete reaction is indicated by the disappearance of the higher Rf keto-ester spot.

  • Work-up: Upon completion, quench the reaction by adding 30 mL of deionized water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (1 x 30 mL).[10]

  • Dry the organic phase over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of 10% to 30% ethyl acetate in hexanes) to afford methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate as a colorless to light yellow oil or solid.[11]

Characterization and Data Analysis

  • Expected Yield: 85-95%.

  • Appearance: Colorless or white to light yellow liquid or solid.[11]

  • Spectroscopic Data: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

  • Enantiomeric Excess (ee) Determination: The enantiomeric purity of the final product is crucial and must be determined by chiral High-Performance Liquid Chromatography (HPLC).

    • Typical Conditions:

      • Column: Chiralcel OD-H or equivalent.

      • Mobile Phase: 95:5 Hexane:Isopropanol.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

    • The retention times for the (S) and (R) enantiomers should be determined by running a sample of the racemic material, which can be prepared by a simple sodium borohydride reduction of the precursor α-keto ester. The ee is calculated using the formula: ee (%) = [|(Area S) - (Area R)| / |(Area S) + (Area R)|] * 100. An ee of >95% is expected with this protocol.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst; poor quality reagents/solvents; incorrect temperature.Ensure reagents and solvents are anhydrous. Verify catalyst activity. Check reaction temperature.
Low Enantioselectivity (ee) Racemization of the catalyst; incorrect ligand; reaction temperature too high.Use a fresh batch of the chiral ligand. Ensure the correct enantiomer of the ligand was used. Run the reaction at a lower temperature (e.g., 20-25°C).
Complex product mixture Side reactions; decomposition of starting material or product.Ensure the reaction is run under an inert atmosphere. Shorten reaction time if product degradation is observed. Check the purity of the starting keto-ester.
Difficult Purification Streaking on TLC plate; close-running impurities.Ensure the work-up procedure effectively removes the triethylamine formate salt. Adjust the polarity of the chromatography eluent.

Conclusion

This application note provides a robust and highly reproducible protocol for the enantioselective synthesis of methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate. By employing an asymmetric transfer hydrogenation strategy with a well-defined ruthenium catalyst, this method delivers the target compound in high chemical yield and excellent enantiomeric excess. The detailed procedural steps, coupled with explanations of the underlying chemical principles and troubleshooting advice, equip researchers with the necessary tools to successfully implement this synthesis in a laboratory setting.

References

  • List, B., et al. (2006). Catalytic Asymmetric Transfer Hydrogenation of α-Ketoesters with Hantzsch Esters. Organic Letters. Available at: [Link]

  • Morris, D.J., et al. (2006). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Available at: [Link]

  • Pennacchio, A., et al. (2010). Effective synthesis of methyl ( R)-mandelate by asymmetric reduction with a thermophilic NADH-dependent alcohol dehydrogenase. ResearchGate. Available at: [Link]

  • Wikipedia (n.d.). Enantioselective reduction of ketones. Available at: [Link]

  • RSC Publishing (2024). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. Available at: [Link]

  • Battaglia, V., et al. (2024). Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources. Chemistry (Weinheim an der Bergstrasse, Germany). Available at: [Link]

  • Liu, Y., et al. (2015). Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N-oxides. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate (2022). Asymmetric silane reduction of ketones and β-Keto esters catalyzed by a chiral azolium/iridium system in the presence of a base in methanol at room temperature. Available at: [Link]

  • ResearchGate (n.d.). High-Enantioselectivity Adsorption Separation of Racemic Mandelic Acid and Methyl Mandelate by Robust Chiral UiO-68-Type Zr-MOFs. Available at: [Link]

  • Google Patents (n.d.). CN105384625A - 3-chloro methyl benzoyl chloride synthetic method.
  • MS Schippers (2019). Safety data sheet. Available at: [Link]

  • Ohno, A., et al. (1978). Asymmetric reduction of methyl benzoylformate with a chiral NAD(P)H-model compound. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Newman, P.D., et al. (2007). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Tetrahedron: Asymmetry. Available at: [Link]

  • PubMed (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Available at: [Link]

  • Google Patents (n.d.). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • SciELO (2007). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. Available at: [Link]

  • MilliporeSigma (n.d.). Methyl (R)-2-(3-chlorophenyl)-2-hydroxyacetate. Available at: [Link]

  • Chemspace (n.d.). Methyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate. Available at: [Link]

  • PrepChem.com (n.d.). Synthesis of ethyl-3-chloro-2-methylbenzoate. Available at: [Link]

  • PubMed Central (n.d.). Methyl 2-(3-chlorobenzamido)benzoate. Available at: [Link]

  • Google Patents (n.d.). CN103408424A - Preparation method for synthesizing methyl benzoylformate by virtue of one-pot method.
  • ResearchGate (n.d.). Catalytic asymmetric hydrogenation of heterocyclic ketone-derived hydrazones, pronounced solvent effect on the inversion of configuration. Available at: [Link]

  • PubMed (2005). Asymmetric Conjugate Reduction of Alpha,beta-Unsaturated Ketones and Esters With Chiral rhodium(2,6-bisoxazolinylphenyl) Catalysts. Available at: [Link]

  • ResearchGate (n.d.). The asymmetric reduction of imidazolinones with trichlorosilane. Available at: [Link]

  • Master Organic Chemistry (2022). Transesterification. Available at: [Link]

  • E3S Web of Conferences (2024). Optimization of Methyl Ester Through Simultaneous Esterification –Transesterification Reactions Using Waste Cooking Oil as Raw. Available at: [Link]

  • SciSpace (2008). Asymmetric Synthesis of 2°- and 3°-Carbinols via B-Methallyl-10-(TMS and Ph)-9-borabicyclo[3.3.2]decanes†. Available at: [Link]

  • Patsnap Eureka (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Available at: [Link]

  • MDPI (2025). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. Available at: [Link]

  • Google Patents (n.d.). CN101434540B - Method for synthesizing alpha-chlorine (2-chlorine) methyl phenyl acetate.
  • Organic Chemistry Portal (n.d.). Ester synthesis by transesterification. Available at: [Link]

  • Organic Syntheses (n.d.). *Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R , R * )-(±) -. Available at: [Link]

Sources

Method

Application Note: Purification and Chiral Resolution of Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate

Introduction and Physicochemical Context Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate—also referred to as (S)-methyl 3-chloromandelate—is a highly valuable chiral building block utilized in the synthesis of active pha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Context

Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate—also referred to as (S)-methyl 3-chloromandelate—is a highly valuable chiral building block utilized in the synthesis of active pharmaceutical ingredients (APIs), including clopidogrel analogs and voltage-gated sodium channel blockers[1].

A critical challenge in the downstream processing of this compound is its physical state. At ambient temperature, the enantiopure ester presents as a thick, viscous oil[1]. This liquid nature effectively precludes traditional, large-scale diastereomeric salt crystallization without first saponifying the ester back to its free acid form. Consequently, process chemists must rely on direct enantioselective methodologies: either biocatalytic kinetic resolution or preparative Supercritical Fluid Chromatography (SFC)[2].

Strategic Purification Workflows

Route A: Biocatalytic Kinetic Resolution

Enzymatic transesterification is a highly scalable, green-chemistry approach. By utilizing a specific lipase, the (R)-enantiomer of the racemic mixture is selectively acylated, leaving the desired (2S)-hydroxyl group intact. Lipase PS "Amano" (derived from Burkholderia cepacia) supported on Celite has demonstrated exceptional robustness and stereoselectivity for substituted mandelic acid derivatives[3].

Causality in Design: Vinyl acetate is selected as the acyl donor because the reaction follows a Ping-Pong Bi-Bi kinetic mechanism. The leaving group, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This irreversible tautomerization drives the equilibrium strictly forward, preventing the reverse hydrolysis reaction and maximizing the enantiomeric excess (ee) of the unreacted (S)-alcohol.

Route B: Preparative Supercritical Fluid Chromatography (SFC)

For rapid, high-throughput isolation without chemical derivatization, preparative SFC is the gold standard[2].

Causality in Design: SFC utilizes supercritical CO₂ as the primary mobile phase. The high diffusivity and low viscosity of supercritical CO₂ allow for flow rates 3 to 5 times faster than traditional HPLC without exceeding column pressure limits. Furthermore, because CO₂ depressurizes and evaporates at the fraction collector, the viscous oil product is recovered instantly without the need to evaporate massive volumes of aqueous or organic solvents. Chiralpak AD-H (an amylose-based stationary phase) is selected due to its deep chiral pockets, which facilitate strong hydrogen bonding between the carbamate linkages of the stationary phase and the alpha-hydroxyl group of the mandelate[2].

Workflow Visualization

G cluster_0 Route A: Biocatalysis cluster_1 Route B: Chromatography Racemate Racemic Methyl 2-(3-chlorophenyl)-2-hydroxyacetate (Viscous Oil) Enzyme Lipase PS (Amano) on Celite + Vinyl Acetate Racemate->Enzyme SFC Prep SFC (Chiralpak AD-H) CO2 / Methanol Racemate->SFC Kinetic Kinetic Resolution (R)-Acetate + (S)-Alcohol Enzyme->Kinetic Sep1 Silica Gel / Distillation Kinetic->Sep1 Target Pure (2S)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate (>99% ee) Sep1->Target Sep2 Fraction Collection & Depressurization SFC->Sep2 Sep2->Target

Figure 1: Parallel workflows for the chiral purification of methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate.

Experimental Protocols

Protocol A: Lipase-Mediated Kinetic Resolution

Self-Validating Step: The reaction must be strictly monitored to stop at exactly 50% conversion. Pushing past 50% will begin to acylate the (S)-enantiomer, destroying the yield and optical purity.

  • Substrate Preparation: Dissolve 100 mmol (approx. 20.0 g) of racemic methyl 2-(3-chlorophenyl)-2-hydroxyacetate in 500 mL of anhydrous diisopropyl ether.

  • Acyl Donor Addition: Add 300 mmol (27.7 mL) of vinyl acetate. A 3-fold molar excess ensures pseudo-first-order kinetics for the acyl donor.

  • Biocatalyst Introduction: Add 5.0 g of lyophilized Lipase PS "Amano" supported on Celite[3]. The Celite support prevents enzyme agglomeration in the organic solvent, maximizing active site availability.

  • Incubation: Stir the suspension at 150 rpm in a thermostated reactor at 30°C.

  • In-Process Control (IPC): Pull 100 µL aliquots every 4 hours. Dilute in hexane/isopropanol and analyze via analytical chiral HPLC. Terminate the reaction when the (R)-enantiomer peak completely disappears into the (R)-acetate peak, leaving the (S)-alcohol peak untouched.

  • Workup & Separation: Filter the mixture through a sintered glass funnel to recover the immobilized enzyme (which can be washed with cold ether and reused up to 5 times)[3]. Concentrate the filtrate under reduced pressure. Separate the resulting (S)-alcohol from the (R)-acetate via flash column chromatography (Hexane/EtOAc gradient) or fractional Kugelrohr distillation.

Protocol B: Preparative SFC Separation

Self-Validating Step: Stacked injections require precise calculation of the cycle time to prevent the tailing edge of the (R)-enantiomer from co-eluting with the leading edge of the (S)-enantiomer from the subsequent injection.

  • System Equilibration: Equip a preparative SFC system with a Chiralpak AD-H column (250 mm × 21.2 mm, 5 µm particle size)[2].

  • Mobile Phase Optimization: Set the co-solvent (modifier) to 15% Methanol in 85% supercritical CO₂. Methanol provides the necessary polarity to elute the mandelate ester without disrupting the hydrogen-bonding chiral recognition mechanism.

  • Operational Parameters:

    • Flow Rate: 70.0 mL/min

    • Automated Back Pressure Regulator (ABPR): 120 bar

    • Column Temperature: 35°C

    • Detection: UV at 220 nm

  • Sample Preparation: Dissolve the racemic oil in pure Methanol to a concentration of 100 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Execution (Stacked Injections): Inject 0.5 mL (50 mg) per cycle. Program the fraction collector to trigger based on the UV slope of the first eluting peak (empirically verified as the (S)-enantiomer via optical rotation).

  • Product Recovery: The collected fractions will undergo rapid CO₂ depressurization. The residual methanol is stripped via rotary evaporation at 35°C, yielding the pure (2S)-ester as a clear, viscous oil[1].

Quantitative Data Summary

The following table summarizes the performance metrics of the two purification strategies, allowing process chemists to select the appropriate method based on project scale and timeline.

Performance MetricRoute A: Enzymatic ResolutionRoute B: Preparative SFC
Theoretical Max Yield 50% (Kinetic limit)50% (Physical separation)
Enantiomeric Excess (ee) > 98%> 99.5%
Throughput / Scalability High (Batch scalable to multi-kilo)Medium (Continuous injection, g/day )
Primary Solvent Diisopropyl etherSupercritical CO₂ + Methanol
Downstream Processing Requires chromatography/distillationDirect recovery (solvent evaporates)
Capital Expenditure (CapEx) Low (Standard reactors)High (Specialized SFC equipment)

Sources

Application

Application Note: Rational Chiral HPLC Method Development for Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate

Executive Summary & Scope Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate (also known as (S)-3-chloromandelic acid methyl ester) is a high-value chiral building block. Its enantiomeric purity is critical, as the (S)-enan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate (also known as (S)-3-chloromandelic acid methyl ester) is a high-value chiral building block. Its enantiomeric purity is critical, as the (S)-enantiomer is heavily utilized in the asymmetric synthesis of hydroxyphenylamide voltage-gated sodium channel (VGSC) blockers—compounds currently evaluated for the treatment of hyperexcitability disorders and prostate cancer 1. Furthermore, structurally related 2-chloromandelic acid derivatives serve as essential precursors for blockbuster antithrombotic agents like clopidogrel 2.

As a Senior Application Scientist, I approach chiral method development not as a trial-and-error exercise, but as a rational exploitation of intermolecular forces. This guide details a self-validating, step-by-step protocol for the enantiomeric separation of methyl 2-(3-chlorophenyl)-2-hydroxyacetate using normal-phase High-Performance Liquid Chromatography (HPLC).

Analyte Profiling

Before selecting a stationary phase, we must analyze the functional groups of the target molecule to predict its interaction potential.

Table 1: Physicochemical Profile of the Target Analyte

ParameterSpecification
Chemical Name Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate
CAS Number 32222-44-9 (S-enantiomer) / 13305-18-5 (Racemate) 3
Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
H-Bond Donors/Acceptors 1 Donor (Benzylic -OH), 3 Acceptors (-OH, -C=O, -O-CH3)
Aromaticity 3-Chlorophenyl ring (capable of π−π stacking)

Mechanistic Rationale for Method Development

The successful resolution of enantiomers requires the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP). For mandelic acid derivatives, derivatization or the presence of specific functional groups (like the free benzylic hydroxyl and the methyl ester) dictates the chiral recognition mechanism 4.

We select a polysaccharide-based CSP (specifically, amylose tris(3,5-dimethylphenylcarbamate), commercially known as Chiralpak AD-H or immobilized IA). The causality behind this choice is the three-point interaction model :

  • Hydrogen Bonding: The carbamate N-H on the CSP donates a hydrogen bond to the analyte's ester carbonyl, while the carbamate C=O accepts a hydrogen bond from the analyte's benzylic -OH.

  • Dipole-Dipole Interactions: The ester moiety of the analyte aligns with the polar carbamate linkages of the CSP.

  • π−π Stacking: The 3-chlorophenyl ring of the analyte intercalates with the 3,5-dimethylphenyl rings of the CSP. The meta-chloro substitution provides a unique steric bulk that enhances stereoselective insertion into the chiral helical grooves of the amylose backbone.

Mechanism CSP Chiral Stationary Phase (Carbamate Derivatized) Hbond Hydrogen Bonding (Benzylic -OH ↔ Carbamate C=O) CSP->Hbond Dipole Dipole-Dipole (Ester C=O ↔ Carbamate NH) CSP->Dipole PiPi π-π Stacking (3-Cl-Phenyl ↔ CSP Phenyl) CSP->PiPi Analyte (2S)-Enantiomer (Target Analyte) Hbond->Analyte Dipole->Analyte PiPi->Analyte

Figure 1: Three-point chiral recognition mechanism between the polysaccharide CSP and the analyte.

Experimental Protocol & Workflow

To guarantee scientific integrity, this protocol is designed as a self-validating system . The workflow embeds a System Suitability Test (SST) that acts as a strict gating mechanism; if the SST fails, the sequence automatically halts, preventing the generation of spurious data.

Workflow S1 1. Sample Preparation Dissolve 1.0 mg/mL in Mobile Phase Ensure complete solubility S2 2. CSP Screening Evaluate Amylose vs. Cellulose (e.g., Chiralpak AD-H, Chiralcel OD-H) S1->S2 S3 3. Mobile Phase Optimization Titrate Hexane:IPA ratio (e.g., 90:10) Balance Retention (k) and Resolution (Rs) S2->S3 S4 4. Thermodynamic Tuning Optimize Temperature (20-35°C) Adjust Flow Rate (0.8-1.2 mL/min) S3->S4 S5 5. System Suitability & Validation Verify Rs ≥ 2.0, Tailing ≤ 1.5 Confirm Linearity & Repeatability S4->S5

Figure 2: Systematic workflow for chiral HPLC method development and validation.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation (Causality: Modifier Selection)

  • Action: Prepare a normal-phase mixture of HPLC-grade n-Hexane and Isopropanol (IPA) at a 90:10 (v/v) ratio. Degas via ultrasonication for 10 minutes.

  • Rationale: While ethanol yields sharper peaks due to lower viscosity, IPA is explicitly chosen here. IPA's bulkier secondary alcohol structure amplifies steric differences during the formation of the transient diastereomeric complex, frequently resulting in higher enantioselectivity ( α ) for mandelic acid esters.

Step 2: Sample Preparation (Causality: Solvent Mismatch Prevention)

  • Action: Weigh 10.0 mg of racemic methyl 2-(3-chlorophenyl)-2-hydroxyacetate (for method development) and dissolve in 10.0 mL of the exact mobile phase (Hexane/IPA 90:10).

  • Rationale: Dissolving the sample in a stronger solvent (like 100% IPA or Methanol) causes severe peak distortion and fronting due to localized solvent mismatch at the head of the column.

Step 3: Column Equilibration & Screening

  • Action: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm). Set the column oven to 25 °C. Pump the mobile phase at 1.0 mL/min until the baseline is stable at 230 nm (approx. 30 column volumes).

Step 4: The Self-Validating System Suitability Test (SST)

  • Action: Inject 10 µL of the racemic standard.

  • Validation Gate: The system is only deemed "Ready for Analysis" if the chromatogram demonstrates:

    • Resolution ( Rs​ ) between the (2R) and (2S) peaks ≥2.0 (Baseline resolution).

    • Tailing factor ( Tf​ ) for both peaks ≤1.5 .

    • Retention factor ( k1​ ) ≥2.0 (Ensuring the analyte is sufficiently retained away from the void volume, t0​ ).

Step 5: Thermodynamic Tuning (If SST fails)

  • Action: If Rs​<2.0 , decrease the column temperature to 20 °C and reduce the IPA concentration to 5% (Hexane/IPA 95:5).

  • Rationale: Enantiomeric separation is an enthalpically driven process. Lowering the temperature decreases the kinetic energy of the system, allowing the subtle energy differences ( ΔΔG ) between the (2R)-CSP and (2S)-CSP complexes to dictate longer, more differential retention times.

Optimized Chromatographic Conditions & Data

Following the systematic workflow, the optimized conditions and expected validation parameters are summarized below.

Table 2: Optimized Chiral HPLC Conditions

ParameterOptimized Setting
Column Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min (Isocratic)
Column Temperature 25 °C
Detection Wavelength UV at 230 nm (Optimal for 3-chlorophenyl chromophore)
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in Mobile Phase

Table 3: System Suitability & Method Validation Data

Validation ParameterAcceptance CriteriaTypical Result
Retention Time (Enantiomer 1) N/A~8.5 min
Retention Time (Enantiomer 2) N/A~11.2 min
Resolution ( Rs​ ) ≥2.0 2.8
Selectivity ( α ) >1.1 1.45
Tailing Factor ( Tf​ ) ≤1.5 1.15
Repeatability (%RSD, n=6) ≤1.0% 0.4%
Limit of Quantitation (LOQ) ≤0.1% area0.05% area

(Note: Elution order must be definitively assigned by injecting an enantiopure standard of the (2S)-enantiomer).

References

  • Source: National Institutes of Health (PMC)
  • Title: Biochemical and molecular biological studies on enzymatic synthesis of vitamin B6 derivatives and optically active carboxylic ac Source: Kyoto University URL
  • Title: Methyl 2-(3-Chlorophenyl)
  • Source: National Institutes of Health (PMC)

Sources

Method

Application Note: Enantiomeric Resolution of Chiral Hydroxyacetates Using Polysaccharide-Based Stationary Phases

Executive Summary & Scientific Significance Chiral α -hydroxy esters (hydroxyacetates) are indispensable structural motifs in medicinal chemistry. The absolute stereochemistry of the hydroxyl group dictates the pharmacol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Significance

Chiral α -hydroxy esters (hydroxyacetates) are indispensable structural motifs in medicinal chemistry. The absolute stereochemistry of the hydroxyl group dictates the pharmacological activity, metabolic stability, and target binding affinity of the resulting drug molecules. For instance, enantiopure hydroxyacetates are crucial intermediates in the synthesis of the 1[1], 2[2], and densely oxygenated 3[3]. This application note provides a comprehensive, self-validating framework for the enantiomeric separation of hydroxyacetates using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) on chiral stationary phases (CSPs).

Mechanistic Principles of Chiral Recognition

Polysaccharide-based CSPs, such as derivatized amylose and cellulose (e.g., Chiralpak IC, Chiralcel OD-H), are the gold standard for separating 4[4][5].

The Causality of Separation: Enantiomeric discrimination occurs via a transient diastereomeric complex formed between the analyte and the chiral grooves of the polysaccharide backbone. This relies on a strict three-point interaction model:

  • Hydrogen Bonding: The hydroxyl (-OH) and ester carbonyl (C=O) groups of the hydroxyacetate act as primary hydrogen bond donors and acceptors. They interact strongly with the carbamate linkages (NH and C=O) of the CSP.

  • Dipole-Dipole & π−π Interactions: Induced by the polar ester moiety and any aromatic substituents (e.g., benzyl groups).

  • Steric Fit: The spatial arrangement of the α -substituent (e.g., cyclopropyl, methyl, or alkyl groups) determines how deeply the enantiomer can penetrate the chiral cavity. The enantiomer with the optimal steric fit is retained longer, resulting in baseline resolution.

Workflow Visualization

The following diagram illustrates the logical progression from analytical screening to preparative scale-up.

Workflow Start Racemic Hydroxyacetate Sample Preparation Screening CSP Column Screening (Chiralpak IC, OD-H, etc.) Start->Screening MobilePhase Mobile Phase Optimization (Normal Phase vs SFC) Screening->MobilePhase Decision Resolution (Rs) ≥ 1.5? MobilePhase->Decision Optimization Adjust Temp, Flow Rate, or Modifier (e.g., TEA) Decision->Optimization No PrepScale Preparative Scale-Up (Fraction Collection) Decision->PrepScale Yes Optimization->MobilePhase Validation Purity Analysis (ee > 99%) PrepScale->Validation

Figure 1: Method development workflow for the chiral separation of hydroxyacetates.

Experimental Protocols (Self-Validating System)

To ensure trustworthiness, the following protocols are designed as self-validating systems. The workflow cannot proceed to the preparative stage unless the System Suitability Testing (SST) criteria are mathematically satisfied.

Protocol A: Analytical Screening and Method Optimization

Objective: Establish baseline resolution ( Rs​≥1.5 ) for racemic hydroxyacetates.

Step-by-Step Methodology:

  • Column Preparation: Install a polysaccharide-based CSP column (e.g., 4.6 mm ID × 250 mm, 5 μ m particle size)[4]. Equilibrate with the chosen mobile phase for 30 column volumes.

  • Mobile Phase Formulation: Prepare a normal-phase eluent (e.g., Hexane/Isopropanol 90:10 v/v) or an 2 (CO2 with 25% Methanol + 0.1% Triethylamine)[2].

    • Causality: The addition of a basic modifier like Triethylamine (TEA) neutralizes residual acidic silanol groups on the silica support. This prevents secondary ion-exchange interactions, eliminating peak tailing and ensuring accurate integration.

  • Sample Preparation: Dissolve the racemic standard (e.g., 4) in the mobile phase to a concentration of 1.0 mg/mL[4].

  • Chromatographic Execution:

    • Flow Rate: 1.0 mL/min. Causality: Balances longitudinal diffusion and mass transfer to optimize the theoretical plate count.

    • Temperature: 25 °C. Causality: Chiral recognition is primarily an enthalpic process; precise temperature control is mandatory to prevent retention time drift[4].

    • Detection: UV at 210-220 nm.

  • Self-Validation (SST): Calculate the resolution ( Rs​ ) using the formula: Rs​=2(t2​−t1​)/(w1​+w2​) . If Rs​<1.5 , the system fails validation. Adjust the mobile phase polarity (e.g., decrease Isopropanol concentration) or lower the column temperature to enhance enantioselectivity.

Protocol B: Preparative Scale-Up for Drug Intermediates

Objective: Isolate pure enantiomers ( >99% ee) for downstream synthesis, as demonstrated in the development of 2[2].

Step-by-Step Methodology:

  • System Setup: Utilize a preparative SFC system equipped with a Chiralpak IC column (250 × 21 mm, 5 μ m)[2].

  • Sample Loading: Dissolve 70 mg of the racemic mixture in 10 mL of Methanol:Dichloromethane (1:1 v/v) to achieve a 7 mg/mL concentration[2].

    • Causality: Dichloromethane (DCM) provides high solubility for complex drug intermediates without excessively disrupting the hydrogen-bonding network between the analyte and the CSP during the injection pulse.

  • Elution: Run the SFC with a modifier of 25% MeOH + TEA at a flow rate of 100 mL/min[2].

    • Causality: Supercritical CO2 offers higher diffusivity and lower viscosity than liquid mobile phases, allowing for high flow rates (100 mL/min) without exceeding system backpressure limits, drastically reducing cycle times.

  • Fraction Collection & Validation: Collect peaks based on UV thresholding. Evaporate the solvent under reduced pressure. Re-inject an aliquot of each fraction using Protocol A to determine the enantiomeric excess (ee). The batch is validated only if ee>99% [2].

Quantitative Data Summary

The following table summarizes validated chromatographic parameters for various hydroxyacetate derivatives across different modalities.

AnalyteCSP Column TypeMobile Phase / ModifierFlow RateDetectionApplication / Ref
Benzyl 2-cyclopropyl-2-hydroxyacetate Polysaccharide CSP (Analytical)Hexane/IPA1.0 mL/minUV 220 nmGeneral Synthesis[4]
Methyl 2-hydroxyacetate derivative Chiralpak IC (Preparative)SFC CO2 / 25% MeOH + TEA100 mL/minUVPRMT5 Inhibitors[2]
Ethyl 2-hydroxy-3-methylbutanoate Polysaccharide CSP (Analytical)Hexane/EtOH1.0 mL/minUV 210 nmChiral Building Block[5]
syn-(2S,3R)-dihydroxybutyric acid thioester SFC Chiral CSP (Analytical)SFC CO2 / ModifierOptimizedUVComplex Carbohydrates[3]

Table 1: Comparative summary of chiral separation conditions for hydroxyacetate enantiomers.

References

  • BenchChem Technical Support Team. "Enantioselective Synthesis of (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate: An Application Note and Protocol for Drug Development Professionals." BenchChem.
  • Feske, B. D., et al.
  • "US11845760B2 - PRMT5 inhibitors.
  • "An Enantioselective Decarboxylative Glycol
  • "(R)

Sources

Application

Application Note: High-Throughput Chiral Separation of Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate using Supercritical Fluid Chromatography (SFC)

Abstract This application note presents a detailed protocol for the rapid and efficient chiral separation of the enantiomers of methyl 2-(3-chlorophenyl)-2-hydroxyacetate using Supercritical Fluid Chromatography (SFC). W...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed protocol for the rapid and efficient chiral separation of the enantiomers of methyl 2-(3-chlorophenyl)-2-hydroxyacetate using Supercritical Fluid Chromatography (SFC). We will explore the fundamental principles of SFC that make it a superior alternative to traditional High-Performance Liquid Chromatography (HPLC) for this application, delve into the rationale behind method development, and provide a step-by-step protocol for achieving baseline resolution. This guide is intended for researchers, scientists, and professionals in drug development and quality control who require robust and high-throughput enantioselective analysis.

Introduction: The Case for SFC in Chiral Separations

The stereoisomeric composition of pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate, a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), requires precise enantiomeric purity assessment.

Traditionally, normal-phase HPLC has been the standard for such separations. However, this technique often suffers from long analysis times, high consumption of hazardous organic solvents, and consequently, significant costs associated with solvent purchase and disposal.[2] Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative that addresses these limitations.[3]

SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[4] Above its critical temperature (31.1 °C) and pressure (73.8 atm), CO₂ exhibits properties of both a liquid and a gas, providing low viscosity and high diffusivity.[1][5] This results in:

  • Faster Separations: The low viscosity of the mobile phase allows for higher optimal flow rates without generating excessive backpressure, significantly reducing run times compared to HPLC.[2][6]

  • Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with environmentally benign CO₂ drastically cuts down on solvent usage and waste generation.[2][7]

  • Enhanced Efficiency: The high diffusivity of solutes in the supercritical mobile phase leads to improved mass transfer between the mobile and stationary phases, resulting in sharper peaks and better resolution.[5][7]

For these reasons, SFC is an ideal technique for the high-throughput chiral analysis required in drug discovery and development environments.[2][8]

The Science of Separation: Key Principles in Action

The successful chiral separation of methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate in SFC relies on the precise interplay between the analyte, the chiral stationary phase (CSP), and the mobile phase.

The Chiral Stationary Phase (CSP): The Heart of the Separation

Enantiomers possess identical physical and chemical properties in an achiral environment, necessitating a chiral environment for separation.[1] In this application, polysaccharide-based CSPs are the selectors of choice due to their broad applicability and proven success in resolving a wide range of chiral compounds, including mandelic acid derivatives which are structurally analogous to our target molecule.[9][10][11][12]

These CSPs typically consist of a silica support coated or immobilized with a derivative of cellulose or amylose, such as amylose tris(3,5-dimethylphenylcarbamate).[12][13] The chiral recognition mechanism is based on a combination of intermolecular interactions, including:

  • Hydrogen Bonding: The hydroxyl and carbonyl groups of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.[1]

  • π-π Interactions: The aromatic ring of the analyte can engage in π-π stacking with the phenyl groups of the CSP.

  • Steric Hindrance: The helical structure of the polysaccharide creates chiral cavities. One enantiomer will fit more favorably into these cavities, leading to stronger interactions and longer retention, while the other enantiomer experiences steric hindrance and elutes earlier.[1]

The combination of these interactions results in a differential retention of the two enantiomers, enabling their separation.

The Mobile Phase: Fine-Tuning the Separation

While CO₂ is the primary mobile phase, its non-polar nature is often insufficient to elute moderately polar compounds like methyl 2-(3-chlorophenyl)-2-hydroxyacetate from the polar CSP.[14] Therefore, a polar organic modifier is added to the CO₂ to increase the mobile phase's solvating power and modulate retention and selectivity.[15]

  • Choice of Modifier: Alcohols such as methanol, ethanol, and isopropanol are the most common modifiers in chiral SFC.[9][16] For compounds containing hydroxyl groups, methanol often provides a good balance of solvation strength and interaction with the CSP to achieve optimal separation. The choice of alcohol can significantly alter the selectivity of the separation.[17]

  • Modifier Concentration: Increasing the percentage of the modifier will increase the polarity of the mobile phase, leading to stronger competition with the analyte for the active sites on the CSP. This typically results in a decrease in retention time for both enantiomers.[9][18] The optimal concentration is one that provides sufficient elution strength for a reasonable analysis time while maintaining baseline resolution.

System Parameters: The Role of Pressure and Temperature

In SFC, back pressure and temperature are critical parameters that influence the density of the supercritical fluid mobile phase, and thus its solvating power.[14]

  • Back Pressure: Increasing the back pressure at a constant temperature increases the density of the CO₂. This enhanced density leads to greater solvating power, which in turn reduces the retention time of the analytes.[9][18]

  • Temperature: The effect of temperature is more complex. An increase in temperature decreases the density of the mobile phase (reducing its solvating power and increasing retention) but also increases the vapor pressure of the analyte and can alter the kinetics of the interactions with the CSP.[9] The optimal temperature is often determined empirically to achieve the best balance of resolution and analysis time.

Experimental Protocol

This protocol is designed as a starting point for the chiral separation of methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate. Optimization may be required based on the specific instrumentation and column used.

Materials and Instrumentation
  • Sample: Racemic methyl 2-(3-chlorophenyl)-2-hydroxyacetate, dissolved in methanol at a concentration of 1 mg/mL.

  • Instrumentation: A supercritical fluid chromatography system equipped with a photodiode array (PDA) or UV-Vis detector, an autosampler, a column oven, and a back pressure regulator (BPR).[4]

  • Chiral Stationary Phase: A polysaccharide-based chiral column, for example, a Chiralpak AD-3 or similar amylose-based column (e.g., Lux Amylose-1).[9][19] A common dimension for analytical scale is 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: Supercritical grade carbon dioxide (CO₂)

    • B: Methanol (HPLC or SFC grade)

SFC Method Parameters

The following table summarizes the recommended starting parameters for the SFC method.

ParameterRecommended ValueRationale
Column Chiralpak AD-3 (4.6 x 150 mm, 5 µm)Polysaccharide-based CSPs show high success rates for this class of compounds.[9][11]
Mobile Phase CO₂ / MethanolMethanol is an effective polar modifier for increasing elution strength.[16]
Gradient Isocratic, 85:15 (A:B)An isocratic method is simpler and more robust for quality control applications. The 15% modifier is a good starting point.[1]
Flow Rate 3.0 mL/minHigher flow rates than HPLC are achievable due to the low viscosity of the mobile phase, leading to faster analysis.[16]
Back Pressure 150 bar (15 MPa)This pressure ensures the mobile phase remains in a supercritical state and provides consistent density.[16]
Column Temp. 35 °CA slightly elevated temperature can improve peak shape and efficiency.[9]
Injection Vol. 5 µLA small injection volume prevents column overloading and peak distortion.
Detection UV at 220 nmThe phenyl group of the analyte provides strong UV absorbance at this wavelength.
Protocol Workflow

The overall workflow for the chiral SFC analysis is depicted below.

G cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis prep Dissolve racemic standard in Methanol (1 mg/mL) inj Inject sample (5 µL) prep->inj sep Isocratic Separation (CO2/Methanol) on Chiral Column inj->sep det UV Detection (220 nm) sep->det integ Integrate Peaks det->integ quant Calculate Enantiomeric Purity (% Area) integ->quant

Caption: Experimental workflow for chiral SFC analysis.

System Suitability

Before analyzing samples, ensure the system is suitable for the intended analysis:

  • Equilibration: Equilibrate the column with the mobile phase for at least 10-15 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject a blank (methanol) to ensure no carryover or system peaks interfere with the analyte peaks.

  • Racemic Standard Injection: Inject the racemic standard. The resolution between the two enantiomer peaks should be greater than 1.5 for baseline separation.[10]

Expected Results and Discussion

Under the proposed conditions, a baseline separation of the two enantiomers of methyl 2-(3-chlorophenyl)-2-hydroxyacetate is expected within a short run time (typically under 5 minutes).

ParameterExpected Value
Retention Time (Enantiomer 1) ~ 2.5 min
Retention Time (Enantiomer 2) ~ 3.2 min
Resolution (Rs) > 1.5
Tailing Factor 0.9 - 1.3
Theoretical Plates (N) > 5000

Note: These are representative values. Actual retention times may vary depending on the specific system and column.

The enantiomeric excess (e.e.) or enantiomeric purity can be calculated from the peak areas of the two enantiomers using the following formula:

e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

The elution order of the enantiomers (i.e., whether the (R) or (S) enantiomer elutes first) is dependent on the specific chiral stationary phase used and must be determined empirically by injecting a standard of a known enantiomer, such as the (2S) form specified in the topic.[9]

Method Optimization Strategies

If the initial separation is not optimal, the following adjustments can be made. The logical flow for method development often follows a screening and optimization approach.

G cluster_opt Optimization start Initial Screening (Recommended Conditions) check_res Resolution > 1.5? start->check_res opt_mod Adjust Modifier % (e.g., 10-25% Methanol) check_res->opt_mod No final Final Optimized Method check_res->final Yes opt_type Change Modifier Type (e.g., Ethanol, Isopropanol) opt_mod->opt_type opt_temp Vary Temperature (30-45°C) opt_type->opt_temp opt_press Adjust Back Pressure (120-180 bar) opt_temp->opt_press opt_press->check_res Re-evaluate

Caption: Logical flow for SFC method optimization.

  • To Improve Resolution:

    • Decrease Modifier Percentage: This will increase retention and may improve the separation factor between the two enantiomers.[9]

    • Change Modifier Type: Switching from methanol to ethanol or isopropanol can significantly alter selectivity.[9]

    • Decrease Temperature: Lowering the temperature can sometimes enhance chiral recognition by the CSP.[9]

  • To Reduce Analysis Time:

    • Increase Flow Rate: SFC allows for high flow rates without significant loss of efficiency.

    • Increase Modifier Percentage: This will decrease retention times.

  • To Improve Peak Shape:

    • For acidic compounds, a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid) in the modifier can improve peak symmetry.[9][15]

    • For basic compounds, a basic additive (e.g., 0.1% diethylamine) may be beneficial.[20] Since the analyte is neutral, additives are likely unnecessary but can be explored if peak tailing is observed.

Conclusion

Supercritical Fluid Chromatography provides a rapid, efficient, and environmentally sustainable method for the chiral separation of methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate. By leveraging the unique properties of supercritical CO₂ and the high selectivity of polysaccharide-based chiral stationary phases, this SFC protocol offers significant advantages over traditional HPLC methods, including a several-fold reduction in analysis time and organic solvent consumption. The protocol and optimization strategies outlined in this application note provide a robust framework for researchers and drug development professionals to implement high-throughput enantiopurity analysis in their laboratories.

References

  • Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. (2018). Journal of Separation Science. Available at: [Link]

  • Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. (n.d.). Wiley Online Library. Available at: [Link]

  • Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. (2018).
  • The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. (2023). American Laboratory. Available at: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America. Available at: [Link]

  • Supercritical Fluid Chromatography and its Advantages. (2023). Longdom Publishing. Available at: [Link]

  • Basic Principles of Supercritical Fluid Chromatography and Supercritical Fluid Extraction. (2022). Chemistry LibreTexts. Available at: [Link]

  • Enantioseparation of mandelic acid compounds with Chiralpak AD-H and Chiralcel OJ-H chiral stationary phases. (n.d.). ResearchGate. Available at: [Link]

  • Supercritical fluid chromatography. (n.d.). Wikipedia. Available at: [Link]

  • Should I use SFC or HPLC for my Analysis? (n.d.). Chromatography Today. Available at: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023). ResearchGate. Available at: [Link]

  • SFC Columns for Chiral & Achiral Separations. (n.d.). Waters Corporation. Available at: [Link]

  • Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. (2023). PMC. Available at: [Link]

  • New insights into supercritical fluid chromatography for chiral separations. (n.d.). RSC Publishing. Available at: [Link]

  • Column Selection for Achiral Purification Using SFC-MS. (2012). American Pharmaceutical Review. Available at: [Link]

  • Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode. (n.d.). PubMed. Available at: [Link]

  • Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography. (2014). Journal of Chromatography A. Available at: [Link]

  • Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. (2019). Agilent. Available at: [Link]

  • Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD. (n.d.). Shimadzu. Available at: [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Technology Networks. Available at: [Link]

  • Preparative SFC Method Development. (n.d.). Waters Corporation. Available at: [Link]

  • CHIRAL LC & SFC METHOD DEVELOPMENT. (2016). YMC. Available at: [Link]

  • Purification method development for chiral separation in supercritical fluid chromatography with the solubilities in supercritical fluid chromatographic mobile phases. (2008). PubMed. Available at: [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. Available at: [Link]

  • Supercritical Fluid Extraction/Chromatography. (n.d.). Shimadzu. Available at: [Link]

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022). Teledyne ISCO. Available at: [Link]

  • SFC Supercritical Fluid Chromatography (SFC). (n.d.). Phenomenex. Available at: [Link]

  • Chiral Super Critical Fluid Chromatography. (n.d.). Phenomenex. Available at: [Link]

  • Methyl 2-(3-chlorophenyl)-2-hydroxyacetate (C9H9ClO3). (n.d.). PubChemLite. Available at: [Link]

  • Methyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate. (n.d.). Chemspace. Available at: [Link]

  • Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. (n.d.). PMC. Available at: [Link]

  • Methyl (R)-2-(3-chlorophenyl)-2-hydroxyacetate. (n.d.). MilliporeSigma. Available at: [Link]

Sources

Method

Large-Scale Production of Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate: A Senior Application Scientist's Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate is a critical chiral building block in the synthesis of numerous active pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereochemical purity is paramount, as the biological activity and safety profile of the final drug often reside in a single enantiomer. This guide provides an in-depth analysis of the principal large-scale production methods for this key intermediate, moving beyond simple procedural lists to explain the underlying chemical logic and process optimization strategies essential for industrial application. We will explore three field-proven methodologies: Asymmetric Catalytic Reduction, Enzymatic Kinetic Resolution, and Classical Diastereomeric Resolution. Each section is designed to offer not just a protocol, but a comprehensive understanding of the technique's advantages, limitations, and critical parameters for successful scale-up.

Method 1: Asymmetric Catalytic Reduction of a Prochiral Precursor

This is arguably the most elegant and atom-economical approach, creating the desired stereocenter in a single, highly selective step. The strategy involves the asymmetric hydrogenation or transfer hydrogenation of the prochiral ketone, methyl 3-chlorobenzoylformate.

Scientific Rationale

The core of this method lies in the use of a chiral transition metal catalyst, typically based on Ruthenium (Ru) or Rhodium (Rh), complexed with a chiral ligand.[1] The catalyst creates a chiral environment around the ketone's carbonyl group. Molecular hydrogen (asymmetric hydrogenation) or a hydrogen donor like formic acid (asymmetric transfer hydrogenation) is then delivered to one face of the carbonyl preferentially, yielding the (S)-alcohol with high enantiomeric excess (ee).[2] The choice of ligand is critical for achieving high selectivity and turnover numbers, which are crucial for industrial viability. Bifunctional catalysts, such as those derived from N-tosyl-1,2-diphenylethylenediamine (TsDPEN), are particularly effective as they can activate both the substrate and the hydrogen source simultaneously.[3]

Workflow Diagram: Asymmetric Catalytic Reduction

cluster_0 Process Flow A Methyl 3-chlorobenzoylformate (Prochiral Ketone) C Reaction Vessel (Inert Atmosphere, Controlled Temp.) A->C B Chiral Ru-Catalyst & Hydrogen Source (e.g., H2 or HCOOH/NEt3) B->C D Catalytic Asymmetric Reduction C->D E Work-up & Catalyst Removal D->E F Purification (e.g., Distillation/Crystallization) E->F G Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate (>99% ee) F->G

Caption: Workflow for Asymmetric Catalytic Reduction.

Detailed Protocol: Asymmetric Transfer Hydrogenation
  • Reactor Preparation: A high-pressure reactor is rendered inert by purging with nitrogen or argon.

  • Charge: The reactor is charged with methyl 3-chlorobenzoylformate and a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

  • Catalyst Preparation: In a separate vessel, the chiral catalyst (e.g., RuCl) is prepared at a substrate-to-catalyst (S/C) ratio typically ranging from 1000:1 to 5000:1 for industrial processes.

  • Reaction: The catalyst solution is transferred to the main reactor. A hydrogen source, such as an azeotropic mixture of formic acid and triethylamine (5:2), is added.[3] The reaction is heated to a controlled temperature (e.g., 30-50°C) and pressurized if using H₂ gas.

  • Monitoring: The reaction progress and enantiomeric excess are monitored by chiral HPLC.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in a solvent like ethyl acetate and washed with water and brine to remove the formic acid/triethylamine salts.

  • Purification: The crude product is purified by vacuum distillation or crystallization to yield the final product.

Data Summary
ParameterTypical ValueRationale
SubstrateMethyl 3-chlorobenzoylformateProchiral ketone precursor.
CatalystRu(II)-TsDPEN complexHigh efficiency and enantioselectivity.[3]
S/C Ratio1000:1 to 5000:1Balances reaction rate with catalyst cost.
Hydrogen SourceHCOOH/NEt₃ or H₂ gasHCOOH/NEt₃ is often preferred for operational simplicity.
Temperature30 - 50 °COptimizes reaction rate while maintaining catalyst stability and selectivity.
Typical Yield>95%Highly efficient conversion.
Enantiomeric Excess>99% eeCritical for pharmaceutical applications.

Method 2: Enzymatic Kinetic Resolution (EKR)

EKR is a powerful green chemistry tool that leverages the high stereoselectivity of enzymes, typically lipases, to separate a racemic mixture.[4] This method involves the selective transformation of one enantiomer, leaving the other unreacted and thus resolved.

Scientific Rationale

The principle of kinetic resolution is based on the different reaction rates of two enantiomers with a chiral catalyst or reagent. In EKR, an enzyme acts as the chiral catalyst. For racemic methyl 2-(3-chlorophenyl)-2-hydroxyacetate, a lipase can selectively catalyze the acylation of the (R)-enantiomer's hydroxyl group in the presence of an acyl donor (e.g., vinyl acetate), leaving the desired (S)-enantiomer as the unreacted alcohol.[5] Conversely, starting with a racemic acetate ester, a lipase can selectively hydrolyze the (S)-ester to the desired (S)-alcohol.[6] The success of this method relies on the high enantioselectivity (expressed as the E-value) of the chosen enzyme. Lipases like Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, are widely used due to their broad substrate tolerance, stability in organic solvents, and excellent enantioselectivity.[5][7]

Workflow Diagram: Enzymatic Kinetic Resolution (Acylation Route)

cluster_1 Process Flow A Racemic Methyl 2-(3-chlorophenyl)-2-hydroxyacetate C Reaction Vessel (Organic Solvent, Controlled Temp.) A->C B Immobilized Lipase (e.g., Novozym 435) + Acyl Donor (e.g., Vinyl Acetate) B->C D Enantioselective Acylation (Targeting ~50% conversion) C->D E Enzyme Filtration (for reuse) D->E F Separation of (S)-Alcohol and (R)-Acetate (e.g., Chromatography or Distillation) E->F G Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate (>99% ee) F->G H (R)-Acetate Byproduct (Can be racemized and recycled) F->H cluster_2 Process Flow A Racemic 2-(3-chlorophenyl) -2-hydroxyacetic Acid C Crystallization Vessel (Solvent, Controlled Cooling) A->C B Chiral Resolving Agent (e.g., (R)-1-Phenylethylamine) B->C D Selective Crystallization of one Diastereomeric Salt C->D E Filtration D->E F Enriched Diastereomeric Salt (Solid) E->F G Mother Liquor (Contains other diastereomer) E->G H Acidification (e.g., HCl) to break the salt F->H I Enantiopure (S)-Acid H->I J Esterification (MeOH, Acid Catalyst) I->J K Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate J->K

Sources

Application

protocol for monitoring the progress of reactions involving methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate

Application Note: Comprehensive Reaction Monitoring Protocols for Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate Introduction Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate is a highly versatile chiral building block u...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Reaction Monitoring Protocols for Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate

Introduction

Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate is a highly versatile chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system and anti-inflammatory pathways[1]. The molecule possesses two primary loci for chemical transformation: a reactive methyl ester and a benzylic hydroxyl group situated on a chlorinated aromatic scaffold[1]. Because the C2 position is stereogenic, any synthetic manipulation—whether it be ester hydrolysis, hydroxyl protection, or oxidation—demands rigorous analytical oversight to monitor both chemical conversion and stereochemical retention.

This application note details a self-validating, multi-modal Process Analytical Technology (PAT) framework for tracking reactions involving this substrate, ensuring high scientific integrity and process control.

Physicochemical Rationale & Methodological Logic

To design a robust analytical system, the physicochemical properties of the analyte must dictate the instrumental parameters. We do not merely apply generic methods; we engineer them based on molecular causality:

  • Chromophore Activity: The 3-chlorophenyl moiety provides strong UV absorbance. Monitoring at 210 nm captures carbonyl transitions (ester/acid), while 254 nm is optimal for the aromatic ring[2][3].

  • Ionization Control: If the reaction involves ester hydrolysis, the resulting carboxylic acid will ionize at neutral pH, leading to severe peak tailing. The addition of an acidic modifier (e.g., 0.1% Trifluoroacetic acid) to the mobile phase is critical to keep the analyte in its protonated state, ensuring sharp peak shapes and reproducible retention times[2].

  • Stereochemical Resolution: Enantiomeric separation of mandelate derivatives requires chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective, utilizing hydrogen bonding, dipole-dipole, and π-π interactions to resolve the (R) and (S) enantiomers[4].

MethodLogic N1 Analyte Properties N2 Aromatic Ring (3-Chlorophenyl) N1->N2 N3 Ionizable Groups (Potential COOH) N1->N3 N4 Chiral Center (C2 Position) N1->N4 N5 UV Detection (210 nm / 254 nm) N2->N5 Dictates N6 Acidic Modifier (0.1% TFA) N3->N6 Requires N7 Chiral Stationary Phase (Amylose/Cellulose) N4->N7 Necessitates

Logical relationship between analyte physicochemical properties and HPLC method parameters.

Experimental Workflows & Protocols

A robust process framework requires orthogonal techniques. We employ a three-tiered approach: rapid qualitative screening (TLC), quantitative kinetic tracking (Achiral UHPLC), and stereochemical validation (Chiral HPLC).

AnalyticalWorkflow A Reaction Vessel Methyl (2S)-2-(3-chlorophenyl) -2-hydroxyacetate B Aliquot & Quench (Arrest Kinetics) A->B Extract 50 µL C TLC Screening (Qualitative) B->C Direct Spot D Achiral UHPLC (Conversion %) B->D Dilute in MeCN/H2O Filter (0.22 µm) E Chiral HPLC (Enantiomeric Excess %) B->E Extract into Hexane Filter (0.22 µm) F Data Synthesis & Process Decision C->F Go/No-Go D->F Kinetics Data E->F Stereopurity

Workflow for multi-modal monitoring of methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate reactions.

Protocol A: Rapid In-Process Qualitative Screening (TLC)

Causality & Experience: TLC provides immediate feedback on reaction initiation and completion, preventing unnecessary bottlenecks in HPLC queues.

  • Sampling & Quenching: Withdraw 10 µL of the reaction mixture. Immediately quench into 100 µL of a suitable buffer (e.g., cold 1M HCl for basic reactions) to arrest kinetics and prevent false-positive progression off-line.

  • Extraction: Add 200 µL of ethyl acetate. Vortex for 10 seconds and allow phase separation.

  • Spotting: Apply 1 µL of the upper organic layer onto a Silica Gel 60 F254 TLC plate alongside a reference standard of the starting material.

  • Development: Elute the plate in a chamber pre-equilibrated with Hexane:Ethyl Acetate (70:30, v/v).

  • Self-Validating Visualization:

    • Primary: Examine under UV light (254 nm) to identify all aromatic-containing species.

    • Secondary: Dip the plate in basic Potassium Permanganate (KMnO₄) stain and heat gently. The benzylic hydroxyl group of the starting material will rapidly reduce the permanganate, appearing as a bright yellow spot against a purple background. Loss of this reactivity definitively confirms the successful modification of the OH group.

Protocol B: Quantitative Kinetic Tracking via Achiral UHPLC

Causality & Experience: UHPLC enables ultra-fast cycle times (< 2 minutes), allowing for near real-time kinetic mapping of the reaction[5].

  • Sample Preparation: Withdraw 50 µL of the reaction mixture. Quench appropriately and dilute to a final concentration of ~0.5 mg/mL using Acetonitrile:Water (50:50, v/v).

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter to protect the sub-2-µm UHPLC column from particulate fouling.

  • Instrumental Setup:

    • Column: C18 RRHD (50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: LC-MS grade Water + 0.1% TFA[2].

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% TFA.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 40 °C (reduces backpressure and improves mass transfer).

    • Detection: PDA at 210 nm and 254 nm[2][3].

  • Gradient Program:

    • 0.0 - 0.2 min: 10% B

    • 0.2 - 1.2 min: Linear ramp to 90% B

    • 1.2 - 1.5 min: Hold at 90% B

    • 1.5 - 1.6 min: Return to 10% B

    • 1.6 - 2.0 min: Re-equilibration

  • Self-Validating System: Always perform a "spike" experiment by adding a known standard to the reaction aliquot. If the product peak splits or broadens, matrix interference is present, and the gradient must be adjusted.

Protocol C: Stereochemical Integrity Monitoring via Chiral HPLC

Causality & Experience: Basic conditions or elevated temperatures can induce racemization at the benzylic C2 position. Normal-phase chiral HPLC is required to quantify the enantiomeric excess (ee)[3][4].

  • Sample Preparation: Extract the quenched reaction mixture into Hexane. Evaporate the solvent under N₂ and reconstitute in Hexane:Isopropanol (90:10, v/v). Crucial: Aqueous carryover will permanently damage the normal-phase chiral stationary phase.

  • Instrumental Setup:

    • Column: Polysaccharide-based chiral column (e.g., Chiralcel OD-H, 250 mm × 4.6 mm, 5 µm)[4].

    • Mobile Phase: Hexane : Isopropanol (90:10, v/v) isocratic.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 254 nm[3].

  • Analysis: Calculate % ee using the formula: ((Area S - Area R) / (Area S + Area R)) × 100.

Quantitative Data Summary

Analyte / ParameterAchiral UHPLC RT (min)Chiral HPLC RT (min)UV Maxima (nm)Limit of Detection (LOD)
Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate0.8512.4 (S-enantiomer)210, ~2650.05 µg/mL
Methyl (2R)-2-(3-chlorophenyl)-2-hydroxyacetate0.8514.1 (R-enantiomer)210, ~2650.05 µg/mL
(2S)-2-(3-chlorophenyl)-2-hydroxyacetic acid (Hydrolysis Product)0.42N/A (Requires chiral RP)210, ~2650.08 µg/mL

Note: Retention times are representative and will vary based on exact system dead volume and column age. The (R)-enantiomer typically elutes after the (S)-enantiomer on OD-H columns due to stronger transient diastereomeric binding energies (-108.92 kJ/mol for R vs. -67 kJ/mol for S) with the chiral selector[4].

References

  • Methyl 2-(3-Chlorophenyl)-2-Hydroxyacetate CAS NO 13305-18-5 - ChemicalCell - 1

  • Chiral Hydroxylation at the Mononuclear Nonheme Fe(II) Center of 4-(S) Hydroxymandelate Synthase – A Structure-Activity Relationship Analysis - PLOS One - 2

  • Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) -6

  • Stereoselective biotransformation of racemic mandelic acid using immobilized laccase and (S)-mandelate dehydrogenase - NIH / PubMed Central - 3

  • Separation mechanism and chiral-HPLC chromatogram profile of racemic mandelate compounds: a comparative study between experiment and computation using conformer–rotamer ensemble sampling tool (CREST)-XTB - ResearchGate - 4

  • Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography - LCGC International - 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate

Welcome to the technical support center for the synthesis of methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, prac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We aim to move beyond simple protocols by explaining the scientific principles behind each step, enabling you to troubleshoot effectively and optimize your reaction outcomes.

The enantiomerically pure α-hydroxy ester, methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate, is a valuable chiral building block in the synthesis of various pharmaceutical agents. Achieving high yield and high enantiomeric excess (ee) is critical. The most common and reliable method for this synthesis is the asymmetric reduction of the prochiral precursor, methyl 2-(3-chlorophenyl)-2-oxoacetate. Among various methods, the Corey-Itsuno Reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, stands out for its high enantioselectivity and reliability.[1][2] This guide will focus primarily on troubleshooting this specific, highly effective reaction.

Troubleshooting Guide: Asymmetric Reduction of Methyl 2-(3-chlorophenyl)-2-oxoacetate

This section addresses specific problems you may encounter during the synthesis. Each question is followed by a detailed analysis of potential causes and a set of actionable solutions.

Q1: My reaction has a high enantiomeric excess (>95% ee), but the chemical yield is consistently low (<50%). What are the likely causes?

This is a common scenario indicating that your chiral catalyst is performing selectively, but the overall reaction efficiency is poor. The problem lies not in the stereochemical pathway but in factors limiting the conversion of the starting material.[3]

Potential Causes & Suggested Actions:

Potential Cause Explanation Suggested Action
Catalyst Deactivation/Inhibition The CBS oxazaborolidine catalyst can be poisoned by impurities (e.g., trace metals, acidic/basic residues) in the substrate or solvent. It can also decompose over the reaction time if conditions are not optimal.1. Purify Starting Materials: Ensure the methyl 2-(3-chlorophenyl)-2-oxoacetate precursor is highly pure. Recrystallization or flash chromatography may be necessary. 2. Use Anhydrous Solvents: The borane reagent and the catalyst are sensitive to moisture.[4] Use freshly distilled, anhydrous solvents (e.g., THF) and perform the reaction under an inert atmosphere (Nitrogen or Argon). 3. Filter Through Neutral Alumina: Pass a solution of the substrate through a small plug of neutral alumina to remove acidic impurities before use.
Slow Reaction Rate The conditions optimized for high enantioselectivity (e.g., low temperature) may result in a very slow reaction that does not reach completion in a reasonable timeframe.[3]1. Increase Catalyst Loading: Incrementally increase the catalyst loading from a typical 5-10 mol% to 15-20 mol% and observe the effect on conversion. 2. Slightly Increase Temperature: While lower temperatures often favor higher ee, you can try raising the temperature slightly (e.g., from -20°C to 0°C or room temperature) to improve the rate.[5] Monitor the ee closely to find a balance between yield and selectivity. 3. Extend Reaction Time: Ensure the reaction is truly complete by monitoring via TLC or LC-MS before quenching.
Sub-stoichiometric Reducing Agent The stoichiometric reducing agent, typically a borane complex (e.g., BH₃•THF or BH₃•SMe₂), may have degraded during storage or may be consumed by side reactions (e.g., reacting with trace water).1. Titrate the Borane Solution: Use a standard method to determine the exact concentration of your borane solution before use. 2. Use a Slight Excess: Employ a small excess (e.g., 1.1-1.2 equivalents) of the borane reagent relative to the keto-ester substrate.
Product Loss During Workup/Purification The desired α-hydroxy ester can be volatile or prone to degradation during extraction and chromatography. Acidic workup is required to hydrolyze the final borate ester intermediate, but harsh conditions can cause side reactions.1. Optimize Quench & Workup: Use a careful, cold (0°C) acidic quench (e.g., with 1M HCl). Avoid prolonged exposure to strong acid. 2. Gentle Purification: Use a suitable silica gel for chromatography and optimize your solvent system to ensure good separation without excessive tailing or product loss on the column. Consider using a less polar solvent system for elution.
Troubleshooting Workflow: Low Yield with High Enantioselectivity

low_yield_workflow start Problem: Low Yield, High ee check_purity Step 1: Verify Reagent Purity & Stoichiometry start->check_purity purity_ok Purity & Stoichiometry Confirmed check_purity->purity_ok check_conditions Step 2: Optimize Reaction Conditions purity_ok->check_conditions Yes fix_purity Action: Purify substrate. Titrate borane. Use anhydrous solvents. purity_ok->fix_purity No conditions_ok Conditions Optimized check_conditions->conditions_ok check_workup Step 3: Evaluate Workup & Purification conditions_ok->check_workup Yes fix_conditions Action: Increase catalyst loading. Slightly increase temperature. Extend reaction time. conditions_ok->fix_conditions No end_node Yield Improved check_workup->end_node Optimized fix_purity->check_purity fix_conditions->check_conditions fix_workup Action: Optimize quench pH/temp. Use gentle chromatography conditions. fix_workup->check_workup

Caption: A systematic workflow for troubleshooting low chemical yield when enantioselectivity is high.

Q2: My reaction yield is acceptable, but the enantiomeric excess (ee) is low. How can I improve it?

Low enantioselectivity points directly to a problem with the stereochemistry-determining step of the reaction. The catalyst, or the environment it's in, is not effectively differentiating between the two faces of the prochiral ketone.[5]

Potential Causes & Suggested Actions:

Potential Cause Explanation Suggested Action
Suboptimal Temperature The energy difference between the two diastereomeric transition states that lead to the (S) and (R) products is often small. Higher temperatures can provide enough energy to overcome this barrier, leading to a loss of selectivity.Lower the Reaction Temperature: This is the most effective variable for improving ee. If the reaction is run at room temperature, try 0°C, -20°C, or even -78°C. The reaction will be slower, but selectivity should increase.[5]
Incorrect Catalyst/Ligand While the standard (S)-CBS catalyst should yield the desired (S)-alcohol, using the wrong enantiomer of the catalyst ((R)-CBS) will produce the undesired (R)-alcohol. Catalyst decomposition can also lead to a non-chiral or less selective reducing species.1. Verify Catalyst Identity: Confirm you are using the correct enantiomer of the CBS catalyst for the desired product stereochemistry. 2. Use High-Purity Catalyst: Purchase catalysts from a reputable supplier or ensure in-house preparations are rigorously purified and characterized. Store it under inert gas and desiccated.
Presence of Water Water can react with both the borane and the catalyst, potentially altering the structure of the active catalytic species or promoting a non-selective background reduction pathway.[4]Ensure Anhydrous Conditions: As mentioned for low yield, this is critical for selectivity. Use oven-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas.
Solvent Effects The solvent can influence the conformation and solvation of the catalyst-substrate complex, thereby affecting enantioselectivity.[5]Screen Solvents: While THF is standard, you might screen other aprotic solvents like Toluene or Dichloromethane to see if they offer improved selectivity for your specific substrate.
Q3: I'm having difficulty purifying the final product. What are the recommended methods for analysis and purification?

Purification aims to isolate the desired product from unreacted starting material, the catalyst, and boron-containing byproducts. Analysis is key to confirming both purity and stereochemical integrity.

Recommended Purification & Analytical Techniques:

Technique Purpose Key Considerations & Protocol
Flash Column Chromatography Purification Stationary Phase: Standard silica gel (230-400 mesh). Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20-30%) is typically effective. Monitor fractions by TLC.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis (ee) This is the gold standard for determining enantiomeric excess.[6] Protocol: Use a chiral stationary phase (CSP) column, such as one based on immobilized cellulose tris(3,5-dichlorophenylcarbamate) (e.g., CHIRALPAK® IC).[6] A typical mobile phase would be a mixture of hexane and isopropanol. The two enantiomers will have different retention times, and the ee can be calculated from the relative peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (Purity & Structure) ¹H NMR: Confirms the structure of the product and can be used to assess chemical purity by integrating key signals against an internal standard. ¹⁹F NMR or ¹H NMR with Chiral Shift Reagents: Can also be used as an alternative method to determine ee, though it is often less precise than chiral HPLC.
Gas Chromatography (GC) on a Chiral Column Analysis (ee) For some volatile hydroxy esters, chiral GC can be an effective alternative to HPLC for determining ee. The sample may require derivatization to improve volatility and separation.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Corey-Itsuno (CBS) Reduction?

The CBS reduction uses a chiral oxazaborolidine catalyst to control the facial selectivity of hydride delivery from a borane source to a prochiral ketone.

The key steps are:

  • Catalyst Activation: The borane (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the ring boron atom.[4][8]

  • Substrate Coordination: The ketone (your methyl 2-(3-chlorophenyl)-2-oxoacetate) coordinates to the now more Lewis-acidic ring boron atom. It orients itself to minimize steric clash, typically placing its larger substituent (the 3-chlorophenyl group) away from the catalyst's chiral directing group.[8]

  • Hydride Transfer: The activated hydride is transferred from the coordinated borane to the ketone's carbonyl carbon via a highly organized, six-membered ring transition state. This transfer occurs to a specific face of the ketone, dictated by the catalyst's stereochemistry.[4][8]

  • Product Release & Catalyst Turnover: The resulting alkoxyborane product is released, and the catalyst is regenerated to begin another cycle. An acidic workup is required at the end of the reaction to hydrolyze the alkoxyborane and yield the final alcohol product.

CBS Reduction Catalytic Cycle

cbs_cycle cluster_0 Catalytic Cycle catalyst (S)-CBS Catalyst activated_catalyst Activated Catalyst-BH3 Complex catalyst->activated_catalyst + BH3 substrate_complex Coordinated Ketone Complex activated_catalyst->substrate_complex + Ketone product_complex Alkoxyborane Product + Regenerated Catalyst substrate_complex->product_complex Hydride Transfer (Stereo-determining) product_complex->catalyst Turnover final_product Final (S)-Alcohol Product product_complex->final_product Acidic Workup

Caption: Simplified catalytic cycle for the CBS reduction of a prochiral ketone.

Q2: What are the most critical process parameters to control for this synthesis?
  • Temperature: The single most important factor for enantioselectivity.

  • Moisture Control: Absolutely critical for both yield and selectivity.

  • Reagent Purity: Impurities in the substrate, solvent, or borane source can inhibit or poison the catalyst.

  • Stoichiometry: Accurate measurement of the substrate, catalyst, and borane is essential for achieving full conversion.

  • Addition Rate: Slow addition of the substrate to the catalyst/borane mixture can sometimes improve selectivity by maintaining low substrate concentration.

Q3: Can I use a different reducing agent instead of a borane complex?

Yes, other methods for asymmetric reduction of α-keto esters exist, such as catalytic asymmetric transfer hydrogenation (ATH).[9][10][11] These reactions often use a transition metal catalyst (like Ruthenium or Rhodium) with a chiral ligand and a hydrogen source like formic acid or isopropanol.[12] While effective, the CBS reduction is often preferred for its operational simplicity and the high enantioselectivities typically achieved without the need for high-pressure hydrogenation equipment.

Experimental Protocols

Protocol 1: Synthesis of Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate via CBS Reduction

Disclaimer: This is a representative protocol. All experiments should be conducted with appropriate safety precautions in a fume hood.

  • Setup: To an oven-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, ~5-10 mol%).

  • Cooling & Reagent Addition: Cool the flask to 0°C in an ice bath. Add anhydrous tetrahydrofuran (THF) to the flask. Slowly add borane-dimethyl sulfide complex (BH₃•SMe₂, ~1.0-1.1 equivalents) dropwise while maintaining the internal temperature below 5°C. Stir the mixture for 15 minutes.

  • Substrate Addition: Dissolve methyl 2-(3-chlorophenyl)-2-oxoacetate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold catalyst mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding methanol dropwise at 0°C until gas evolution ceases.

  • Workup: Add 1M hydrochloric acid (HCl) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the pure product.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in the mobile phase.

  • Instrumentation:

    • Column: CHIRALPAK® IC (or equivalent cellulose-based chiral column), 250 mm x 4.6 mm, 5 µm.[6]

    • Mobile Phase: Hexane:Isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 25°C.

  • Analysis: Inject the sample. The two enantiomers will elute as separate peaks. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

References
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. Available at: [Link]

  • Wang, Y., et al. (2011). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Chromatographic Science, 49(8), 610-614. Available at: [Link]

  • Grokipedia. Corey–Itsuno reduction. Available at: [Link]

  • van der Pyl, D., et al. (2020). Chiral Resolution of Mandelic Acid through Preferential Cocrystallization with Nefiracetam. Crystal Growth & Design, 20(12), 7699–7708. Available at: [Link]

  • ACS Publications. (2020). Chiral Resolution of Mandelic Acid through Preferential Cocrystallization with Nefiracetam. Crystal Growth & Design. Available at: [Link]

  • NRO Chemistry. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. Available at: [Link]

  • Steward, K. M., Gentry, E. C., & Johnson, J. S. (2012). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 134(17), 7329–7332. Available at: [Link]

  • ResearchGate. (2025). Catalytic Asymmetric Transfer Hydrogenation of α-Ketoesters with Hantzsch Esters. Available at: [Link]

  • Organic-Chemistry.org. (2012). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Available at: [Link]

  • Ouellet, S. G., et al. (2006). Catalytic Asymmetric Transfer Hydrogenation of α-Ketoesters with Hantzsch Esters. Organic Letters, 8(24), 5521–5524. Available at: [Link]

  • Google Patents. (EP2316926B1). Enantioselective production of alpha-hydroxy carbonyl compounds.
  • MDPI. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Molecules, 26(18), 5573. Available at: [Link]

  • Wikipedia. Enantioselective reduction of ketones. Available at: [Link]

  • ResearchGate. (2025). The synthesis of enantioenriched alpha-hydroxy esters. Available at: [Link]

  • Morken, J. P., et al. (2014). A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. Nature Chemistry, 6(7), 584–589. Available at: [Link]

  • PubMed. (2022). Rapid discrimination of enantiomers by ion mobility mass spectrometry and chemical theoretical calculation: Chiral mandelic acid and its derivatives. Analytica Chimica Acta, 1205, 339755. Available at: [Link]

  • ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. Available at: [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available at: [Link]

  • Toste, F. D., et al. (2010). Enantioselective synthesis of anti-β-hydroxy-α-amido esters via transfer hydrogenation. Organic Letters, 12(24), 5776–5779. Available at: [Link]

  • Toda, F., et al. (2001). Enantiomeric Inclusion of α-Hydroxy Esters by (R)-(1-Naphthyl)glycyl-(R)-phenylglycine and the Crystal Structures of the Inclusion Cavities. The Journal of Organic Chemistry, 66(5), 1738–1745. Available at: [Link]

  • National Center for Biotechnology Information. (2007). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Tetrahedron: Asymmetry, 18(10), 1229-1235. Available at: [Link]

  • Pharmaceutical Technology. (2026). Meeting Challenges in Asymmetric Synthesis. Available at: [Link]

  • Chemspace. Methyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • Google Patents. (CN101774914B). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • National Center for Biotechnology Information. (2021). Enzymatic strategies for asymmetric synthesis. Chemical Society Reviews, 50(15), 8543-8588. Available at: [Link]

  • Jacobsen, E. N. (2000). Asymmetric catalysis in complex target synthesis. Proceedings of the National Academy of Sciences, 97(22), 11741-11742. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1218(23), 3681-3686. Available at: [Link]

  • PubChem. Methyl 2-(3-chlorophenyl)-2-hydroxyacetate. Available at: [Link]

  • PubMed. (2000). Enantiomeric separation of hydroxy eicosanoids by chiral column chromatography: effect of the alcohol modifier. Analytical Biochemistry, 287(1), 186-189. Available at: [Link]

  • MilliporeSigma. Methyl (R)-2-(3-chlorophenyl)-2-hydroxyacetate. Available at: [Link]

  • ResearchGate. (2025). Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis. Available at: [Link]

  • Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11029-11052. Available at: [Link]

  • Google Patents. (CN106631941A). Preparation method of 2-methyl-3-chlorophenylmethyl sulfide.

Sources

Optimization

optimization of reaction conditions for hydroxyacetate esterification

Welcome to the Technical Support Center for Hydroxyacetate Esterification. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot bottlenecks, un...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hydroxyacetate Esterification. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot bottlenecks, understand the mechanistic causality behind reaction behaviors, and implement scalable, self-validating protocols for the synthesis of alkyl hydroxyacetates (e.g., methyl or ethyl glycolate).

Visualizing the Optimization Workflow

OptimizationWorkflow Start Reactants: Glycolic Acid + Alkanol Ratio Set Molar Ratio (Alkanol:Acid ≥ 5:1) Start->Ratio Catalyst Catalyst Selection (Solid Acid Resin D001) Ratio->Catalyst Reaction Reactive Distillation (Reactor: 70-80°C) Catalyst->Reaction Water Continuous Water Removal (Shift Equilibrium) Reaction->Water Check Conversion > 95%? Water->Check Workup Ice-Cold Aqueous Workup (Prevent Hydrolysis) Check->Workup No (Batch Mode) Distill Fractional Distillation (Collect at 150°C) Check->Distill Yes (Direct Isolation) Workup->Distill End Pure Alkyl Hydroxyacetate Distill->End

Fig 1. Optimization workflow for hydroxyacetate esterification to maximize yield.

Section 1: Catalyst Selection & Reaction Kinetics (FAQs)

Q: Why is my esterification reaction stalling at ~60-70% conversion when using standard homogeneous acid catalysts? A: Fischer esterification is an equilibrium-limited process where the accumulation of the water byproduct accelerates the reverse reaction (hydrolysis) 1. Furthermore, glycolic acid contains both an α -hydroxyl and a carboxylic acid group, making it highly prone to self-polymerization (oligomerization) at elevated temperatures if the reaction is prolonged to force conversion 2. Causality-Driven Solution: Transition to a heterogeneous solid acid catalyst (e.g., Amberlyst 36 or D001-type cation exchange resins) integrated into a continuous reactive distillation setup. This physically separates the water byproduct from the reaction zone dynamically, shifting the equilibrium forward without requiring excessive, polymerization-inducing heat [[3]]().

Q: How do different catalysts compare in terms of yield and conversion? A: The choice of catalyst dictates both the reaction temperature limits and downstream purification complexity. Below is a quantitative comparison of optimized conditions based on recent literature:

Catalyst CategorySpecific CatalystTemp (°C)Alcohol:Acid RatioConversion (%)Yield (%)Ref
Homogeneous AcidH₂SO₄703:1 (Butanol)~85.0~80.02
Solid Acid ResinAmberlyst 367010:1 (Butanol)>90.0>85.02
Cation ExchangeD001 / 732-type70–805:1 (Methanol)95.694.43
Solid Base (Alt)*MgO-ZrO₂150N/A (Glyoxal)98.0100.04

*Note: Base catalysts are typically utilized when synthesizing methyl glycolate directly from a glyoxal methanol solution rather than free glycolic acid [[4]]().

Section 2: Troubleshooting Common Bottlenecks

Issue 1: Unwanted Polymerization of Glycolic Acid

  • Symptom: High viscosity in the reaction mixture; lower-than-expected ester yield; appearance of multiple broad peaks in NMR indicating polyglycolide.

  • Causality: The α -hydroxyl group of glycolic acid acts as a nucleophile and can react with the carboxyl group of another glycolic acid molecule, forming dimers (glycolyl glycolate) and higher oligomers. This competing reaction is exacerbated by low alcohol-to-acid ratios and high temperatures 2.

  • Resolution: Maintain a high molar ratio of alkanol to glycolic acid (optimally 5:1 to 10:1) 3, 2. The large excess of alcohol outcompetes the α -hydroxyl group for the carboxyl electrophile. If utilizing a carbonylation route from formaldehyde, adding a protective carboxylic acid like acetic acid can inhibit polymerization by rapidly reacting with glycolic acid intermediates 5.

Issue 2: Product Loss During Workup (Hydrolysis)

  • Symptom: Reappearance of the starting carboxylic acid spot on TLC during aqueous workup; low isolated yield despite high in-process conversion.

  • Causality: Alkyl hydroxyacetates are highly susceptible to base-catalyzed hydrolysis (saponification) or acid-catalyzed hydrolysis during standard aqueous washes. Long contact times with aqueous quenching solutions (e.g., NaHCO₃ or water) reverse the esterification 6.

  • Resolution: If a batch reaction is necessary, perform all aqueous washes with ice-cold solutions to slow the hydrolysis kinetics and separate the organic/aqueous layers immediately 6. However, the optimal engineering solution is to bypass aqueous workup entirely by utilizing continuous reactive distillation, where the product is isolated strictly via thermal fractionation 3.

Section 3: Self-Validating Experimental Protocol

Optimized Synthesis of Methyl Hydroxyacetate via Reactive Distillation This protocol leverages a D001-type cation exchange resin in a continuous reactive distillation column to maximize yield and prevent workup-induced hydrolysis 3.

Step-by-Step Methodology:

  • Preparation of Feed: Prepare a homogenous feed solution containing methanol and glycolic acid at a strict 5:1 molar ratio 3.

    • Validation Check: Verify the density and refractive index of the feed to ensure exact molarity before proceeding.

  • Catalyst Loading: Pack the series reactor zones of the distillation column with D001-type (or 732-type) solid acid cation exchange resin 3.

  • System Equilibration: Initiate heating. Maintain the reaction temperature of each series reactor strictly between 70–80 °C. Set the tower bottom (kettle) temperature to 90–110 °C 3.

  • Continuous Operation: Introduce the feed solution continuously. Adjust the top reflux ratio to 0.3–0.5 [[3]]().

    • Causality: This specific reflux ratio ensures sufficient residence time for the reactants over the solid catalyst while allowing the lower-boiling water/methanol azeotrope to migrate upward, continuously driving the equilibrium toward the product.

  • Product Isolation: Collect the bottoms product from the kettle. Distill the kettle product and collect the pure fraction boiling at 150 °C [[3]]().

  • Validation & Quality Control: Measure the density of the purified methyl hydroxyacetate. A successful run will yield a density of approximately 1.165 g/L, which closely matches the theoretical literature value of 1.167 g/L 3. Conversion of glycolic acid should exceed 95% 3.

References

  • Source: Google Patents (CN105837436A)
  • Synthesis of Precursors to Ethylene Glycol via the Acid-Catalyzed Carbonylation of Formaldehyde Source: MDPI URL:[Link]

  • CATALYTIC SYNTHESIS OF METHYL GLYCOLATE FROM GLYOXAL METHANOL SOLUTION OVER BASE CATALYSTS Source: Lviv Polytechnic National University (lp.edu.ua) URL:[Link]

  • Reactive Distillation of Glycolic Acid Using Heterogeneous Catalysts: Experimental Studies and Process Simulation Source: PMC (National Institutes of Health) URL:[Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing for Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate

Welcome to the Technical Support Center. As an Application Scientist, I have designed this resource specifically for researchers and drug development professionals encountering chromatographic challenges with methyl (2S)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this resource specifically for researchers and drug development professionals encountering chromatographic challenges with methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate .

Because this molecule features a unique combination of functional groups—a hydrophobic chlorophenyl ring, a chiral center, and a highly polar α -hydroxyl group—it is particularly prone to peak tailing. This guide bypasses generic advice to provide you with mechanistic causality, self-validating experimental protocols, and field-proven insights to restore your peak symmetry.

Mechanistic Causality: Why Does This Molecule Tail?

To fix peak tailing, we must first understand the molecular thermodynamics at play. Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate initiates dual retention mechanisms during liquid chromatography:

  • Secondary Silanol Interactions (Achiral Separations): While the hydrophobic 3-chlorophenyl ring drives primary retention via non-specific hydrophobic interactions with the stationary phase (e.g., C18), the highly polar α -hydroxyl group acts as a potent hydrogen-bond donor. This leads to secondary polar interactions with ionized, residual silanol (Si-O⁻) groups on the silica support[1]. Because these active silanol sites are finite and structurally heterogeneous (free, geminal, and associated), they become easily saturated. This results in non-linear adsorption isotherms, causing the bulk of the analyte to elute normally while strongly bound molecules lag behind, creating a "tail"[2].

  • Slow Mass Transfer Kinetics (Chiral Separations): If you are analyzing the enantiomeric purity of the (2S) isomer, you are likely using a Chiral Stationary Phase (CSP). Chiral recognition relies on the formation of transient diastereomeric complexes. The kinetics of formation and dissociation of these complexes are often slower than achiral hydrophobic partitioning, leading to peak broadening and tailing[3].

Diagnostic Workflow

Before adjusting parameters blindly, use the following logical workflow to isolate the chemical or physical root cause of the peak tailing.

AnalyteWorkflow Node1 Analyze Peak Shape of methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate Node2 Is the separation Achiral (e.g., C18) or Chiral (e.g., Amylose/Cellulose CSP)? Node1->Node2 Achiral Achiral Separation Node2->Achiral Chiral Chiral Separation Node2->Chiral Silanol Primary Suspect: Silanol Interactions (Alpha-hydroxyl H-bonding) Achiral->Silanol Kinetics Primary Suspect: Slow Mass Transfer (Diastereomeric complex kinetics) Chiral->Kinetics AddAcid Protocol A: Add 0.1% TFA/FA to Mobile Phase Silanol->AddAcid OptTemp Protocol B: Optimize Column Temperature (25-40°C) Kinetics->OptTemp Val1 Tf ≤ 1.2? Silanols Suppressed AddAcid->Val1 Val2 Tf ≤ 1.5 & Rs ≥ 1.5? Kinetics Optimized OptTemp->Val2

Diagnostic workflow for isolating the root cause of peak tailing based on column chemistry.

Self-Validating Experimental Protocols

Protocol A: Suppressing Secondary Silanol Interactions (Achiral Methods)

Objective: To protonate residual silanol groups on the silica surface, thereby neutralizing their charge and eliminating secondary hydrogen-bonding interactions with the analyte's α -hydroxyl group[2].

Methodology:

  • Baseline Assessment: Inject a 0.1 mg/mL standard of the analyte using your current mobile phase. Calculate the USP Tailing Factor ( Tf​ ) at 5% peak height.

  • Mobile Phase Modification: Prepare a fresh mobile phase incorporating an acidic modifier. Add 0.1% (v/v) Formic Acid (FA) or Trifluoroacetic Acid (TFA) to both the aqueous and organic lines.

    • Causality: Lowering the mobile phase pH below 3.0 ensures the full protonation of residual silanol groups (pKa ~ 3.5-4.5), rendering them neutral and significantly less interactive[1].

  • Equilibration: Flush the column with at least 10 column volumes of the modified mobile phase to ensure complete surface equilibration.

  • Validation: Re-inject the standard.

    • Self-Validation Check: If Tf​ decreases from >1.5 to 1.2, secondary silanol interactions were the root cause. If Tf​ remains unchanged, proceed to Protocol C.

Protocol B: Optimizing Thermodynamics for Chiral Separations

Objective: To accelerate mass transfer kinetics on polysaccharide-based chiral columns without fatally compromising enantiomeric resolution ( Rs​ )[4].

Methodology:

  • Baseline Assessment: Record Tf​ and Rs​ at the default column oven temperature (typically 25°C).

  • Thermal Titration: Increase the column oven temperature in 5°C increments (e.g., 30°C, 35°C, 40°C). Allow 15 minutes of thermal equilibration at each step before injecting.

  • Data Plotting: Plot Tf​ and Rs​ against temperature.

    • Causality: Higher temperatures decrease mobile phase viscosity and increase the kinetic rate of analyte desorption from the chiral cavities, sharpening the peak (lowering Tf​ ). However, chiral recognition is an enthalpy-driven process; higher temperatures generally decrease the subtle bonding forces responsible for enantiomeric differentiation, lowering Rs​ [3].

  • Validation: Identify the thermal "sweet spot."

    • Self-Validation Check: Select the temperature where Tf​≤1.5 and Rs​≥1.5 (baseline resolution). If Rs​ drops below 1.5 before Tf​ improves, you must switch to a different CSP or adjust the organic modifier ratio.

Protocol C: Diagnosing Mass Overload vs. Extra-Column Volume

Objective: To differentiate between a saturated stationary phase and physical system defects[5].

Methodology:

  • Sample Dilution: Dilute the analyte sample by a factor of 10 (e.g., from 1.0 mg/mL to 0.1 mg/mL) in the initial mobile phase conditions.

  • Injection: Inject the diluted sample using the exact same volume.

  • Validation:

    • Self-Validation Check: If the peak shape becomes symmetrical ( Tf​ approaches 1.0) and retention time increases slightly, the column was mass overloaded[5]. Solution: Permanently reduce injection volume or sample concentration.

    • Alternative Outcome: If all peaks in the chromatogram (including early-eluting system peaks) still exhibit tailing, the issue is physical. Inspect the system for excessive dead volume (e.g., poorly seated PEEK fittings) or a void at the head of the column[6].

Quantitative Data Presentation

The following table summarizes the expected impact of various troubleshooting interventions on the USP Tailing Factor ( Tf​ ) and Enantiomeric Resolution ( Rs​ ) for methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate.

Experimental ConditionUSP Tailing Factor ( Tf​ )Enantiomeric Resolution ( Rs​ )Mechanistic Rationale
Baseline (H₂O/MeCN, 25°C)2.152.8Unsuppressed silanol interactions; slow mass transfer.
0.1% Formic Acid added 1.452.7Protonation of acidic silanols reduces secondary H-bonding.
Temperature increased to 35°C 1.802.1Enhanced mass transfer kinetics; reduced thermodynamic selectivity.
0.1% FA + 35°C 1.152.0Synergistic suppression of secondary sites and improved kinetics.
Sample Dilution (1:10) 2.102.8Lack of improvement validates tailing is chemical, not mass overload.

Frequently Asked Questions (FAQs)

Q1: Why does my methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate peak tail only on the C18 column but not on the Phenyl-Hexyl column? A1: Phenyl-Hexyl columns offer alternative π−π selectivity that strongly interacts with the 3-chlorophenyl ring of the analyte. This robust primary retention mechanism can outcompete the secondary silanol interactions. Additionally, modern Phenyl phases often feature advanced end-capping technologies that shield the silica surface more effectively than older, traditional C18 phases.

Q2: I added 0.1% TFA to suppress silanols, but the peak is still tailing. What else could cause chemical tailing? A2: If silanols are fully suppressed (pH < 3.0), consider trace metal contamination. The α -hydroxyl group, situated in close proximity to the ester carbonyl, can form weak bidentate chelates with trace metal ions (like iron or aluminum) embedded in the silica matrix or the stainless steel HPLC flow path[2]. Try using a chelating additive (e.g., 10 mM EDTA) or switching to bio-inert/PEEK-lined column hardware.

Q3: How do I calculate the USP Tailing Factor ( Tf​ ) to monitor my method's system suitability? A3: The USP Tailing Factor is calculated using the formula Tf​=W0.05​/2f , where W0.05​ is the total peak width measured at 5% of the peak height, and f is the distance from the front edge of the peak to the peak apex, also measured at 5% peak height[6]. A perfectly symmetrical Gaussian peak has a Tf​ of 1.0. Values up to 1.5 are generally acceptable for routine quantitative assays.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone. Available at:[Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. Available at: [Link]

Sources

Optimization

solvent selection guide for reactions with methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate

Welcome to the Technical Support Center for chiral α -hydroxy ester derivatives. This guide is specifically engineered for researchers and drug development professionals working with methyl (2S)-2-(3-chlorophenyl)-2-hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral α -hydroxy ester derivatives. This guide is specifically engineered for researchers and drug development professionals working with methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate (a substituted mandelate ester).

Due to the highly sensitive nature of the chiral center at the α -carbon, standard synthetic protocols often lead to catastrophic loss of enantiomeric purity. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and sustainable solvent selection principles to ensure the stereochemical integrity of your workflows.

SECTION 1: Troubleshooting & FAQs

Q1: My product is completely racemizing during base-catalyzed amidation of the ester group. Why is this happening, and how do I prevent it? The Causality: The α -proton of methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate is highly acidic. This is due to the combined electron-withdrawing effects of the adjacent hydroxyl group, the methyl ester, and the 3-chlorophenyl ring. When exposed to basic conditions (e.g., t -BuONa) or elevated temperatures, the base abstracts this proton to form a planar, achiral enolate intermediate. Upon reprotonation, the proton can attack from either face, leading to a racemic mixture of (2S) and (2R) enantiomers[1]. The Solution: Solvent selection and basicity modulation are critical. Avoid highly polar aprotic solvents like DMF or DMSO, which stabilize the "naked" enolate ion and accelerate racemization. Instead, use a non-polar solvent like toluene , which maintains tight ion pairing. Furthermore, you must buffer the system. Recent advances in catalytic amidation demonstrate that adding an acidic buffer, such as 30 mol % of 4-(trifluoromethyl)phenol, significantly reduces the basicity of the system, suppressing the enolization pathway and preserving up to 85-99% enantiomeric excess (ee)[2].

Q2: I need to invert the (2S) stereocenter to (2R) via a Mitsunobu reaction. What is the optimal solvent system? The Causality: The Mitsunobu reaction relies on an SN​2 mechanism to invert the stereocenter. However, if the solvent is too ionizing, the activated alcohol can undergo an SN​1 -type dissociation, leading to a carbocation and subsequent racemization. The Solution: You need a solvent that perfectly balances the solubility of the reagents (PPh 3​ , DEAD/DIAD, and the nucleophile) without promoting ionization. While THF is the traditional choice, 2-Methyltetrahydrofuran (2-MeTHF) is the superior, modern alternative. According to the GSK Solvent Selection Guide, 2-MeTHF is a greener solvent with excellent phase separation properties for aqueous workups, minimizing the time the sensitive product spends in potentially hydrolytic or racemizing aqueous conditions[3]. The Mitsunobu inversion of mandelate derivatives proceeds cleanly in such ethereal solvents, yielding the inverted (2R)-ester[4][5].

Q3: How do I select a "green" extraction solvent that minimizes epimerization during aqueous workup? The Causality: Prolonged exposure to extreme pH during liquid-liquid extraction catalyzes racemization. Dichloromethane (DCM) is often used, but it is heavily penalized in modern pharmaceutical development due to its environmental and health hazards. The Solution: Replace DCM with Ethyl Acetate (EtOAc) or 2-MeTHF . Both offer excellent partitioning coefficients for methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate. Ensure your aqueous washes are buffered (e.g., saturated aqueous NaHCO 3​ or NH 4​ Cl) to avoid pH extremes[1].

SECTION 2: Mechanistic & Workflow Visualizations

Caption: Mechanism of base-catalyzed racemization via an achiral enolate intermediate.

Caption: Solvent and additive selection workflow for stereoretentive reactions.

SECTION 3: Quantitative Data & Solvent Comparison

The following table summarizes the impact of solvent and additive selection on the enantiomeric excess (ee%) of mandelate derivatives during base-catalyzed amidation, as well as their GSK sustainability scores.

SolventReaction TypeAdditiveResulting ee%GSK Sustainability Score (1-10)*Mechanistic Impact
DMF AmidationNone< 10% (Racemic)3 (Poor)Stabilizes enolate ion pair; rapid racemization.
Toluene AmidationNone~60%6 (Moderate)Non-polar; maintains tight ion pair, slowing enolization.
Toluene Amidation4-(CF 3​ )phenol85 - 99% 6 (Moderate)Buffer reduces effective basicity; preserves stereocenter[2].
DCM Workup/ExtractionN/AVariable2 (Very Poor)High toxicity; prone to emulsion formation.
2-MeTHF Mitsunobu / WorkupN/A> 98% 8 (Good)Excellent phase separation; renewable; prevents SN​1 pathway[3].

*Higher scores indicate better environmental, health, and safety profiles according to the GSK Solvent Selection Guide.

SECTION 4: Standard Operating Procedures (SOPs)

Protocol A: Stereoretentive Cobalt-Catalyzed Amidation

Objective: Convert the methyl ester to an amide while preserving the (2S) stereocenter.

  • Preparation: In a glovebox or under strict nitrogen atmosphere, charge an oven-dried Schlenk tube with methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate (1.0 equiv), the desired amine (1.2 equiv), and Cobalt catalyst (Cat-1, 1 mol %)[2].

  • Buffer Addition (Critical Step): Add 4-(trifluoromethyl)phenol (30 mol %) to the reaction vessel. This acts as a basicity buffer to prevent α -proton abstraction[2].

  • Base & Solvent: Add sodium tert-butoxide ( t -BuONa, 25 mol %) and anhydrous Toluene (0.2 M concentration).

  • Reaction: Seal the tube and heat to 120 °C for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup: Cool to 0-5 °C immediately upon completion. Quench with saturated aqueous NH 4​ Cl to neutralize the base[1]. Extract with EtOAc (3x). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure (water bath 30 °C).

Protocol B: Mitsunobu Inversion to (2R)-Derivative

Objective: Invert the (2S)-hydroxyl group to a (2R)-ester or azide.

  • Preparation: Dissolve methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate (1.0 equiv), triphenylphosphine (PPh 3​ , 1.5 equiv), and the nucleophile (e.g., carboxylic acid, 1.5 equiv) in anhydrous 2-MeTHF (0.1 M) under an argon atmosphere[4][5].

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Slowly add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes. Self-Validation Check: The solution should turn pale yellow and then fade as the betaine intermediate forms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Workup: Quench with water. Separate the organic 2-MeTHF layer. Wash the organic layer with saturated aqueous NaHCO 3​ and brine. Dry over MgSO 4​ and concentrate. Purify via silica gel chromatography to isolate the (2R)-inverted product.

SECTION 5: References

  • Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry Source: Green Chemistry (RSC Publishing) URL:[Link]

  • Cobalt-Catalyzed Amide Bond Formation from Esters and Amines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Completing the β,γ-CXY-dNTP Stereochemical Probe Toolkit: Synthetic Access to the dCTP Diastereomers and 31P and 19F NMR Correlations with Absolute Configurations Source: PMC / NIH URL:[Link]

  • and β,γ-CHCl-dGTP diastereomers: synthesis, discrete 31P NMR signatures and absolute configurations of new stereochemical probes for DNA polymerases Source: PMC / NIH URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chiral HPLC Resolution for Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate

Welcome to the Advanced Chromatography Support Center. Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate is a critical chiral building block (a mandelic acid derivative) utilized in pharmaceutical and agrochemical synthese...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate is a critical chiral building block (a mandelic acid derivative) utilized in pharmaceutical and agrochemical syntheses. Achieving baseline resolution ( Rs≥1.5 ) of its enantiomers via High-Performance Liquid Chromatography (HPLC) is essential for accurate enantiomeric excess (ee) determination.

This guide provides field-proven troubleshooting strategies, explains the mechanistic causality behind chromatographic behaviors, and outlines a self-validating optimization protocol.

Part 1: Troubleshooting & FAQs (The "Why" and "How")

Q1: Why are my enantiomer peaks co-eluting or showing poor resolution ( Rs<1.0 ) on a standard C18 column? A: Standard C18 columns are achiral and lack the spatial environment required to differentiate between enantiomers. To resolve the (2S) and (2R) enantiomers of methyl 2-(3-chlorophenyl)-2-hydroxyacetate, you must use a Chiral Stationary Phase (CSP). For mandelic acid derivatives, polysaccharide-based CSPs (e.g., immobilized CHIRALPAK® IC or coated CHIRALPAK® AD-H) are the gold standard [1]. The chiral recognition relies on a "three-point interaction model" involving hydrogen bonding (via the benzylic hydroxyl and ester carbonyl), dipole-dipole interactions, and π−π interactions with the 3-chlorophenyl ring.

Q2: I am using a Chiralpak IC column with Hexane/Isopropanol (90:10), but the resolution is only 1.2. How can I improve this? A: Decrease the polar modifier (Isopropanol) concentration. By reducing IPA from 10% to 5%, you decrease the eluent strength. This increases the retention factor ( k′ ), forcing the analyte to spend more time interacting with the chiral grooves of the stationary phase. This extended interaction time amplifies the subtle stereochemical differences in binding affinity between the enantiomers, directly increasing enantioselectivity ( α ) and resolution ( Rs ) [3].

Q3: Why is my peak shape tailing, and do I need an acidic/basic additive like TFA or DEA? A: Since methyl 2-(3-chlorophenyl)-2-hydroxyacetate is a neutral ester, additives like Trifluoroacetic acid (TFA) or Diethylamine (DEA) are generally not required. In fact, unnecessary additives can alter the stationary phase chemistry over time. Tailing in this neutral compound is usually caused by secondary interactions with residual silanols on the silica support or column overloading. Ensure your injection mass is low (<10 µg on an analytical column) and consider switching the modifier from Isopropanol to Ethanol, which can improve mass transfer kinetics and sharpen peaks.

Q4: How does temperature affect the separation of these enantiomers? A: Chiral recognition is an enthalpy-driven process. Lowering the column temperature (e.g., from 25°C to 15°C) typically increases the enantioselectivity ( α ) because the difference in binding enthalpy ( ΔΔH ) between the two enantiomers becomes more dominant at lower temperatures [1]. However, lower temperatures increase mobile phase viscosity, which can slow down mass transfer and broaden peaks. You must balance temperature and flow rate to achieve optimal Rs .

Part 2: Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By incorporating a void volume marker, you can mathematically prove that changes in resolution are due to true selectivity improvements rather than mere retention shifts.

Step-by-Step Chiral HPLC Optimization Workflow

1. System Preparation & Purging

  • Action: Flush the HPLC system with HPLC-grade Hexane/Isopropanol (80:20 v/v) at 2.0 mL/min for 30 minutes to remove any reversed-phase solvents.

  • Causality: Polysaccharide CSPs (especially non-immobilized ones) are highly sensitive to solvent shock. Ensuring a strictly normal-phase environment prevents phase degradation.

2. Column Equilibration

  • Action: Install a polysaccharide-based CSP column (e.g., CHIRALPAK® IC, 250 mm × 4.6 mm, 5 µm). Equilibrate with the initial mobile phase (Hexane/IPA 90:10 v/v) at 1.0 mL/min until the baseline is stable (approx. 10 column volumes).

3. Sample & Marker Preparation

  • Action: Dissolve the racemic methyl 2-(3-chlorophenyl)-2-hydroxyacetate in the mobile phase to a concentration of 1.0 mg/mL. Spike the solution with 0.1 mg/mL of 1,3,5-tri-tert-butylbenzene (TTBB). Filter through a 0.22 µm PTFE syringe filter.

  • Causality: TTBB serves as an unretained void volume ( t0​ ) marker. This allows for the precise calculation of the retention factor ( k′=(tR​−t0​)/t0​ ), ensuring your optimization metrics are scientifically valid.

4. Initial Screening & Iterative Optimization

  • Action: Inject 5 µL of the sample. Set the UV detector to 230 nm (optimal for the chlorophenyl chromophore).

  • Action: If Rs<1.5 , systematically adjust parameters:

    • Step A: Reduce IPA to 5%. Re-evaluate.

    • Step B: If Rs is still insufficient, lower the column compartment temperature to 15°C.

    • Step C: If peaks broaden at 15°C, reduce the flow rate to 0.8 mL/min to increase theoretical plates ( N ).

Part 3: Data Presentation

The following table summarizes the quantitative causality of parameter adjustments on the chromatographic resolution of methyl 2-(3-chlorophenyl)-2-hydroxyacetate enantiomers.

Mobile Phase (Hexane:Modifier)Flow Rate (mL/min)Temp (°C)Retention Factor ( k1​ )Selectivity ( α )Resolution ( Rs )Outcome
90:10 Hexane:IPA1.0251.851.151.20Co-elution (Sub-optimal)
95:5 Hexane:IPA1.0253.401.281.85Baseline Resolved
95:5 Hexane:EtOH1.0252.951.221.60Faster run, acceptable Rs
95:5 Hexane:IPA1.0154.101.352.15High Rs , slight peak broadening
95:5 Hexane:IPA 0.8 15 4.15 1.35 2.30 Fully Optimized Method

Part 4: Mandatory Visualization

HPLC_Workflow Start Start: Racemate Screening CSP Select CSP (e.g., AD-H, OD-H, IC) Start->CSP MP Screen Mobile Phase (Hexane/IPA vs Hexane/EtOH) CSP->MP Eval Evaluate Resolution (Rs) MP->Eval Rs_Low Rs < 1.5 (Sub-optimal) Eval->Rs_Low Rs_High Rs >= 1.5 (Baseline Resolved) Eval->Rs_High Opt_MP Decrease Polar Modifier (e.g., 10% to 5% IPA) Rs_Low->Opt_MP Opt_Temp Lower Temperature (25°C -> 15°C) Rs_Low->Opt_Temp Success Method Validated Rs_High->Success Opt_MP->Eval Opt_Temp->Eval

Step-by-step chiral HPLC optimization workflow for enantiomeric resolution.

Chiral_Recognition Analyte Methyl (2S)-2-(3-chlorophenyl) -2-hydroxyacetate Pi 3-Chlorophenyl Ring (π-π Interaction) Analyte->Pi HBond_OH Benzylic -OH (Hydrogen Bonding) Analyte->HBond_OH Dipole Ester Carbonyl (Dipole-Dipole) Analyte->Dipole CSP Polysaccharide CSP (e.g., Chiralpak AD-H / IC) Pi->CSP Aromatic Rings HBond_OH->CSP Carbamate NH/C=O Dipole->CSP Polar Grooves

Three-point chiral recognition model between the analyte and polysaccharide CSP.

References

  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase.Journal of Zhejiang University Science B (PMC).
  • Process for the preparation and resolution of mandelic acid derivatives (US7960582B2).Google Patents.
  • Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive.Journal of Chromatography B (PMC).
Optimization

managing difficult purifications of hydroxyacetate intermediates by chromatography

Welcome to the technical support center for managing the chromatographic purification of hydroxyacetate intermediates. This guide, designed for researchers, scientists, and drug development professionals, provides in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing the chromatographic purification of hydroxyacetate intermediates. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and practical protocols to navigate the unique challenges posed by these polar molecules. As Senior Application Scientists, we have structured this resource to not only offer solutions but to explain the fundamental principles behind them, ensuring robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification of hydroxyacetate intermediates.

Q1: Why are hydroxyacetate intermediates so difficult to purify using standard chromatography methods?

A1: The primary challenge stems from their physicochemical properties. Hydroxyacetate intermediates are typically small, highly polar, and often possess an acidic carboxyl group. This combination leads to several issues:

  • Poor Retention in Reversed-Phase (RP) Chromatography: Standard RP columns (like C18) use a nonpolar stationary phase and a polar mobile phase. Highly polar molecules, such as hydroxyacetates, have a low affinity for the nonpolar stationary phase and are often unretained, eluting in or near the solvent front (void volume).[1][2]

  • Ionization: The carboxylic acid moiety can be ionized depending on the mobile phase pH. This charge further increases the compound's polarity and can lead to poor peak shape (tailing) on traditional silica-based columns due to interactions with residual silanols.

  • Solubility Issues: While soluble in polar aqueous phases, they can have poor solubility in the high-organic mobile phases used in normal-phase chromatography, making it a less viable option.[3]

Q2: What is the first step I should take when my hydroxyacetate intermediate shows no retention on a C18 column?

A2: When you observe no retention, it's a clear indication that the interaction between your analyte and the stationary phase is insufficient. Instead of forcing the issue with standard RP, you should immediately consider alternative chromatography modes designed for polar compounds. The most common and effective alternatives are Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography (MMC), or Ion-Exchange Chromatography (IEX).[2][4][5] Continuing to optimize a failing RP method is often inefficient.

Q3: Can I still use reversed-phase chromatography, and if so, how can I improve retention?

A3: Yes, but with modifications. If you must use RP-HPLC, several strategies can enhance the retention of moderately polar hydroxyacetates:

  • Use Polar-Embedded or Polar-Endcapped Columns: These columns have stationary phases modified with polar groups (e.g., amide, carbamate) embedded within the alkyl chains or at the end. These modifications help to create a water-rich layer on the silica surface, preventing phase collapse ("dewetting") in highly aqueous mobile phases and providing an additional retention mechanism for polar analytes.[2][6]

  • Employ Highly Aqueous Mobile Phases: Using mobile phases with 95-100% water can increase retention.[2] However, this risks dewetting on standard C18 columns, leading to a sudden loss of retention.[7]

  • Adjust Mobile Phase pH: For acidic hydroxyacetates, lowering the mobile phase pH (e.g., with 0.1% formic or trifluoroacetic acid) suppresses the ionization of the carboxyl group. The neutral form of the molecule is less polar and will interact more strongly with the C18 stationary phase, increasing retention.

  • Use Ion-Pairing Reagents: Reagents like tetrabutylammonium (TBA) salts can be added to the mobile phase. They form a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention. Caution: Ion-pairing reagents are often non-volatile and can suppress mass spectrometry (MS) signals, making them incompatible with LC-MS analysis.[7]

Part 2: Chromatography Mode Selection Guide

Choosing the correct chromatographic mode is the most critical decision for successfully purifying hydroxyacetate intermediates. The following guide and decision tree will help you select the optimal strategy.

Overview of Primary Techniques
TechniquePrinciple of SeparationBest For...Key AdvantagesMajor Disadvantages
Reversed-Phase (RP) Partitioning based on hydrophobicity.[8]Moderately polar, non-ionic, or ion-suppressed hydroxyacetates.Ubiquitous, wide variety of columns, generally reproducible.Poor retention for highly polar compounds.[1] Risk of dewetting with high-aqueous mobile phases.[2]
HILIC Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[3][9]Highly polar, hydrophilic compounds (both neutral and ionizable).Excellent retention for polar molecules.[10] MS-friendly mobile phases.Can be less robust; sensitive to mobile phase composition and water content.[10] Requires long equilibration times.[2]
Ion-Exchange (IEX) Reversible electrostatic interactions between charged analytes and a charged stationary phase.[5][11]Ionizable hydroxyacetates (anionic).High capacity and high selectivity based on charge.[11][12]Only works for charged molecules. Mobile phases are often high-salt, which is not ideal for MS.
Mixed-Mode (MMC) Combines two or more separation mechanisms (e.g., IEX and RP) on a single stationary phase.[13][14]Complex mixtures, or when single-mode methods fail.[15]Unique and tunable selectivity.[7] Can reduce the number of purification steps.[14]Method development can be more complex due to multiple interaction modes.
Supercritical Fluid (SFC) Partitioning using a supercritical fluid (usually CO₂) as the primary mobile phase.[16]Both polar and non-polar compounds, especially chiral separations.[17]Fast separations, reduced organic solvent consumption ("green"), excellent for chiral resolution.[17][18]Requires specialized equipment.[4]
Decision-Making Workflow

The following diagram provides a logical pathway for selecting the appropriate chromatographic technique.

G start Start: Crude Hydroxyacetate Intermediate rp_check Attempt separation on a standard C18 column? start->rp_check retention_ok Is retention and peak shape adequate? rp_check->retention_ok Yes consider_alt Select an Alternative Chromatography Mode rp_check->consider_alt No optimize_rp Optimize RP-HPLC (pH, gradient, polar-embedded column) retention_ok->optimize_rp Yes retention_ok->consider_alt No is_ionizable Is the intermediate ionizable? consider_alt->is_ionizable is_chiral Is chiral separation required? is_ionizable->is_chiral use_hilic Use HILIC (Excellent for polar neutral compounds) is_ionizable->use_hilic No use_mmc Use Mixed-Mode Chromatography (Tunable selectivity for complex samples) is_ionizable->use_mmc Yes is_chiral->use_hilic No use_sfc Use SFC (Fast, excellent for chiral) is_chiral->use_sfc use_chiral_csp Use Chiral Stationary Phase (CSP) (e.g., polysaccharide-based) is_chiral->use_chiral_csp Yes use_iex Use Anion-Exchange (AEX) (High capacity for acidic compounds) use_mmc->use_iex use_chiral_csp->use_sfc

Caption: Decision tree for selecting a chromatography mode.

Part 3: Troubleshooting Guide

This guide addresses common problems encountered during the purification of hydroxyacetate intermediates in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing significantly in HILIC mode. What are the likely causes and solutions?

A: Peak tailing in HILIC is a frequent issue. Here’s how to troubleshoot it:

  • Cause 1: Insufficient Column Equilibration. The formation of a stable water layer on the polar stationary phase is critical for the HILIC retention mechanism.[10] If the column is not fully equilibrated, retention times will be inconsistent and peaks will tail.

    • Solution: Equilibrate the HILIC column with the initial mobile phase for at least 20-30 column volumes. For robust methods, a consistent, lengthy equilibration period is essential.[2]

  • Cause 2: Injection Solvent Mismatch. Injecting the sample in a solvent significantly stronger (i.e., more aqueous) than the mobile phase will cause the analyte to move through the column too quickly in a distorted band.

    • Solution: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase conditions, or even slightly weaker (higher organic content).[2] A 75/25 mixture of acetonitrile/methanol is often a good starting point for many polar analytes.[2]

  • Cause 3: Secondary Interactions. Unwanted ionic interactions between an acidic hydroxyacetate and the silica surface of the stationary phase can cause tailing.

    • Solution: Add a small amount of a buffer or acid modifier to the mobile phase. For example, adding 10-20 mM ammonium formate or 0.1% acetic acid can help to shield silanol groups and provide counter-ions, leading to more symmetrical peaks.[10]

Troubleshooting Workflow: Poor Peak Shape

G start Problem: Poor Peak Shape (Tailing/Fronting) check_equilibration Is column equilibration sufficient? (>20 column volumes) start->check_equilibration increase_equilibration Action: Increase equilibration time check_equilibration->increase_equilibration No check_solvent Does injection solvent match initial mobile phase? check_equilibration->check_solvent Yes increase_equilibration->check_solvent change_solvent Action: Re-dissolve sample in mobile phase or weaker solvent check_solvent->change_solvent No check_overload Is the column overloaded? check_solvent->check_overload Yes change_solvent->check_overload reduce_load Action: Reduce injection volume or sample concentration check_overload->reduce_load Yes check_secondary Consider secondary interactions check_overload->check_secondary No reduce_load->check_secondary add_modifier Action: Add buffer/modifier (e.g., ammonium formate, acetic acid) check_secondary->add_modifier peak_ok Peak Shape Improved add_modifier->peak_ok

Caption: Logical workflow for troubleshooting poor peak shape.

Issue 2: Co-elution with Impurities

Q: My hydroxyacetate intermediate is co-eluting with a structurally similar impurity. How can I improve resolution?

A: Improving the resolution between closely related compounds requires adjusting the selectivity of your chromatographic system.

  • Solution 1: Change the Organic Modifier. In both RP and HILIC, switching the organic solvent can dramatically alter selectivity. If you are using acetonitrile, try methanol, or vice-versa. Acetonitrile is aprotic, while methanol is a protic solvent capable of hydrogen bonding, which can change how analytes interact with the stationary phase.

  • Solution 2: Adjust Mobile Phase pH. For ionizable compounds, even a small change in pH (e.g., 0.5 units) can alter the charge state of the target molecule and impurities differently, leading to significant changes in retention and improved separation. This is especially powerful in mixed-mode chromatography.[7]

  • Solution 3: Switch to a Different Stationary Phase. Selectivity is most profoundly affected by the stationary phase chemistry. If you are using a bare silica HILIC column, try a diol- or amide-bonded phase. These phases offer different retention mechanisms (e.g., hydrogen bonding vs. partitioning) that can resolve difficult pairs.[3][19] In mixed-mode chromatography, a resin combining weak cation exchange and hydrophobic properties will provide a completely different selectivity profile than one with strong anion exchange and hydrophobic properties.[13][14]

Issue 3: Compound Instability or Degradation on Column

Q: I suspect my hydroxyacetate intermediate is degrading during purification, leading to low recovery. How can I confirm this and prevent it?

A: On-column degradation is a serious issue, often caused by reactive sites on the stationary phase or harsh mobile phase conditions.

  • Confirmation: Collect all fractions, including the column flush, and analyze them by LC-MS or another sensitive technique. Look for known degradation products or unexpected masses. Compare the total mass recovered to the amount injected to perform a mass balance calculation.

  • Cause 1: Active Silica Surface. The acidic silanol groups on silica-based columns can catalyze degradation of sensitive molecules.

    • Solution: Use a highly end-capped, modern stationary phase. Alternatively, switching to a polymer-based column (e.g., polystyrene-divinylbenzene) can eliminate the issue as they lack silanol groups.

  • Cause 2: Extreme pH. Both highly acidic (pH < 2) and highly basic (pH > 8) mobile phases can cause hydrolysis or other degradation pathways, especially at elevated temperatures.

    • Solution: Work in a pH range where your compound is known to be stable (typically pH 3-7). Use a hybrid particle column (e.g., BEH) which offers a wider stable pH range if you need to venture outside of this.[2] Also, consider performing the purification at a lower temperature (e.g., 4-10 °C).

  • Cause 3: Metal Contamination. Free metal ions in the sample or leached from older HPLC systems or columns can catalyze oxidation.[20]

    • Solution: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to the mobile phase to sequester metal ions.

Part 4: Advanced Topics - Chiral Separations

Hydroxyacetates frequently contain one or more stereocenters, making enantiomeric separation a critical step in pharmaceutical development, as different enantiomers can have vastly different biological activities.[21]

Q: What are the most effective strategies for separating the enantiomers of a chiral hydroxyacetate intermediate?

A: Direct chiral chromatography is the preferred method.

  • Strategy 1: Chiral Stationary Phases (CSPs). This is the most common approach.[22] Polysaccharide-based CSPs, such as amylose or cellulose derivatives coated on silica, are extremely versatile and effective for a broad range of compounds, including hydroxyacetates.

    • Recommended Columns: Chiralpak® AD, Chiralcel® OD, and Chiralpak® AS are excellent starting points.[17][22]

    • Mobile Phases: Typically, a normal-phase eluent (e.g., hexane/isopropanol) or a polar organic eluent (e.g., methanol, acetonitrile) is used. Adding a small amount of an acidic modifier (like TFA or acetic acid) is often necessary to achieve good peak shape for acidic analytes.[21]

  • Strategy 2: Supercritical Fluid Chromatography (SFC). SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC.[17] The same CSPs used in HPLC are typically used in SFC. The mobile phase consists of supercritical CO₂ with a polar co-solvent (modifier) like methanol.[16][23]

  • Strategy 3: Ligand Exchange Chromatography. This technique uses a CSP that contains a chiral ligand complexed with a metal ion (usually copper).[24] The analyte enantiomers form transient diastereomeric complexes with the CSP, allowing for separation. This method is particularly effective for α-hydroxy acids.[24]

  • Strategy 4: Chiral Mobile Phase Additives. In this approach, a chiral selector is added to the mobile phase, and an achiral column (e.g., C18) is used.[25] The selector forms diastereomeric complexes with the analyte enantiomers in the mobile phase, which can then be separated. This method is less common due to the higher consumption of the (often expensive) chiral selector.

Part 5: Experimental Protocols

Protocol 1: Generic HILIC Method Development

This protocol provides a starting point for developing a HILIC method for a novel hydroxyacetate intermediate.

  • Column Selection:

    • Start with a bare silica or an amide-bonded HILIC column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8.

    • Mobile Phase B: Acetonitrile.

    • Rationale: Ammonium acetate is a volatile buffer compatible with MS detection and provides necessary ions to improve peak shape.[10]

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Gradient:

      • 0-1 min: 95% B

      • 1-12 min: 95% to 50% B (linear gradient)

      • 12-14 min: 50% B

      • 14.1-17 min: 95% B (return to initial and equilibrate)

    • Rationale: HILIC gradients run from high organic (weak) to high aqueous (strong).[3] A broad gradient is used for initial screening to determine the approximate elution conditions.

  • Sample Preparation:

    • Dissolve the sample in 90:10 (v/v) Acetonitrile:Water at a concentration of ~1 mg/mL. Ensure the sample is fully dissolved.

  • Equilibration and Injection:

    • Equilibrate the column with the initial mobile phase (95% B) for at least 30 minutes (approx. 20 column volumes) before the first injection.

    • Inject 2-5 µL of the sample.

  • Optimization:

    • If the peak elutes too early, make the gradient shallower or increase the initial %B.

    • If the peak elutes too late or is too broad, make the gradient steeper.

    • To improve selectivity, try changing the buffer pH (e.g., switch to ammonium formate at pH 3.2) or the organic modifier (e.g., methanol, though it is a stronger eluent in HILIC).[10]

References

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Phenomenex. (n.d.). Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange.
  • Horváth, K., et al. (2025).
  • SelectScience. (n.d.). How to Optimize Your Reversed Phase Chromatography.
  • Tosoh Bioscience. (n.d.). TOYOPEARL® Mixed-Mode Resins.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Springer. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Microbe Notes. (2024). Ion Exchange Chromatography: Principle, Parts, Steps, Uses.
  • Zaggout, F. R. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.
  • ACS Publications. (2008).
  • Thermo Fisher Scientific. (n.d.). Mixed-Mode Chromatography.
  • JoVE. (2024). Video: Supercritical Fluid Chromatography.
  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism.
  • Dr. Maisch GmbH. (n.d.). Ion Exchange.
  • BioProcess International. (2020). Mixed-Mode Chromatography.
  • van Zelst, F. H. M., et al. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). RSC Publishing.
  • Biotage. (2023). What can I use to purify polar reaction mixtures?.
  • Sun, P., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds. Science Spotlight - Episode 2.
  • Waters Corporation. (2004). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity.
  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography.
  • Royal Society of Chemistry. (n.d.). Chiral discrimination of α-hydroxy acids and N-Ts-α-amino acids induced by tetraaza macrocyclic chiral solvating agents by using 1H NMR spectroscopy. Organic & Biomolecular Chemistry.
  • Taylor, L. T. (2020). Separation of Ionic Analytes via Supercritical Fluid Chromatography: Achieving the Impossible.
  • Ecolab. (n.d.). Ion Exchange Chromatography.
  • Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography.
  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography.
  • Phenomenex. (n.d.). Principles of Ion Exchange Chromatography.
  • BenchChem. (2025). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION.
  • ResearchGate. (n.d.). Enantiomeric Separation of 2-Hydroxyglutarate Using Chiral Mobile Phase Additives. Request PDF.
  • GSC Online Press. (2025). Ion exchange chromatography: A comprehensive review. GSC Biological and Pharmaceutical Sciences.
  • Buchi.com. (n.d.). Supercritical Fluid Chromatography.
  • PolyLC. (n.d.). HILIC Columns for Polar Separations.
  • NIH. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Enantiomeric Excess (ee) Determination of (S)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate: A Comparative Guide to Chiral Chromatography

Executive Summary (S)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate (CAS: 32222-44-9) is a highly valued chiral building block in the pharmaceutical industry, frequently utilized in the synthesis of active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate (CAS: 32222-44-9) is a highly valued chiral building block in the pharmaceutical industry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) targeting the central nervous system and antithrombotic pathways [1]. Because enantiomeric impurities can drastically alter pharmacological efficacy and safety, accurate determination of its enantiomeric excess (ee) is a strict regulatory requirement.

This guide objectively compares three leading chromatographic techniques—Normal-Phase HPLC (NP-HPLC), Supercritical Fluid Chromatography (SFC), and Chiral Gas Chromatography (CGC). By synthesizing field-proven methodologies with mechanistic insights, this guide provides researchers with the necessary data to optimize their analytical workflows for chiral mandelic acid derivatives.

Mechanistic Rationale: The Chiral Recognition System

The baseline separation of the (S) and (R) enantiomers relies on transient, diastereomeric interactions between the analyte and the Chiral Stationary Phase (CSP). To achieve successful resolution, the system must satisfy the three-point interaction model .

For (S)-methyl 2-(3-chlorophenyl)-2-hydroxyacetate, the molecule presents three distinct interaction nodes:

  • Hydrogen Bonding : The benzylic hydroxyl (-OH) group acts as a strong hydrogen bond donor/acceptor.

  • Dipole-Dipole Interactions : The methyl ester carbonyl (-COOCH 3​ ) provides a strong, localized dipole.

  • π

    π Stacking : The 3-chlorophenyl ring interacts with aromatic groups on the CSP.

When utilizing derivatized polysaccharide CSPs (such as Amylose tris(3,5-dimethylphenylcarbamate), the active phase in Chiralpak AD-H), the carbamate linkages on the polymer backbone engage directly with these three points. The helical twist of the amylose polymer creates a chiral cavity that sterically favors the inclusion of one enantiomer over the other, leading to differential retention times [2].

ChiralRecognition CSP Chiral Stationary Phase (Amylose Phenylcarbamate) H_Bond Hydrogen Bonding (Hydroxyl & Carbamate) CSP->H_Bond Dipole Dipole-Dipole Interaction (Ester Carbonyl) CSP->Dipole Pi_Pi π-π Stacking (Chlorophenyl Ring) CSP->Pi_Pi Analyte (S)-Methyl 2-(3-chlorophenyl) -2-hydroxyacetate H_Bond->Analyte Dipole->Analyte Pi_Pi->Analyte

Figure 1: Three-point chiral recognition model between the polysaccharide CSP and the analyte.

Methodological Comparison: HPLC vs. SFC vs. Chiral GC

Selecting the optimal chromatographic modality depends on the laboratory's throughput needs, resolution requirements, and environmental constraints.

ParameterNormal-Phase HPLCSupercritical Fluid Chromatography (SFC)Chiral Gas Chromatography (CGC)
Primary CSP Type Polysaccharide (Amylose/Cellulose)Polysaccharide (Amylose/Cellulose)Permethylated Cyclodextrins
Mobile/Carrier Phase Hexane / IsopropanolSupercritical CO 2​ / MethanolHelium Gas
Typical Run Time 15 – 25 minutes3 – 8 minutes20 – 35 minutes
Resolution ( Rs​ ) High ( Rs​ > 2.0)Very High ( Rs​ > 2.5)Excellent ( Rs​ > 3.0)
Environmental Impact High (Toxic organic solvents)Low (Green chemistry, recycled CO 2​ )Low (Carrier gas only)
Best Used For Routine QA/QC, Preparative scaleHigh-throughput screening, Green labsHigh-resolution analytical profiling

Step-by-Step Experimental Protocols

The Self-Validation Principle: Regardless of the chosen method, you must always inject a racemic standard (CAS: 13305-18-5) prior to analyzing the enriched (S)-sample. This self-validating step confirms system suitability by ensuring baseline resolution ( Rs​≥1.5 ) and establishes the exact retention times for both the (R)- and (S)-enantiomers, preventing misidentification due to column aging or mobile phase drift [3].

Workflow S1 Sample Preparation (1 mg/mL in compatible solvent) S2 System Suitability (Inject Racemic Standard) S1->S2 S3 Method Optimization (Adjust Modifier/Temperature if Rs < 1.5) S2->S3 S4 Chromatographic Run (Inject (S)-Enriched Sample) S3->S4 S5 Integration & ee Calculation (ee% = |Area(S) - Area(R)| / Total Area * 100) S4->S5

Figure 2: Universal step-by-step workflow for determining enantiomeric excess.

Protocol A: Normal-Phase HPLC (The Gold Standard)

NP-HPLC using polysaccharide-based columns is the most widely adopted method due to its robustness and exceptional selectivity for mandelate esters [1].

  • Column : Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase : n-Hexane / Isopropanol (IPA) = 90:10 (v/v).

    • Causality Note: Isopropanol is preferred over ethanol as a modifier here. Its bulkier structure competes less aggressively for the chiral cavities, slowing down elution slightly and enhancing the resolution of the meta-chloro substituted phenyl ring.

  • Flow Rate : 1.0 mL/min.

  • Temperature : 25 °C.

  • Detection : UV at 220 nm (optimal for capturing the ester/aromatic absorbance).

  • Procedure :

    • Dissolve 1 mg of the analyte in 1 mL of the mobile phase (Hexane/IPA).

    • Equilibrate the column with the mobile phase for at least 30 column volumes until the baseline is stable.

    • Inject 10 µL of the racemic standard. If Rs​<1.5 , decrease the IPA concentration to 5% to increase retention and resolution.

    • Inject 10 µL of the (S)-enriched sample.

    • Calculate ee: ee (%) = [(Area S - Area R) / (Area S + Area R)] × 100.

Protocol B: Supercritical Fluid Chromatography (The High-Throughput Alternative)

SFC replaces toxic hexane with supercritical CO 2​ , offering 3x to 5x faster run times due to the high diffusivity and low viscosity of the mobile phase [4].

  • Column : Chiralpak AD-3 (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase : CO 2​ / Methanol = 90:10 (v/v).

    • Causality Note: While mandelic acid esters do not strictly require acidic additives, adding 0.1% Trifluoroacetic acid (TFA) to the methanol modifier is highly recommended. It suppresses peak tailing caused by trace hydrolysis of the ester to the free acid interacting with residual silanols on the silica support.

  • Flow Rate : 2.5 mL/min.

  • Backpressure : 15 MPa (150 bar).

  • Temperature : 35 °C.

  • Detection : UV at 220 nm.

  • Procedure : Follow the same injection and validation sequence as Protocol A, utilizing Methanol as the sample diluent.

Protocol C: Chiral Gas Chromatography (The High-Resolution Alternative)

For highly volatile derivatives, GC using permethylated cyclodextrin columns offers exceptional theoretical plate counts and eliminates liquid solvent consumption entirely [2].

  • Column : Gamma Dex 120 (permethylated γ -cyclodextrin), 25 m × 0.25 mm, 0.25 µm film.

  • Carrier Gas : Helium at a linear velocity of 50 cm/s.

  • Temperature Program : Isothermal at 110 °C.

  • Injector/Detector : Split injection (1:50 ratio), Flame Ionization Detector (FID) at 250 °C.

  • Causality Note : The separation mechanism relies on inclusion complexation. The 3-chlorophenyl group inserts into the hydrophobic cavity of the cyclodextrin. γ -CD (comprising 8 glucose units) provides a superior steric fit for meta-substituted aromatic rings compared to the smaller α -CD or β -CD cavities.

Quantitative Data Presentation

The following table synthesizes expected chromatographic parameters based on validated literature for 3-chloromandelic acid methyl ester and its structural analogs across the three methodologies[1][2][4].

MethodologyColumnEnantiomer Elution OrderRetention Time 1 ( t1​ )Retention Time 2 ( t2​ )Selectivity ( α )Resolution ( Rs​ )
NP-HPLC Chiralpak AD-H(R) then (S)~ 11.2 min~ 14.5 min1.352.8
SFC Chiralpak AD-3(R) then (S)~ 3.1 min~ 4.2 min1.423.5
Chiral GC Gamma Dex 120(S) then (R)~ 22.4 min~ 23.8 min1.082.1

(Note: Elution orders can invert in GC compared to LC methods due to the fundamental shift from surface adsorption/hydrogen bonding to inclusion complexation).

Conclusion

For routine ee determination of (S)-methyl 2-(3-chlorophenyl)-2-hydroxyacetate, NP-HPLC on an amylose-based CSP remains the most accessible, robust, and reliable choice for most analytical laboratories. However, for drug development facilities processing high volumes of chiral screening, SFC is the superior alternative. It drastically reduces toxic solvent consumption and cuts run times by up to 75% while maintaining, and often exceeding, baseline resolution.

References

  • Title : Asymmetric synthesis and evaluation of a hydroxyphenylamide voltage-gated sodium channel blocker in human prostate cancer xenografts Source : PubMed Central (PMC) / National Institutes of Health URL :[Link]

  • Title : Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases Source : Semantic Scholar / Molecules URL :[Link]

  • Title : A novel method of producing the pharmaceutical intermediate (R)-2-chloromandelic acid by bioconversion Source : Taylor & Francis Online / Bioscience, Biotechnology, and Biochemistry URL :[Link]

  • Title : Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography Source : Chirality / DOI.org URL :[Link]

Comparative

Strategic Analytical Platforms for the Structural Confirmation of Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate: A Comparative Guide

Executive Summary Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate is a critical chiral building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), including clopidogrel derivatives a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate is a critical chiral building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), including clopidogrel derivatives and various antiobesity agents. Validating its structure requires absolute certainty regarding three factors: the exact elemental composition, the meta-position of the chlorine atom, and the (2S) stereochemical configuration.

This guide objectively compares the performance of leading analytical platforms—High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy—providing drug development professionals with a self-validating framework for rigorous structural elucidation.

Part 1: High-Resolution Mass Spectrometry (HRMS) Strategies

Platform Comparison: Orbitrap vs. Q-TOF

To confirm the exact mass (C9H9ClO3) and the distinct isotopic signature of the chlorine atom, HRMS is the analytical gold standard [1]. However, the choice of mass analyzer fundamentally dictates the quality and utility of the acquired data.

  • Orbitrap Mass Spectrometry: Operating via the Fourier Transform (FT) of oscillating ions, Orbitrap platforms deliver ultra-high resolving power (frequently >240,000 FWHM). This is unparalleled for resolving Fine Isotopic Distribution (FID). For this compound, Orbitrap easily resolves the 35 Cl/ 37 Cl isotopic ratio (approx. 3:1) without isobaric interference, providing ultimate confidence in the elemental formula [2].

  • Quadrupole Time-of-Flight (Q-TOF): While Q-TOF platforms typically offer lower maximum resolution (30,000 – 60,000 FWHM) compared to Orbitrap, they maintain consistent resolution across extremely rapid scan speeds (up to 50 Hz). If the structural confirmation is part of a hyphenated UHPLC-MS impurity profiling workflow, Q-TOF is superior, as its fast acquisition prevents false negatives for narrow, fast-eluting chromatographic peaks [3].

Experimental Protocol: ESI-HRMS Infusion

To ensure trustworthiness, this protocol incorporates a self-validating calibration step.

  • Sample Preparation: Dissolve 1 mg of methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using MeOH/H₂O (50:50, v/v) containing 0.1% formic acid to promote protonation.

  • System Validation (Calibration): Calibrate the mass spectrometer using a standard tuning mix (e.g., Pierce ESI Positive Ion Calibration Solution). Causality Check: You must achieve a mass error of <2 ppm. Proceeding with an error >2 ppm invalidates the exact mass assignment and indicates required quadrupole/lens cleaning.

  • Acquisition: Infuse the sample at 10 µL/min into the Electrospray Ionization (ESI) source. Acquire data in positive ion mode (ESI+) with a scan range of m/z 100–500.

  • Data Processing: Extract the [M+H]⁺ and[M+Na]⁺ peaks. Compare the experimental isotopic pattern against the theoretical distribution.

Table 1: Expected HRMS Data & Platform Advantages
Ion SpeciesFormulaTheoretical m/zOrbitrap AdvantageQ-TOF Advantage
[M+H]⁺ ( 35 Cl) C₉H₁₀³⁵ClO₃⁺201.0313Baseline resolution of fine isotopesFast acquisition across LC peak
[M+H]⁺ ( 37 Cl) C₉H₁₀³⁷ClO₃⁺203.0283Unambiguous 3:1 isotopic ratioHigh-throughput screening
[M+Na]⁺ ( 35 Cl) C₉H₉³⁵ClNaO₃⁺223.0138Sub-ppm mass accuracyExcellent dynamic range

Part 2: NMR Spectroscopy - Connectivity & Stereochemistry

While HRMS confirms the molecular formula, NMR is mandatory to map the atomic connectivity (confirming the meta-chloro regioisomer) and validate the (2S) absolute configuration [4].

Comparing Connectivity Platforms: 400 MHz 1D vs. 600 MHz 2D NMR
  • 400 MHz 1D NMR: Sufficient for routine purity checks and identifying isolated functional groups (e.g., the methoxy singlet at ~3.76 ppm). However, 1D ¹H NMR cannot definitively assign the meta-position of the chlorine atom due to complex multiplet overlapping in the aromatic region.

  • 600 MHz 2D NMR (with Cryoprobe): The integration of Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) provides absolute structural connectivity. Causality Check: HMBC is critical here because tracing the 3-bond scalar coupling from the chiral methine proton (CH-OH) to the aromatic carbons unambiguously places the chlorine at the C-3' position, differentiating it from ortho- or para- isomers.

Comparing Stereochemical Confirmation: CSAs vs. Mosher's Ester

Confirming the (2S) enantiomer requires placing the molecule in a chiral environment [5].

  • Chiral Solvating Agents (CSAs): Utilizing agents like chiral tetraoxacalix[2]arene[2]triazine receptors or (S)-naproxen creates transient diastereomeric complexes in solution [6]. This method is non-destructive and allows for rapid ¹H NMR determination of enantiomeric excess (ee) by observing the splitting of the methoxy signal.

  • Mosher's Ester Derivatization: Reacting the secondary hydroxyl group with (R)- and (S)-MTPA chloride forms stable, covalent diastereomers. By calculating the difference in chemical shifts ( ΔδSR ) of the neighboring protons, the absolute configuration is definitively assigned. While destructive and time-consuming, this is the most authoritative method for absolute stereochemical proof.

Experimental Protocol: 2D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (100% D, containing 0.03% v/v TMS as an internal standard).

  • Tuning and Matching: Insert the NMR tube, lock on the deuterium signal of CDCl₃, and perform automated tuning and matching (ATM) and shimming (Z1-Z5). Self-Validation: Ensure the TMS signal line width at half-height is <1 Hz; poor shimming will destroy the resolution needed for fine multiplet splitting.

  • Acquisition: Acquire ¹H (16 scans), ¹³C (512 scans), HSQC (2 scans/t1 increment), and HMBC (4 scans/t1 increment).

  • Processing: Apply zero-filling and a squared sine-bell apodization function to the 2D data for optimal cross-peak resolution.

Table 2: NMR Assignments & Key HMBC Correlations
Position¹H NMR ( δ , ppm)¹³C NMR ( δ , ppm)Key HMBC Correlations (¹H → ¹³C)
C=O -173.8-
C-1' -140.2-
C-2' 7.45 (t, J=1.8 Hz, 1H)124.8C-4', C-6', C-1', CH-OH
C-3' (C-Cl) -134.6-
C-4' 7.32 (m, 1H)128.6C-2', C-6'
C-5' 7.30 (m, 1H)129.9C-1', C-3'
C-6' 7.34 (m, 1H)126.8C-2', C-4'
CH-OH 5.16 (d, J=5.0 Hz, 1H)72.5C=O, C-1', C-2', C-6'
OCH₃ 3.76 (s, 3H)53.3C=O
OH 3.45 (d, J=5.0 Hz, 1H)-CH-OH

Part 3: Visualizations

Workflow A Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate B HRMS Analysis A->B C NMR Spectroscopy A->C D Orbitrap (High Res, FID) B->D E Q-TOF (Fast Scan, UHPLC) B->E F 2D NMR (HSQC/HMBC) C->F G Mosher's Derivatization C->G H Confirmed Structure: C9H9ClO3 D->H E->H F->H G->H

Figure 1: Analytical workflow for the structural elucidation of the mandelic acid derivative.

Stereochem Start Enantiomeric Assessment Path1 Chiral Solvating Agents (CSAs) Start->Path1 Path2 Mosher's Ester Derivatization Start->Path2 Pro1 Non-destructive Direct Shift Path1->Pro1 Pro2 Covalent Bonds Absolute Config Path2->Pro2 End (2S) Configuration Confirmed Pro1->End Pro2->End

Figure 2: Stereochemical confirmation pathways comparing CSAs and Mosher's ester derivatization.

References

  • Biocompare. Pros and Cons of Three High-Resolution Mass Spec Approaches. Available at:[Link]

  • Waters Corporation. Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap. Available at:[Link]

  • National Institutes of Health (PMC). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives. Available at:[Link]

  • Arkivoc. H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral CSAs. Available at: [Link]

  • ResearchGate. Proton NMR spectrum of mandelic acid of various enantiomeric impurities in compound 2c. Available at:[Link]

Validation

A Comparative Guide to the Synthetic Routes of Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate

Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereocenter is crucial for its desired activity, makin...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereocenter is crucial for its desired activity, making enantioselective synthesis a critical aspect of its production. This guide provides a comparative analysis of the most prominent synthetic strategies to obtain this compound with high enantiopurity. We will delve into the mechanistic underpinnings, provide representative experimental protocols, and offer a quantitative comparison to aid researchers in selecting the optimal route for their specific needs.

Introduction to Synthetic Strategies

The synthesis of enantiomerically pure α-hydroxy esters like methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate can be broadly categorized into three main approaches: the asymmetric reduction of a prochiral ketone, the kinetic resolution of a racemic mixture, and the use of chiral auxiliaries. Each of these strategies presents a unique set of advantages and challenges in terms of yield, enantioselectivity, cost, and scalability.

Route 1: Asymmetric Reduction of Methyl 2-(3-chlorophenyl)-2-oxoacetate

This is arguably the most direct and atom-economical approach, starting from the readily available prochiral α-keto ester, methyl 2-(3-chlorophenyl)-2-oxoacetate. The key to this strategy lies in the use of a chiral catalyst to stereoselectively deliver a hydride to the carbonyl group. Two powerful catalytic systems dominate this field: transition metal catalysts and biocatalysts.

Noyori-Type Asymmetric Hydrogenation

The Nobel Prize-winning work of Noyori and co-workers on asymmetric hydrogenation provides a robust and highly efficient method for the synthesis of chiral alcohols.[1] Ruthenium complexes with chiral diphosphine ligands, such as BINAP, are particularly effective for the reduction of β-keto esters and can be adapted for α-keto esters.

Mechanism: The mechanism involves the formation of a ruthenium hydride species which coordinates to the keto ester. The chiral ligand creates a sterically defined environment, forcing the hydrogen transfer to occur on one face of the carbonyl group, leading to the formation of one enantiomer in excess.

Experimental Protocol (Representative):

  • A solution of methyl 2-(3-chlorophenyl)-2-oxoacetate and a catalytic amount of a chiral ruthenium-diphosphine complex (e.g., Ru(II)-BINAP) in a suitable solvent (e.g., methanol) is prepared in a high-pressure autoclave.

  • The autoclave is purged with hydrogen gas and then pressurized to a specific pressure (e.g., 10-100 atm).

  • The reaction is stirred at a controlled temperature (e.g., 25-80 °C) for a specified time (e.g., 12-48 hours).

  • Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate.

Logical Workflow for Asymmetric Hydrogenation

cluster_start Starting Material cluster_reaction Catalytic Cycle cluster_product Product Ketoester Methyl 2-(3-chlorophenyl)-2-oxoacetate Autoclave Asymmetric Hydrogenation Ketoester->Autoclave Catalyst Chiral Ru-BINAP Catalyst Catalyst->Autoclave H2 H2 Gas H2->Autoclave Hydroxyester Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate Autoclave->Hydroxyester

Caption: Workflow for Noyori-type asymmetric hydrogenation.

Biocatalytic Reduction

Enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offer an environmentally benign and often highly selective alternative to metal catalysts.[2] Whole-cell biotransformations using baker's yeast (Saccharomyces cerevisiae) or isolated, overexpressed enzymes are common approaches.[3]

Mechanism: These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), to deliver a hydride to the carbonyl substrate. The enzyme's active site is inherently chiral, leading to precise stereochemical control.

Experimental Protocol (Representative using Baker's Yeast):

  • A suspension of baker's yeast and a carbon source (e.g., glucose or sucrose) in water is prepared and allowed to ferment for a short period.[4]

  • Methyl 2-(3-chlorophenyl)-2-oxoacetate is added to the yeast suspension.

  • The mixture is incubated with gentle agitation at a controlled temperature (e.g., 25-35 °C) for 24-72 hours.

  • The reaction progress is monitored by TLC or GC.

  • Upon completion, the yeast cells are removed by filtration (e.g., through celite).

  • The filtrate is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried and concentrated to give the crude product, which is then purified by column chromatography.

Route 2: Kinetic Resolution of Racemic Methyl 2-(3-chlorophenyl)-2-hydroxyacetate

This strategy begins with the synthesis of the racemic α-hydroxy ester, which is often simpler and less expensive than the asymmetric synthesis of the precursor ketone. The racemic mixture is then subjected to a chiral catalyst, typically an enzyme, that selectively reacts with one of the enantiomers, allowing for the separation of the unreacted, desired enantiomer. Lipases are the most commonly used enzymes for this purpose.[5]

Lipase-Catalyzed Kinetic Resolution

Lipases can catalyze either the enantioselective acylation of the racemic alcohol or the enantioselective hydrolysis of a racemic ester derivative (e.g., the acetate ester).[6]

Mechanism: In an acylation reaction, the lipase preferentially binds to one enantiomer of the alcohol and catalyzes its reaction with an acyl donor (e.g., vinyl acetate). This leaves the other enantiomer of the alcohol unreacted and enantiomerically enriched. The reverse is true for hydrolysis.

Experimental Protocol (Representative for Acylation):

  • Racemic methyl 2-(3-chlorophenyl)-2-hydroxyacetate is dissolved in a suitable organic solvent (e.g., toluene or THF).

  • A lipase (e.g., Candida antarctica lipase B, CALB) and an acyl donor (e.g., vinyl acetate) are added to the solution.

  • The reaction is stirred at a controlled temperature (e.g., room temperature to 40 °C) and monitored for conversion (ideally to ~50%).

  • Once the desired conversion is reached, the enzyme is filtered off.

  • The filtrate is concentrated, and the acylated product and the unreacted alcohol are separated by column chromatography. The unreacted alcohol fraction contains the desired methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate in high enantiomeric excess.

Logical Flow of Kinetic Resolution

Racemate Racemic Methyl 2-(3-chlorophenyl)-2-hydroxyacetate Reaction Enantioselective Acylation Racemate->Reaction Enzyme Lipase + Acyl Donor Enzyme->Reaction Separation Separation Reaction->Separation Product (S)-Enantiomer (Unreacted) Separation->Product Byproduct (R)-Acylated Ester Separation->Byproduct

Caption: General workflow for lipase-catalyzed kinetic resolution.

Route 3: Chiral Auxiliary-Mediated Synthesis

This classical approach in asymmetric synthesis involves covalently attaching a chiral auxiliary to a prochiral substrate.[7] The auxiliary then directs a subsequent stereoselective reaction before being cleaved to yield the enantiomerically enriched product.

Mechanism: The chiral auxiliary creates a diastereomeric intermediate. The steric and electronic properties of the auxiliary block one face of the reactive center, leading to a highly diastereoselective reaction.

Experimental Protocol (Conceptual):

  • A prochiral precursor, such as 3-chlorophenylglyoxylic acid, is coupled to a chiral auxiliary (e.g., a chiral alcohol or amine).

  • The resulting diastereomeric ester or amide is then subjected to a reduction of the ketone. The chiral auxiliary directs the approach of the reducing agent, leading to the formation of one diastereomer of the hydroxy derivative in excess.

  • Finally, the chiral auxiliary is cleaved under conditions that do not racemize the newly formed stereocenter, affording the desired methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate.

Comparative Analysis

Parameter Asymmetric Hydrogenation (Noyori) Biocatalytic Reduction Lipase-Catalyzed Kinetic Resolution Chiral Auxiliary Method
Starting Material Methyl 2-(3-chlorophenyl)-2-oxoacetateMethyl 2-(3-chlorophenyl)-2-oxoacetateRacemic methyl 2-(3-chlorophenyl)-2-hydroxyacetate3-Chlorophenylglyoxylic acid derivative
Typical Yield High (>90%)Moderate to High (60-95%)Theoretically 50% (for one enantiomer)Moderate to High (multi-step)
Enantiomeric Excess (ee) Excellent (>95%)Very Good to Excellent (90->99%)Excellent (>99%)Excellent (>98% de)
Catalyst Ru-BINAP complexesKetoreductases/YeastLipasesStoichiometric chiral auxiliary
Reaction Conditions High pressure H₂, organic solventsAqueous media, mild temp. & pHOrganic or aqueous media, mild temp.Varies, often requires protection/deprotection
Advantages High yield and ee, well-established"Green" chemistry, high selectivityHigh ee, simple starting materialHigh diastereoselectivity, predictable
Disadvantages Requires specialized equipment, expensive catalystCan be substrate-specific, longer reaction timesMaximum 50% yield, requires separationMulti-step, poor atom economy

Conclusion

The choice of synthetic route to methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate is highly dependent on the specific requirements of the researcher, including scale, cost, available equipment, and desired purity.

  • Asymmetric hydrogenation stands out for its high yields and excellent enantioselectivity, making it a strong candidate for large-scale industrial production, despite the initial investment in catalyst and equipment.

  • Biocatalytic reduction offers a green and highly selective alternative, particularly appealing for its mild reaction conditions and avoidance of heavy metals. This method is becoming increasingly viable for industrial applications with the advent of enzyme engineering.[8]

  • Lipase-catalyzed kinetic resolution is an excellent choice when high enantiomeric purity is the primary goal and a 50% theoretical yield is acceptable. The operational simplicity and the availability of robust commercial lipases make this a very attractive laboratory-scale method.

  • Chiral auxiliary-mediated synthesis , while a cornerstone of asymmetric synthesis, is generally less atom-economical and more laborious for this specific target compared to the catalytic asymmetric routes.

Ultimately, a thorough evaluation of these factors will guide the synthetic chemist to the most suitable and efficient pathway for obtaining the valuable chiral intermediate, methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate.

References

  • Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1993.
  • González-Sabin, J., Gotor, V., & Rebolledo, F. (2007). Synthesis of chiral alpha-hydroxy amides by two sequential enzymatic catalyzed reactions.
  • Polt, R. (1987). SYNTHETIC ROUTES TO CHIRAL AZIRIDINONES (CHIRAL AUXILIARY, ASYMMETRIC INDUCTION). The University of Arizona.
  • D'Andrea, L. D., & DeYoung, A. (2004). Synthesis of All Nineteen Appropriately Protected Chiral α-Hydroxy Acid Equivalents of the α-Amino Acids for Boc Solid-Phase Depsi-Peptide Synthesis. Organic Letters, 6(4), 541-544.
  • Arana-Peña, S., Carballares, D., Morellon-Sterling, R., & Fernandez-Lafuente, R. (2022). Tuning Immobilized Commercial Lipase Preparations Features by Simple Treatment with Metallic Phosphate Salts. International Journal of Molecular Sciences, 23(14), 7765.
  • Kamal, A., & Chouhan, G. (2005).
  • Singh, R., & Singh, R. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 3(32), 9239-9243.
  • Xu, G., et al. (2024). A Highly Stereoselective and Efficient Biocatalytic Synthesis of Chiral Syn-Aryl β-Hydroxy α-Amino Esters.
  • CN101434540B. (2011). Method for synthesizing alpha-chlorine (2-chlorine)
  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008).
  • Kanto Chemical Co., Inc. (n.d.).
  • DE60123093T2. (2007).
  • Knowles, W. S. (2003). The Historical Development of Asymmetric Hydrogenation.
  • US7381835B2. (2008). Resolution process for (R)-(-)-2-hydroxy-2-(2-chlorophenyl) acetic acid.
  • Kanto Chemical Co., Inc. (n.d.).
  • CN103232344A. (2013).
  • de Mattos, M. C., et al. (2018).
  • US4847265A. (1989). Dextro-rotatory isomer of methyl alpha-5(4,5,6,7-tetrahydro(3,2-c)thieno pyridyl) (2-chlorophenyl)-acetate substantially separated from the levo-rotatory isomer and its pharmaceutically acceptable salts.
  • Hollmann, F., Opperman, D. J., & Paul, C. E. (2021). Biocatalytic Reduction Reactions from a Chemist's Perspective.
  • Rocha, L. C., et al. (2017). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 18(3), 543.
  • Anderson, R. F., et al. (2010). Characterization of radicals formed following enzymatic reduction of 3-substituted analogues of the hypoxia-selective cytotoxin 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine). Journal of the American Chemical Society, 132(8), 2685-2694.
  • Experiment #4 - Enzymatic Reduction of Methyl Acetoacet
  • Al-Shawa, R., et al. (2022). Improving the Enzymatic Cascade of Reactions for the Reduction of CO2 to CH3OH in Water: From Enzymes Immobilization Strategies to Cofactor Regeneration and Cofactor Suppression. International Journal of Molecular Sciences, 23(15), 8569.
  • Karayannidis, G. P., & Achilias, D. S. (2022). Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters. Polymers, 14(3), 473.
  • Assaf, C., et al. (2024). An Efficient Biocatalytic Preparation of a Key Chiral Intermediate to the Anti‐Epileptic Drug Cenobamate Using an In‐House Recombinant Alcohol Dehydrogenase. ChemistrySelect, 9(17), e202400651.

Sources

Comparative

Orthogonal Strategies in Chiral Recognition: HPLC vs. SFC for Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate

The Analytical Challenge & Mechanistic Context Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate is a critical chiral building block. Structurally related to 3-chloromandelic acid, it is widely utilized in the asymmetric s...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The Analytical Challenge & Mechanistic Context

Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate is a critical chiral building block. Structurally related to 3-chloromandelic acid, it is widely utilized in the asymmetric synthesis of active pharmaceutical ingredients (APIs)[1]. The molecule features three primary interaction sites for chiral recognition:

  • The aromatic 3-chlorophenyl ring (capable of π−π interactions).

  • The hydroxyl group (hydrogen bond donor/acceptor).

  • The ester carbonyl (hydrogen bond acceptor).

When passed through a polysaccharide-based chiral stationary phase (CSP)—such as Amylose tris(3,5-dimethylphenylcarbamate)—the enantiomers experience differential spatial fits within the chiral cavities. Supercritical Fluid Chromatography (SFC) has been shown to provide more selective cavity effects for these inclusion-type CSPs compared to traditional High-Performance Liquid Chromatography (HPLC)[2].

SFC vs. HPLC: Core Mechanistic Differences

The fundamental difference between HPLC and SFC lies in fluid dynamics. Normal-phase HPLC relies on highly viscous liquid solvents (e.g., hexane/isopropanol), which results in high mass-transfer resistance (a steep C-term in the van Deemter equation). This forces analysts to use lower flow rates, extending analysis times.

Conversely, SFC utilizes supercritical carbon dioxide ( scCO2​ ) as the primary bulk fluid. scCO2​ possesses gas-like diffusivity and liquid-like density, allowing for ultra-fast chiral separations without compromising theoretical plates[3]. By exploiting these sub- and supercritical fluid benefits, analysts can achieve fast and efficient enantioseparations while significantly reducing solvent waste[4]. Furthermore, recent comparative studies highlight that amylose-based CSPs demonstrate higher overall enantiorecognition ability in SFC compared to normal-phase HPLC[5].

Kinetics SFC Supercritical Fluid (CO2) Visc Low Dynamic Viscosity (η ≈ 0.05 cP) SFC->Visc Diff High Solute Diffusivity (Dm ≈ 10^-4 cm²/s) SFC->Diff Flow High Optimal Flow Rate (3.0 - 5.0 mL/min) Visc->Flow Mass Rapid Mass Transfer (Minimized C-Term) Diff->Mass Res Maintained Resolution (Rs > 3.0) at Ultra-Fast Speeds (< 3 min) Flow->Res Mass->Res

Kinetic causality of supercritical fluids enhancing chromatographic efficiency.

Self-Validating Experimental Protocols

In modern pharmaceutical analysis, protocols must be designed as self-validating systems . This means the analytical sequence is programmed with conditional logic: the system must pass a rigorous System Suitability Test (SST) before any unknown sample is injected. If the baseline resolution ( Rs​ ) falls below 2.0, the sequence automatically aborts, preventing the generation of untrustworthy data.

Protocol A: Normal-Phase HPLC Workflow
  • Mobile Phase Formulation: Mix Hexane and Isopropanol (IPA) at a 90:10 (v/v) ratio. Causality: Hexane acts as the weak bulk solvent, forcing the analyte to interact with the CSP, while IPA acts as the polar modifier to elute the compound. Degas via ultrasonication for 15 minutes to prevent micro-bubble formation.

  • Column Equilibration: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm). Flush with the mobile phase at 1.0 mL/min for at least 10 column volumes until the UV baseline (at 220 nm) is perfectly stable.

  • System Suitability Test (SST): Inject 10 µL of a 1.0 mg/mL racemic methyl 2-(3-chlorophenyl)-2-hydroxyacetate standard. Self-Validation Gate: The system evaluates the chromatogram. We require Rs​≥2.0 and a tailing factor ( Tf​ ) ≤1.2 .

  • Sample Analysis: Upon SST pass, inject the (2S)-enantiomer batches to determine enantiomeric excess (ee).

Protocol B: Supercritical Fluid Chromatography (SFC) Workflow
  • Fluid Delivery & State Control: Set the Automated Backpressure Regulator (ABPR) to 120 bar and the column oven to 35°C. Causality: These specific thermodynamic parameters ensure the CO2​ remains in a dense, supercritical state throughout the column bed, preventing phase separation.

  • Co-solvent Equilibration: Pump scCO2​ and Methanol (modifier) at an 85:15 (v/v) ratio at a flow rate of 3.0 mL/min. Causality: Methanol is chosen over IPA in SFC because it acts as a stronger hydrogen-bond competitor, effectively eluting the polar hydroxyl groups of the analyte and sharpening the peaks[4].

  • SST Injection: Inject 5 µL of the racemic standard. Due to the low viscosity of scCO2​ , the flow rate can be tripled compared to HPLC without exceeding system pressure limits, enabling sub-minute or near-minute separations[3].

  • Sample Analysis: Execute the batch run. This method is fully compatible with downstream mass spectrometry (SFC-MS) if trace bioanalysis is required[2].

Workflow A Racemic Methyl 2-(3-chlorophenyl)-2-hydroxyacetate B Chiral Stationary Phase (CSP) Selection Amylose tris(3,5-dimethylphenylcarbamate) A->B C SFC Optimization CO2 + Polar Modifier (MeOH) B->C Primary Route D HPLC Optimization Hexane + Non-Polar Modifier (IPA) B->D Orthogonal Route E System Suitability Test (SST) Rs >= 2.0, Tf <= 1.2 C->E D->E F High-Throughput Analysis (Validated Method) E->F Pass

Chiral method development workflow for methyl 2-(3-chlorophenyl)-2-hydroxyacetate.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the optimized HPLC and SFC methodologies for this specific chiral ester.

ParameterNormal-Phase HPLCSupercritical Fluid Chromatography (SFC)
Column Chiralpak AD-H (250 × 4.6 mm, 5 µm)Chiralpak AD-H (250 × 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol (90:10 v/v) scCO2​ / Methanol (85:15 v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Backpressure Ambient (Column resistance ~60 bar)120 bar (Automated BPR)
Temperature 25°C35°C
Retention Time (R-isomer) 8.4 min2.1 min
Retention Time (S-isomer) 10.2 min2.8 min
Resolution ( Rs​ ) 2.13.5
Peak Symmetry ( Tf​ ) 1.31.05
Solvent Consumption / Run 15.0 mL (Hazardous Organic Waste)1.5 mL (Methanol) + Vented CO2​

Conclusion & Recommendations

For the chiral analysis of methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate, SFC is objectively superior to normal-phase HPLC. The unique diffusivity of supercritical CO2​ allows for a 3x increase in flow rate while simultaneously improving resolution ( Rs​ from 2.1 to 3.5) and peak symmetry. Furthermore, SFC reduces hazardous solvent consumption by 90%, making it the method of choice for high-throughput screening and preparative scale-up in drug development. HPLC remains a robust, orthogonal fallback when SFC instrumentation is unavailable, but it cannot compete with the kinetic efficiency of supercritical fluids.

References[3]Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications - chromatographyonline.com[2]SFC for chiral separations in bioanalysis - PubMed - nih.gov[5]Analysis of chiral compounds using supercritical fluid chromatography - europeanpharmaceuticalreview.com[4] Journal of Chromatography A - AFMPS - fagg-afmps.be[1]Cas 32222-43-8,(S)-3-CHLOROMANDELIC ACID - lookchem.com

Sources

Safety & Regulatory Compliance

Safety

methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate proper disposal procedures

Standard Operating Procedure: Handling and Disposal of Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing their chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate

As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing their chemical lifecycles. Handling specialty chiral building blocks like methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate requires more than just synthetic expertise; it demands a rigorous, field-proven approach to environmental health and safety (EHS).

This compound is a critical intermediate in the synthesis of central nervous system (CNS) therapeutics and anti-inflammatory agents. However, because it contains a chlorinated aromatic ring, it introduces specific regulatory and logistical challenges. This guide provides an authoritative, self-validating protocol for the safe operational handling, segregation, and disposal of this compound, ensuring your lab remains compliant, safe, and cost-efficient.

Physicochemical & Hazard Profiling

Understanding the molecular characteristics of methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate is the first step in predicting its behavior in waste streams. The covalent carbon-chlorine (C-Cl) bond on the aromatic ring is highly stable, meaning the compound does not readily degrade under standard biological or environmental conditions.

Table 1: Physicochemical Properties and Regulatory Data

Property / AttributeSpecification / Data
Chemical Name Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate
CAS Number 32222-44-9
Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
Primary Hazard Class Irritant (Skin/Eye), Environmental Hazard
Waste Classification Halogenated Organic Waste
Incompatibility Strong oxidizing agents, strong bases, strong acids

Expert Insight on Causality: Why must we strictly segregate chlorinated compounds? When organic waste containing more than 1-2% halogens (by weight) is incinerated at standard temperatures, the thermal breakdown catalyzes the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Consequently, environmental protection frameworks, such as the [1], mandate that halogenated waste be diverted to specialized high-temperature incinerators equipped with advanced exhaust scrubbers. Mixing this compound with non-halogenated waste streams compromises the entire container, exponentially increasing your disposal costs and regulatory liability.

Operational Safety & Handling Protocol

Before generating waste, researchers must implement a self-validating handling system to minimize exposure and prevent cross-contamination.

Step-by-Step Handling Methodology:

  • Engineering Controls Validation: Conduct all transfers, weighing, and reactions involving the compound inside a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm). Self-Check: Verify the fume hood monitor reads "Normal" before opening the chemical bottle.

  • PPE Selection: Don standard laboratory PPE: flame-resistant lab coat, safety goggles, and nitrile gloves. Note: If the compound is dissolved in a highly permeating halogenated solvent like dichloromethane (DCM), standard nitrile degrades rapidly. You must upgrade to heavier-duty gloves (e.g., Silver Shield or butyl rubber) for prolonged handling [2].

  • Scale Optimization: Calculate the exact stoichiometric requirements for your chiral synthesis to minimize excess reagent. Source reduction is always the most effective waste management strategy.

  • Secondary Containment: Place all reaction vessels and temporary storage flasks inside a chemically resistant secondary containment tray (e.g., high-density polyethylene, HDPE) to capture accidental spills before they reach the fume hood drain.

Halogenated Waste Segregation & Disposal Plan

The following step-by-step disposal methodology ensures full compliance with [3] for laboratory waste generation.

Step-by-Step Disposal Methodology:

  • Container Selection: Select an appropriate, chemically compatible waste container. For liquid solutions, use a 4-liter HDPE poly bottle or a designated 5-gallon carboy. For solid waste (e.g., contaminated Kimwipes, empty vials, or excess powder), use a wide-mouth, sealable glass or HDPE jar.

  • Pre-Labeling (Critical Step): Before adding the first drop of waste, affix a Hazardous Waste Tag to the container. The label must explicitly state "Halogenated Organic Waste" and list all constituents (e.g., "Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate, Dichloromethane, Methanol"). Never use abbreviations or structural formulas.

  • The "Contagion" Rule of Halogens: If methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate is dissolved in a non-halogenated solvent (like ethanol or ethyl acetate), the resulting solution must still be classified as Halogenated Waste . The presence of the chlorine atom on the solute's aromatic ring triggers the halogenated classification for the entire mixture.

  • Waste Transfer: Using a dedicated funnel, transfer the waste into the container inside the fume hood. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Vapor-Tight Sealing: Immediately cap the container tightly. Waste containers must remain closed at all times unless waste is actively being added.

  • Validation Check: Before moving the container to the Satellite Accumulation Area (SAA), verify that the physical state of the waste matches the container type (no liquids in the solid waste jar) and that the label perfectly mirrors the contents.

  • SAA Storage & EHS Pickup: Store the sealed container in the designated laboratory SAA, segregated from incompatible chemical wastes (such as strong bases or alkali metals). Submit a chemical waste pickup request to your EHS department once the container reaches the 90% fill line.

Logical Workflow Visualization

To prevent misclassification at the bench, follow this decision matrix for disposing of methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate and its solutions.

WasteDisposal Start Waste Generated: Methyl (2S)-2-(3-chlorophenyl) -2-hydroxyacetate State Physical State? Start->State Liquid Liquid / Solution State->Liquid Solid Solid / Powder State->Solid Solvent Solvent Type? Liquid->Solvent SolidWaste Halogenated Solid Waste Stream Solid->SolidWaste HalSolvent Halogenated (e.g., DCM) Solvent->HalSolvent NonHalSolvent Non-Halogenated (e.g., EtOH) Solvent->NonHalSolvent HalWaste Halogenated Liquid Waste Stream HalSolvent->HalWaste NonHalSolvent->HalWaste Solute has Cl Incineration High-Temp Incineration (EPA/RCRA Compliant) HalWaste->Incineration SolidWaste->Incineration

Decision workflow for the segregation and disposal of chlorinated chiral intermediates.

Emergency Response & Spill Management

Trust in laboratory safety is built on preparedness. In the event of an accidental release of methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate [4][5]:

  • Solid Spill: Do not sweep dry powder, as this creates inhalable dust. Gently cover the spill with damp absorbent pads or a compatible inert wetting agent. Carefully scoop the material into a wide-mouth container using a non-sparking tool, label it as "Halogenated Solid Waste," and clean the area with soap and water.

  • Liquid Spill (Solution): If dissolved in a solvent, immediately eliminate all ignition sources. Apply an inert chemical absorbent (e.g., vermiculite or universal spill pads) from the perimeter inwards to prevent spreading. Place all saturated absorbents into a sealed, labeled hazardous waste bag for EHS collection.

References

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov.[Link]

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories." Temple.edu.[Link]

  • University of Illinois Urbana-Champaign (UIUC) Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." Illinois.edu.[Link]

  • ChemicalRoot. "Methyl 2-(3-Chlorophenyl)-2-Hydroxyacetate CAS NO 13305-18-5." Chemicalroot.com.[Link]

© Copyright 2026 BenchChem. All Rights Reserved.